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1-Chloro-2-(2,2,2-trifluoroethyl)benzene Documentation Hub

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  • Product: 1-Chloro-2-(2,2,2-trifluoroethyl)benzene
  • CAS: 145914-05-2

Core Science & Biosynthesis

Foundational

1-Chloro-2-(2,2,2-trifluoroethyl)benzene: A Strategic Fluorinated Building Block in Rational Drug Design

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the stra...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2)[1] emerges as a highly specialized, bifunctional building block. By combining the metabolic robustness of a 2,2,2-trifluoroethyl group with the synthetic versatility and steric influence of an ortho-chloro substituent, this molecule provides researchers with a privileged scaffold for developing next-generation therapeutics and agrochemicals.

This whitepaper provides an authoritative analysis of its physicochemical properties, structural rationale, and the optimized, self-validating synthetic protocols required to handle and synthesize this compound effectively[2].

Physicochemical Properties & Molecular Descriptors

Understanding the baseline descriptors of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is critical for predicting its behavior in both synthetic workflows and biological systems. The high halogen content significantly influences its lipophilicity and electron distribution[1].

PropertyValueRationale / Implication in Drug Design
CAS Number 145914-05-2Unique chemical identifier for procurement and regulatory tracking[1].
Molecular Formula C8H6ClF3High halogen-to-carbon ratio drives lipophilic efficiency (LipE)[1].
Molecular Weight 194.58 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski’s Rule of 5[1].
LogP (Estimated) ~3.5 - 4.0Optimal partition coefficient for driving passive membrane permeability in systemic and CNS targets.
H-Bond Donors / Acceptors 0 / 3The absence of H-bond donors enhances oral bioavailability; fluorine atoms act as weak H-bond acceptors.
Boiling Point ~180 - 190 °CLiquid at room temperature; requires careful temperature control during vacuum distillation to prevent loss.

Strategic Position in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by causality—why these specific functional groups are chosen over their non-halogenated counterparts.

The 2,2,2-Trifluoroethyl Moiety (-CH₂CF₃)

Benzylic positions (e.g., the -CH₂ in ethylbenzene) are classic "soft spots" for Cytochrome P450 (CYP450) mediated oxidation, which rapidly clears drug candidates via conversion to benzylic alcohols and carboxylic acids. Replacing the terminal methyl group with a strongly electron-withdrawing -CF₃ group exerts a powerful inductive effect (-I). This drastically increases the bond dissociation energy (BDE) of the adjacent benzylic C-H bonds, deactivating them toward hydrogen atom transfer (HAT) by the high-valent iron-oxo species in CYP450 active sites. Furthermore, the -CH₂CF₃ group acts as an excellent bioisostere for tert-butyl or isopropyl groups, maintaining steric bulk while increasing lipophilicity.

The Ortho-Chloro Substituent

The ortho-chloro group serves two distinct, critical functions:

  • Conformational Lock (PD Impact): The bulky chlorine atom creates severe steric clash with the -CH₂CF₃ group, restricting the rotation of the C-C bond. This locks the molecule into a specific dihedral vector. If this vector matches the required bioactive conformation of the target receptor, it drastically reduces the entropic penalty of binding, thereby increasing target affinity (

    
    ).
    
  • Synthetic Handle (Process Impact): The aryl chloride serves as an essential handle for late-stage functionalization via palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation.

MedChemStrategy Molecule 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Core Scaffold CF3 -CH2CF3 Moiety Molecule->CF3 Cl Ortho-Chloro Moiety Molecule->Cl CF3_1 Blocks CYP450 oxidation (Metabolic Stability) CF3->CF3_1 CF3_2 Increases LogP (Lipophilic Efficiency) CF3->CF3_2 Cl_1 Restricts C-C rotation (Conformational Lock) Cl->Cl_1 Cl_2 Enables late-stage Pd-catalyzed coupling Cl->Cl_2

Strategic structural advantages of the ortho-chloro and trifluoroethyl groups in drug design.

Synthetic Methodologies & Process Optimization

Historically, the direct trifluoromethylation of unactivated benzylic halides was plagued by low yields due to the high activation barrier of oxidative addition and the rapid decomposition of intermediate metal-CF₃ species. However, breakthroughs in have established a robust pathway for synthesizing these motifs[2].

The most efficient route to 1-Chloro-2-(2,2,2-trifluoroethyl)benzene utilizes 2-chlorobenzyl chloride as the starting material, reacting it with trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in the presence of a Copper(I) thiophene-2-carboxylate (CuTC) catalyst[2]. Alternatively, using shelf-stable reagents and stoichiometric copper has also proven highly effective for benzylic bromides[3].

SynthesisWorkflow Start 2-Chlorobenzyl Chloride (Starting Material) OxAdd Oxidative Addition Forms Cu(III) complex Start->OxAdd Cat CuTC Catalyst (10 mol%) Stabilizes Cu(I) center Active [L-Cu-CF3] Active Species Transmetalation intermediate Cat->Active Reagent TMSCF3 + KF Generates reactive [CF3]- Reagent->Active Active->OxAdd RedElim Reductive Elimination C-C Bond Formation OxAdd->RedElim RedElim->Cat Catalyst Regeneration Product 1-Chloro-2-(2,2,2-trifluoroethyl)benzene CAS: 145914-05-2 RedElim->Product

Mechanistic workflow of Cu-catalyzed nucleophilic benzylic trifluoromethylation.

Experimental Protocol: Self-Validating Synthesis

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Each step contains built-in causality and analytical checkpoints to verify success before proceeding.

Objective: Synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene via Cu-catalyzed nucleophilic trifluoromethylation[2].

Reagents:

  • 2-Chlorobenzyl chloride (1.0 equiv)

  • TMSCF₃ (2.0 equiv)

  • CuTC (10 mol%)

  • Anhydrous Potassium Fluoride (KF, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Catalyst & Activator Preparation (Glovebox Required):

    • Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuTC (10 mol%) and anhydrous KF (2.0 equiv).

    • Causality: Water must be strictly excluded. If moisture is present, the [CF₃]⁻ intermediate will undergo rapid protonation to yield fluoroform (CHF₃) gas, destroying the yield. KF is essential to activate the silicon atom of TMSCF₃, releasing the active [CF₃]⁻ equivalent[2].

  • Substrate Addition:

    • Action: Dissolve 2-chlorobenzyl chloride (1.0 mmol) in anhydrous DMF (0.2 M) and add to the Schlenk tube. Seal and remove from the glovebox.

    • Causality: The ortho-chloro group provides steric shielding but does not electronically deactivate the benzylic position, allowing oxidative addition to proceed smoothly[2].

  • In Situ Active Species Generation:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add TMSCF₃ (2.0 equiv) via a gastight syringe.

    • Self-Validation Checkpoint: Observe a distinct color change from pale yellow to a deep orange/red hue. This visual cue confirms the successful transmetalation and generation of the highly reactive [L-Cu-CF₃] active species. If the solution turns green or blue, premature oxidation to Cu(II) has occurred, and the run is compromised.

  • Reaction Execution & Monitoring:

    • Action: Warm the reaction to 40 °C and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via ¹⁹F NMR of a crude aliquot. The disappearance of the TMSCF₃ singlet (

      
       ~ -67 ppm) and the emergence of a distinct triplet (
      
      
      
      ~ -65 ppm, coupled to the benzylic -CH₂- protons) provides definitive, self-validating proof of C-C bond formation.
  • Workup and Isolation:

    • Action: Quench the reaction with deionized water and extract three times with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (100% hexanes) to yield the product as a clear, volatile liquid.

References

  • RSC Publishing. "Copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides". Chemical Communications, 2014. Available at:[Link]

  • Organic Chemistry Portal. "Cu-Mediated Chemoselective Trifluoromethylation of Benzyl Bromides Using Shelf-Stable Electrophilic Trifluoromethylating Reagents". Organic Letters, 2011. Available at:[Link]

Sources

Exploratory

1-Chloro-2-(2,2,2-trifluoroethyl)benzene molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Executive Summary & Strategic Relevance In modern drug discovery and agrochemical development, the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Executive Summary & Strategic Relevance

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for modulating a molecule’s pharmacokinetic (PK) and pharmacodynamic (PD) properties. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) serves as a highly versatile, bifunctional building block[1]. It offers two orthogonal sites of reactivity and influence: an aryl chloride for transition-metal-catalyzed cross-coupling, and a 2,2,2-trifluoroethyl moiety that imparts profound stereoelectronic effects to the resulting scaffold.

This guide provides an authoritative breakdown of its physicochemical parameters, specifically focusing on its molecular weight and exact mass, alongside a self-validating protocol for its application in advanced synthetic workflows.

Physicochemical Data & Quantitative Profiling

Accurate molecular weight and isotopic mass determinations are the bedrock of reliable analytical tracking (e.g., LC-MS/MS) during high-throughput synthesis. The molecular weight of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is precisely 194.58 g/mol [2].

Because this compound contains a chlorine atom, mass spectrometry will yield a distinct M and M+2 isotopic signature (approximate 3:1 ratio), which serves as an intrinsic diagnostic tool during reaction monitoring.

Table 1: Quantitative Physicochemical Summary

Parameter Value Analytical & Synthetic Rationale
Chemical Name 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Standard IUPAC nomenclature[3].
CAS Registry Number 145914-05-2 Global identifier for procurement and safety tracking[1].
Molecular Formula C8H6ClF3 Defines the stoichiometric foundation for reaction scaling[4].
Molecular Weight 194.58 g/mol Crucial for bulk mass-to-molar conversions in process chemistry[2].
Monoisotopic Mass 194.011 Da The exact target m/z required for high-resolution mass spectrometry (HRMS).

| Appearance | Colorless to light yellow liquid | Provides a visual baseline; darkening indicates potential degradation. |

Structural Causality: The Pharmacokinetic Logic of the Trifluoroethyl Group

Why do medicinal chemists actively seek out 1-Chloro-2-(2,2,2-trifluoroethyl)benzene as a starting material? The answer lies in the causality of the trifluoroethyl (-CH2CF3) group.

Replacing a standard ethyl group with a trifluoroethyl group fundamentally alters the molecule's interaction with biological systems:

  • Metabolic Shielding: The benzylic position is a notorious "hotspot" for Cytochrome P450-mediated oxidation. The extreme electronegativity of the three fluorine atoms withdraws electron density from the adjacent benzylic carbons, drastically increasing the activation energy required for CYP450 enzymes to abstract a hydrogen atom.

  • Lipophilicity (logP): Fluorine increases the overall hydrophobicity of the molecule, enhancing passive membrane permeability without adding excessive steric bulk.

ADME_Logic CF3 2,2,2-Trifluoroethyl Group (C8H6ClF3 Core) Lip Increased Lipophilicity (Higher logP) CF3->Lip Fluorine hydrophobicity Met Steric & Electronic Shielding of Benzylic Position CF3->Met Strong C-F bonds Bio Enhanced Oral Bioavailability & Extended Half-Life Lip->Bio Better permeation P450 Resistance to CYP450 Oxidation Met->P450 Blocks metabolism P450->Bio Reduced clearance

Caption: Logical pathway of ADME optimization via trifluoroethyl group integration.

Self-Validating Synthetic Protocol: Palladium-Catalyzed Amination

Aryl chlorides are notoriously inert compared to aryl bromides or iodides. The C-Cl bond dissociation energy (~96 kcal/mol) requires highly engineered palladium catalysts to undergo oxidative addition. The following Buchwald-Hartwig cross-coupling protocol is designed as a self-validating system , ensuring that each step proves its own success before the next begins.

Objective: Coupling 1-Chloro-2-(2,2,2-trifluoroethyl)benzene with a secondary amine (e.g., morpholine).

Step 1: System Evacuation and Solvent Degassing

  • Action: Charge the reactor with 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv, MW: 194.58 g/mol ), morpholine (1.2 equiv), and anhydrous toluene. Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Causality: Molecular oxygen is a triplet diradical that will irreversibly oxidize the active Pd(0) catalytic species into an inactive Pd(II) complex, completely arresting the catalytic cycle.

  • Validation: An inline dissolved oxygen (DO) probe must register < 1 ppm O2 before proceeding. If >1 ppm, repeat the degassing cycle.

Step 2: Catalyst Activation

  • Action: Under a positive argon stream, add Pd2(dba)3 (0.02 equiv) and RuPhos ligand (0.04 equiv).

  • Causality: RuPhos is specifically chosen because its electron-rich, sterically demanding biaryl phosphine architecture forces the palladium center into a highly reactive mono-ligated L-Pd(0) state, which is strictly required to break the stubborn C-Cl bond of the substrate.

  • Validation: Observe the reaction mixture. A distinct color shift from the deep purple of Pd2(dba)3 to a reddish-brown hue visually validates the successful formation of the active L-Pd(0) complex.

Step 3: Base Addition and Kinetic Heating

  • Action: Add Sodium tert-butoxide (NaOtBu, 1.5 equiv) and heat the system to 85°C.

  • Causality: The strong base is required to deprotonate the coordinated amine during the reductive elimination phase, driving the cycle forward to release the product.

  • Validation (In-Process Control): Withdraw a 10 µL aliquot at the 2-hour mark, quench in acetonitrile, and analyze via LC-MS. The system validates itself when the starting material exact mass peak (m/z 194.011) decreases by >95%, accompanied by the emergence of the product mass peak.

Synth_Workflow Start 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (MW: 194.58 g/mol) Degas Solvent Degassing (N2) Self-Validation: DO < 1ppm Start->Degas Cat Pd2(dba)3 / RuPhos Addition Causality: Overcome C-Cl inertness Degas->Cat Prevents Pd(0) oxidation React Heating at 85°C IPC: LC-MS monitoring Cat->React Active L-Pd(0) formed Purify Chromatographic Isolation Validation: >98% Purity React->Purify >95% conversion

Caption: Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Analytical Quality Control (QC)

To ensure the integrity of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene before utilizing it in sensitive multi-step syntheses, the following orthogonal QC checks must be performed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates the 194.58 g/mol molecular weight and assesses the presence of unreacted starting materials from its upstream synthesis (e.g., non-chlorinated or non-fluorinated analogs).

  • 19F Nuclear Magnetic Resonance (NMR): A critical self-validating check. The three equivalent fluorine atoms of the trifluoroethyl group must appear as a distinct, sharp triplet (due to splitting by the adjacent -CH2- protons) around -65 to -66 ppm. Any extraneous peaks in the 19F spectrum immediately indicate defluorination or contamination.

References

Sources

Foundational

1-Chloro-2-(2,2,2-trifluoroethyl)benzene chemical properties

An In-Depth Technical Guide to 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in Modern Medicinal Chemistry Executive Summary As a Senior Application Scientist specializing in molecular design and synthetic methodology, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in Modern Medicinal Chemistry

Executive Summary

As a Senior Application Scientist specializing in molecular design and synthetic methodology, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug development. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) serves as a highly versatile, bifunctional building block that addresses multiple optimization hurdles simultaneously.

The 2,2,2-trifluoroethyl group (-CH₂CF₃) imparts enhanced lipophilicity and profound metabolic resistance, while the ortho-chlorine atom provides a critical synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura cross-couplings) or acts as a conformational lock via steric hindrance. This whitepaper details the physicochemical properties, advanced synthetic methodologies, and analytical validation protocols for this essential compound.

Physicochemical Properties & Structural Rationale

The utility of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene stems from the synergistic electronic and steric effects of its substituents. The highly electronegative -CF₃ group exerts a strong inductive electron-withdrawing effect (-I), which decreases the electron density of the adjacent methylene (-CH₂-) protons, rendering them highly resistant to cytochrome P450-mediated benzylic oxidation. Simultaneously, the bulky ortho-chlorine atom restricts the rotational degrees of freedom of the aromatic ring when integrated into larger drug scaffolds.

Table 1: Quantitative Physicochemical Data

PropertyValueClinical/Synthetic Relevance
Chemical Name 1-Chloro-2-(2,2,2-trifluoroethyl)benzeneStandard IUPAC nomenclature.
CAS Number 145914-05-2Unique identifier for sourcing [1].
Molecular Formula C₈H₆ClF₃Determines exact mass for HRMS validation.
Molecular Weight 194.58 g/mol Low MW allows for integration without violating Lipinski's Rule of 5.
Physical State LiquidRequires specific handling (volatility considerations).
Purity (Commercial) ≥97%Sufficient for direct use in catalytic cross-couplings.
Storage Conditions Sealed, dry, room temperaturePrevents moisture-induced degradation of catalytic reagents during use.

Data sourced from verified commercial supplier specifications[1].

Synthesis Strategies & Mechanisms

Traditional methods for introducing a -CH₂CF₃ group often require harsh conditions, highly toxic reagents (like SF₄), or pre-functionalized starting materials that are thermodynamically unstable. To overcome these limitations, the Palladium-Catalyzed Cross-Coupling of Aryl Boronic Acids with 2,2,2-Trifluoroethyl Iodide has emerged as the gold standard [2].

Causality in Experimental Design

The primary challenge in coupling alkyl electrophiles (like CF₃CH₂I) is the notoriously slow reductive elimination of the highly electronegative CF₃CH₂-Pd-Aryl intermediate. If this step is too slow, the catalyst undergoes β-hydride elimination or protodeboronation, destroying the yield.

The Solution: We utilize a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos or BrettPhos). The extreme steric bulk of the ligand physically forces the aryl and trifluoroethyl groups together on the palladium center, artificially lowering the activation energy required for reductive elimination.

Step-by-Step Methodology: Pd-Catalyzed Synthesis

This protocol is designed as a self-validating system; failure at any checkpoint indicates a specific mechanistic breakdown.

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with ultra-pure Argon. Causality: Pd(0) catalysts are highly sensitive to atmospheric oxygen, which irreversibly oxidizes them to inactive Pd(II) species.

  • Catalyst & Ligand Loading: Charge the flask with Pd₂(dba)₃ (2.5 mol%) and a bulky phosphine ligand (5 mol%). Stir in 2 mL of anhydrous 1,4-dioxane for 15 minutes until a deep red/purple solution forms, indicating the generation of the active Pd(0)Lₙ complex.

  • Substrate Addition: Add 2-chlorophenylboronic acid (1.0 equiv) and anhydrous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ acts as a mild base to form the reactive boronate complex necessary for transmetalation, without being strong enough to cause base-catalyzed decomposition of the alkyl iodide.

  • Electrophile Injection: Inject 2,2,2-trifluoroethyl iodide (1.5 equiv) via a gastight syringe.

  • Thermal Activation: Seal the vessel and heat to 80 °C for 12 hours. Monitor via TLC (Hexanes).

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate and filter through a tightly packed Celite pad to remove palladium black and inorganic salts. Concentrate in vacuo and purify via silica gel flash chromatography (100% Hexanes). The product elutes rapidly due to its high lipophilicity.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (CF3CH2-I) Pd0->OxAdd + CF3CH2I PdII_1 Pd(II)(CF3CH2)(I)L_n Intermediate OxAdd->PdII_1 Transmet Transmetalation (2-Cl-Ph-B(OH)2) PdII_1->Transmet + Base PdII_2 Pd(II)(CF3CH2)(2-Cl-Ph)L_n Intermediate Transmet->PdII_2 RedElim Reductive Elimination (Sterically Driven) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Chloro-2-(2,2,2- trifluoroethyl)benzene RedElim->Product

Caption: Palladium-Catalyzed 2,2,2-Trifluoroethylation Catalytic Cycle highlighting key mechanistic steps.

Applications in Drug Development

In medicinal chemistry, the transition from a "hit" to a "lead" often stalls due to poor in vivo stability. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is utilized to execute bioisosteric replacements .

If a lead compound contains a metabolically labile ortho-tolyl or benzyl group, replacing it with the 2-chloro-trifluoroethyl-aryl moiety achieves three goals:

  • Blocks CYP450 Metabolism: The C-F bonds prevent hydrogen abstraction at the benzylic position.

  • Modulates LogP: The fluorinated group increases lipophilicity, driving better passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Improves Target Residence Time: The ortho-chlorine atom restricts the conformation of the molecule, locking it into the bioactive conformation required for deep target-pocket binding.

PK_Opt Lead Lead Compound (Metabolically Unstable) SAR SAR Analysis & Soft Spot ID Lead->SAR Mod Bioisosteric Replacement (Incorporate -CH2CF3 & -Cl) SAR->Mod Design InVitro In Vitro ADME (Microsomal Stability) Mod->InVitro Synthesis InVitro->Mod Iteration Optimized Optimized Candidate (Enhanced t1/2 & Permeability) InVitro->Optimized Validation

Caption: Iterative pharmacokinetic optimization workflow utilizing fluorinated bioisosteres.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured batch, a rigorous, self-validating analytical protocol must be employed [3].

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the methylene (-CH₂-) protons of the trifluoroethyl group. Because they are adjacent to three fluorine atoms (spin 1/2), they will couple to form a distinct quartet (³JHF ≈ 10–11 Hz) in the 3.5 – 4.0 ppm region. Self-Validation: If this signal is a singlet, the -CF₃ group has been compromised (e.g., defluorination occurred).

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single triplet should appear around -65 ppm, split by the two adjacent protons.

  • GC-MS Validation: The mass spectrum must show a molecular ion peak at m/z 194. Crucially, because of the natural isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl), you must observe an M and M+2 peak at m/z 194 and 196 in a strict 3:1 ratio . Self-Validation: If the 3:1 ratio is absent, the compound has undergone undesired hydrodehalogenation during the catalytic coupling step, and the batch must be discarded.

References

  • Zhao, Y., & Hu, J. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Chinese Academy of Sciences / Angewandte Chemie. Retrieved March 10, 2026, from[Link]

Exploratory

Synthesis and Process Optimization of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Scalable Synthesis Pathways As a Senior Application Scientist, I frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Scalable Synthesis Pathways

As a Senior Application Scientist, I frequently encounter the challenge of introducing fluorinated moieties into sterically hindered aromatic systems. The incorporation of a 2,2,2-trifluoroethyl (-CH₂CF₃) group into an ortho-chlorinated benzene ring is a high-value transformation in medicinal chemistry. The -CH₂CF₃ moiety dramatically enhances metabolic stability by blocking cytochrome P450-mediated oxidative metabolism, while simultaneously modulating the lipophilicity and pKa of adjacent functional groups.

This whitepaper provides an in-depth, mechanistic analysis of the synthesis pathways for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene , focusing on catalytic causality, experimental validation, and process optimization.

Physicochemical Profiling

Before designing a synthetic route, it is critical to understand the target's fundamental properties. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electron density of the benzylic position, impacting both the stability of the final product and the reactivity of the intermediates [1].

PropertyValue / Description
Chemical Name 1-Chloro-2-(2,2,2-trifluoroethyl)benzene
CAS Number 145914-05-2[1]
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol [1]
Structural Features Ortho-substituted chlorobenzene with a highly polarized, lipophilic -CH₂CF₃ group.
Primary Application Intermediate in agrochemical and pharmaceutical active pharmaceutical ingredient (API) synthesis.

Mechanistic Pathways: The "Why" and "How"

The synthesis of (2,2,2-trifluoroethyl)arenes has historically been plagued by the lack of suitable fluoroalkyl transmetalating reagents and the sluggish reductive elimination of perfluoroalkyl palladium derivatives [2]. To synthesize 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, we rely on two primary, field-proven transition-metal-catalyzed pathways.

Pathway A: Palladium-Catalyzed Cross-Coupling with 1,1,1-Trifluoro-2-iodoethane

This is the industrial standard. The reaction couples 2-chlorophenylboronic acid with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) [2].

  • The Causality of Ligand Choice: The oxidative addition of CF₃CH₂I to Pd(0) is relatively straightforward. However, the resulting Pd(II)(CH₂CF₃)(Ar)Lₙ complex suffers from notoriously slow reductive elimination. If the elimination is too slow, the complex undergoes undesired β-fluoride elimination, yielding difluorostyrene byproducts. To force the desired C-C bond formation, we must use sterically demanding, electron-rich phosphine ligands (e.g., RuPhos or BrettPhos). The steric bulk compresses the C-Pd-C bond angle, accelerating reductive elimination and outcompeting decomposition pathways [2].

Pathway B: Electrophilic Transfer via Hypervalent Iodine

A more recent, milder approach utilizes aryl(2,2,2-trifluoroethyl)iodonium triflates as highly electrophilic -CH₂CF₃ transfer reagents[3].

  • The Causality of Reagent Design: Unlike alkyl halides, hypervalent iodine reagents possess an exceptionally low lowest unoccupied molecular orbital (LUMO). This allows the oxidative addition to occur at room temperature. When reacted with 2-chlorophenylboronic acid under Pd-catalysis, the iodonium salt acts as a rapid trifluoroethylating agent, bypassing the high-temperature requirements of Pathway A [3].

G SM 2-Chlorophenylboronic Acid (Nucleophilic Boron Source) PathA Pathway A: Alkyl Halide CF3CH2I + Pd(0) / Bulky Ligand (Heat Required) SM->PathA Standard Cross-Coupling PathB Pathway B: Hypervalent Iodine [Ar-I-CH2CF3]+OTf- + Pd(0) (Room Temperature) SM->PathB Electrophilic Transfer Prod 1-Chloro-2-(2,2,2-trifluoroethyl)benzene CAS: 145914-05-2 PathA->Prod Reductive Elimination PathB->Prod Reductive Elimination

Caption: Synthetic decision matrix for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene production.

Catalytic Cycle & System Validation

To ensure trustworthiness in your scale-up, every protocol must be a self-validating system. Below is the catalytic cycle for Pathway A, demonstrating exactly where the reaction is most likely to stall.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst PdII_OA Pd(II)(CH2CF3)(I)Ln Oxidative Addition Complex Pd0->PdII_OA + CF3CH2I (Fast) PdII_TM Pd(II)(CH2CF3)(2-Cl-C6H4)Ln Transmetalation Complex PdII_OA->PdII_TM + 2-Cl-C6H4B(OH)2 / Base (Rate Limiting Step) PdII_TM->Pd0 Catalyst Regeneration Product 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (Target Product) PdII_TM->Product Reductive Elimination (Forced by Bulky Ligand)

Caption: Palladium-catalyzed cross-coupling catalytic cycle highlighting the critical transmetalation step.

Experimental Workflow: Self-Validating Protocol (Pathway A)

This protocol is engineered for a 10 mmol scale, utilizing standard Schlenk techniques to prevent catalyst deactivation via oxidation.

Reagents Required:
  • Aryl Source: 2-Chlorophenylboronic acid (1.5 equiv, 15 mmol)

  • Alkylating Agent: 1,1,1-Trifluoro-2-iodoethane (1.0 equiv, 10 mmol)

  • Catalyst/Ligand: Pd₂(dba)₃ (2.5 mol%) and RuPhos (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv, 30 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd₂(dba)₃ and RuPhos. Evacuate and backfill with Argon (3x). Add 10 mL of anhydrous dioxane. Stir at room temperature for 15 minutes until the solution transitions to a deep red/orange, indicating the formation of the active Pd(0)Lₙ species.

  • Substrate Addition: To the active catalyst solution, add 2-chlorophenylboronic acid and anhydrous Cs₂CO₃. The choice of Cesium base is critical; the large Cs⁺ cation increases the solubility and nucleophilicity of the boronate complex, driving the rate-limiting transmetalation step [2].

  • Electrophile Introduction: Inject 1,1,1-trifluoro-2-iodoethane via a gas-tight syringe. Seal the flask and heat to 80 °C.

  • In-Process Monitoring (Self-Validation): Do not rely solely on TLC, as the product and starting materials may co-elute or lack strong UV chromophores. Extract a 0.1 mL aliquot at 4 hours, dilute in CDCl₃, and run a ¹⁹F NMR.

    • Validation Marker: Look for the appearance of a distinct triplet at approximately -65.0 to -66.5 ppm (coupling with the adjacent -CH₂- protons). If the signal is absent, check for a singlet near -50 ppm, which indicates premature protodeboronation of the starting material.

  • Workup and Isolation: Upon complete conversion (typically 12-16 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

Quantitative Data: Pathway Comparison

When designing a process route, the choice between Pathway A and Pathway B depends on the scale, budget, and available equipment.

ParameterPathway A (Alkyl Iodide)Pathway B (Hypervalent Iodine)
Reagent Cost Low (CF₃CH₂I is commercially abundant)High (Requires synthesis of iodonium salt)
Reaction Temperature 80 °C – 100 °C25 °C (Room Temperature)
Reaction Time 12 – 16 hours2 – 4 hours
Typical Yield 70% – 85%80% – 95%
Scalability Excellent (Kilogram scale proven)Moderate (Exothermic at large scale)
Primary Byproducts Protodeboronation products, Pd blackAryl iodides, Triflic acid salts

Table 1: Comparative analysis of synthesis pathways for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

Conclusion

The synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene requires precise control over the catalytic cycle to overcome the inherent stability of the C-F bonds and the steric hindrance of the ortho-chloro substituent. By leveraging bulky phosphine ligands in traditional cross-coupling (Pathway A) or utilizing highly electrophilic hypervalent iodine reagents (Pathway B), chemists can efficiently access this critical structural motif. Always prioritize ¹⁹F NMR for in-process validation to ensure high-fidelity scale-up.

References

  • Zhao, Yanchuan, and Jinbo Hu. "Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters." Angewandte Chemie International Edition, vol. 51, no. 4, 2012, pp. 1033-1036. [Link]

  • Yang, Jing, et al. "Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates." Organic & Biomolecular Chemistry, vol. 14, 2016, pp. 7654-7658.[Link]

Foundational

Whitepaper: Spectroscopic Profiling and Synthetic Methodologies for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a highly validated approach to modulate a drug candidate's lipophilicity, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a highly validated approach to modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity. The 2,2,2-trifluoroethyl group (–CH₂CF₃) acts as a robust bioisostere for ethyl and isopropyl groups while introducing profound stereoelectronic effects. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) serves as a critical ortho-substituted building block in these discovery pipelines[1].

This technical guide provides a comprehensive analysis of the spectroscopic signatures (NMR, MS, IR) and field-proven synthetic methodologies for 1-chloro-2-(2,2,2-trifluoroethyl)benzene, grounded in fundamental physicochemical causality.

Physicochemical Profile

Understanding the baseline properties of the molecule is essential prior to spectroscopic analysis or synthetic manipulation. The presence of the highly electronegative trifluoromethyl group heavily polarizes the adjacent methylene bridge, while the ortho-chlorine atom introduces steric hindrance and inductive electron withdrawal from the aromatic system[2].

PropertyValue / Description
Chemical Name 1-Chloro-2-(2,2,2-trifluoroethyl)benzene
CAS Registry Number 145914-05-2
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol
Structural Features Ortho-disubstituted benzene ring
Physical State Colorless to pale yellow liquid (ambient temp)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 1-chloro-2-(2,2,2-trifluoroethyl)benzene is defined by heteronuclear spin-spin coupling (J-coupling) between the ¹H, ¹³C, and ¹⁹F nuclei.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 3.65q (Quartet)³J_{HF} ≈ 10.8–CH₂– (Benzylic)
¹H 7.20 – 7.45m (Multiplet)-Aromatic (4H)
¹³C 38.5q (Quartet)²J_{CF} ≈ 30.0–CH₂–
¹³C 125.5q (Quartet)¹J_{CF} ≈ 276.0–CF₃
¹³C 127.0 – 134.0m (Multiplet)-Aromatic (C1–C6)
¹⁹F -65.5t (Triplet)³J_{FH} ≈ 10.8–CF₃

Mechanistic Causality of the Spectra: The ¹H NMR spectrum exhibits a highly diagnostic quartet centered at approximately δ 3.65 ppm. This multiplicity is not due to adjacent protons, but rather arises from heteronuclear spin-spin coupling with the three equivalent fluorine-19 nuclei (I = 1/2) of the adjacent trifluoromethyl group. The coupling constant (³J{HF} ≈ 10.8 Hz) is characteristic of a freely rotating sp³-sp³ C-C bond. Conversely, the ¹⁹F NMR spectrum displays a triplet at δ -65.5 ppm, perfectly reciprocating this exact coupling interaction (³J{FH} = 10.8 Hz). The benzylic carbon in the ¹³C spectrum is split into a quartet (²J_{CF} ≈ 30.0 Hz) due to the strong inductive effect and proximity of the CF₃ group.

Mass Spectrometry (EI-MS)

Electron ionization (EI) mass spectrometry yields a distinct molecular ion [M]⁺• at m/z 194 and 196, reflecting the approximate 3:1 natural isotopic abundance of ³⁵Cl and ³⁷Cl. The primary fragmentation pathway is driven by the stability of the resulting carbocations.

MS_Frag M Molecular Ion [M]⁺• m/z 194 (³⁵Cl) / 196 (³⁷Cl) F1 [M - CF₃]⁺ m/z 125 / 127 (2-Chlorobenzyl cation) M->F1 -•CF₃ (-69 Da) F2 [M - Cl]⁺ m/z 159 (Trifluoroethylphenyl cation) M->F2 -•Cl (-35 Da) F3 Tropylium Ion m/z 89 F1->F3 -HCl (-36 Da)

Mass spectrometry EI fragmentation pathway of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

Fragmentation Logic: The homolytic cleavage of the C–C bond alpha to the aromatic ring results in the expulsion of a trifluoromethyl radical (•CF₃, -69 Da). This generates a highly stable 2-chlorobenzyl cation at m/z 125/127, which subsequently undergoes the loss of HCl to form the ubiquitous, resonance-stabilized tropylium-type ion at m/z 89.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily utilized to confirm the presence of the C-F bonds, which exhibit massive dipole moment changes during vibration, resulting in extremely intense absorption bands.

  • C–F Stretching: Very strong, broad overlapping bands between 1100 cm⁻¹ and 1300 cm⁻¹ (specifically asymmetric and symmetric stretches around 1250, 1150, and 1110 cm⁻¹).

  • Aromatic C=C Stretching: Sharp bands at 1590 cm⁻¹ and 1480 cm⁻¹ .

  • C–Cl Stretching: Strong band in the fingerprint region at approximately 750 cm⁻¹ , characteristic of ortho-substituted chlorobenzenes.

Synthetic Methodologies & Experimental Protocols

The construction of the 2,2,2-trifluoroethyl moiety on an aromatic scaffold is most efficiently achieved via the copper-mediated trifluoromethylation of benzyl electrophiles[3]. In this protocol, (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) serves as the CF₃ source.

Mechanistic Pathway

Mechanism A TMSCF₃ + KF (Initiation) C [CuCF₃] Trifluoromethylcopper(I) A->C Transmetalation B [CuI] Active Cu(I) Catalyst B->C E Oxidative Addition / Substitution State C->E + Electrophile D 2-Chlorobenzyl Bromide (Electrophile) D->E E->B Catalyst Regeneration F 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (Product) E->F Reductive Elimination

Catalytic cycle for the Cu-mediated trifluoromethylation of 2-chlorobenzyl bromide.

Causality of Reagent Selection: Potassium fluoride (KF) acts as the crucial initiator; the highly fluorophilic silicon atom in TMSCF₃ is attacked by the fluoride anion, generating a hypervalent silicate intermediate that subsequently transfers the [CF₃]⁻ nucleophile to copper(I) iodide. This transmetalation yields the active[CuCF₃] species. The reaction is conducted in N,N-dimethylformamide (DMF), whose high dielectric constant stabilizes the organocopper intermediate and facilitates the cross-coupling with the 2-chlorobenzyl electrophile[3].

Step-by-Step Experimental Protocol

Adapted from validated Cu-mediated trifluoromethylation methodologies for benzylic systems[3].

Reagents Required:

  • 2-Chlorobenzyl bromide (2.0 mmol)

  • Copper(I) Iodide (CuI) (2.2 mmol)

  • Potassium Fluoride (KF) (4.0 mmol, spray-dried)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (4.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Workflow:

  • System Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under a vacuum and backfill with Argon gas to ensure a strictly anhydrous and oxygen-free environment.

  • Catalyst & Initiator Loading: Add CuI (419 mg, 2.2 mmol) and anhydrous KF (232 mg, 4.0 mmol) into the Schlenk tube under continuous Argon flow.

  • Active Species Generation: Inject anhydrous DMF (5.0 mL) followed by TMSCF₃ (568 mg, 4.0 mmol). Stir the suspension vigorously at room temperature for 20 minutes. Note: A color change typically indicates the formation of the [CuCF₃] complex.

  • Electrophile Addition: Heat the reaction mixture to 60 °C. Slowly add 2-chlorobenzyl bromide (411 mg, 2.0 mmol) via a gas-tight syringe.

  • Reaction Progression: Maintain the temperature at 60 °C for 4 hours. Monitor the complete consumption of the starting material via TLC or GC-MS.

  • Workup & Extraction: Cool the mixture to room temperature. Quench by diluting with diethyl ether (20 mL) and washing sequentially with deionized water (3 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (using pentane or hexanes as the eluent) to isolate 1-chloro-2-(2,2,2-trifluoroethyl)benzene as a colorless liquid.

References

  • Title: 1-CHLORO-2-(2,2,2-TRIFLUOROETHYL)
  • Title: CAS 145914-05-2 - 1-Chloro-2-(2,2,2-trifluoroethyl)
  • Title: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 Source: Beilstein Journal of Organic Chemistry URL

Sources

Exploratory

1H NMR spectrum of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Whitepaper: Comprehensive H NMR Analysis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Executive Summary The incorporation of fluorine into aromatic scaffolds is a cornerstone strategy in modern drug discovery and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Comprehensive


H NMR Analysis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene 

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. The trifluoroethyl group (


), in particular, dramatically enhances metabolic stability and lipophilicity while introducing unique electronic properties. This technical guide provides an in-depth structural elucidation of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene  (CAS: 145914-05-2)[1],[2]. By analyzing its 

H Nuclear Magnetic Resonance (NMR) spectrum, we establish a framework for understanding heteronuclear spin-spin coupling and anisotropic deshielding effects, culminating in a self-validating protocol for high-resolution spectral acquisition.

Molecular Architecture and Spin System Dynamics

1-Chloro-2-(2,2,2-trifluoroethyl)benzene consists of an ortho-disubstituted benzene ring bearing a strongly electronegative chlorine atom and a highly electron-withdrawing trifluoroethyl moiety. This architecture creates two distinct, non-interacting proton spin systems that serve as diagnostic markers for the molecule:

  • The Aliphatic

    
     Spin System:  The methylene (
    
    
    
    ) group contains two equivalent protons adjacent to a trifluoromethyl (
    
    
    ) group. Because Fluorine-19 (
    
    
    ) has a natural abundance of 100% and a nuclear spin of
    
    
    , it scalar-couples with the adjacent protons just as another proton would. According to the
    
    
    rule, the three equivalent fluorine atoms split the methylene proton signal into a distinct quartet .
  • The Aromatic

    
     Spin System:  The four aromatic protons are adjacent to different substituents (ortho-chloro vs. ortho-alkyl). The asymmetric electronic environment breaks their magnetic equivalence, resulting in a complex second-order multiplet pattern at lower field strengths, which resolves into distinct doublet-of-doublets (dd) and multiplets (m) at high field strengths (e.g., 400 MHz or 600 MHz).
    

G CF3 CF3 Group (19F, I=1/2) CH2 CH2 Group (1H, I=1/2) CF3->CH2 3J_HF ~ 10.8 Hz (Quartet) Ar Aromatic Ring (1H, I=1/2) CH2->Ar 4J_HH ~ 0 Hz (No scalar coupling) Cl Ortho-Chlorine (Deshielding) Cl->CH2 Steric Deshielding Cl->Ar Inductive/Anisotropic Effects

Fig 1: Spin-spin coupling network and electronic effects in the target molecule.

H NMR Spectral Assignments and Causality

The chemical shifts (


) in 1-chloro-2-(2,2,2-trifluoroethyl)benzene are governed by the combined inductive effects of the halogens and the magnetic anisotropy of the benzene ring.

Causality of the Methylene Shift: In a standard alkylbenzene (e.g., toluene), the benzylic protons resonate near 2.3 ppm. However, the powerful electron-withdrawing nature of the


 group strips electron density from the adjacent carbon, deshielding the protons and pushing them downfield to approximately 3.3–3.5 ppm, a phenomenon well-documented in the synthesis of trifluoroethyl-containing compounds[3]. The addition of the ortho-chlorine atom further deshields these protons via spatial (steric) and inductive effects, resulting in a final resonance around 3.58 ppm [4].

Causality of the Heteronuclear Coupling: The


 coupling constant is typically large (10.5–11.0 Hz) compared to standard aliphatic 

couplings (~7 Hz). This is due to the high gyromagnetic ratio of the

nucleus, which allows for robust transmission of spin state information through the intervening chemical bonds.
Table 1: Predicted H NMR Spectral Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Assignment
7.42 dd

,

1HAromatic

(ortho to Cl)
7.35 dd

,

1HAromatic

(ortho to

)
7.22 - 7.28 m-2HAromatic

(meta/para)
3.58 q

2HAliphatic

Standardized Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standardizing the acquisition parameters is critical. Fluorinated small molecules often exhibit extended longitudinal relaxation times (


). If the relaxation delay (

) is too short, the methylene protons will not fully relax between pulses, leading to artificially low integration values and failing the self-validation check.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of pure 1-chloro-2-(2,2,2-trifluoroethyl)benzene in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as the internal standard (
      
      
      
      0.00 ppm) for exact chemical shift referencing.
  • Instrument Tuning: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically for the

    
    H frequency.
    
  • Shimming: Perform automated gradient shimming (Z0, Z1, Z2, Z3) to ensure a homogeneous magnetic field.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be

      
       Hz.
      
  • Pulse Sequence Configuration: Select a standard 30° pulse sequence (zg30).

    • Critical Parameter: Set the relaxation delay (

      
      ) to 10 seconds . This ensures complete 
      
      
      
      relaxation of the isolated methylene protons, guaranteeing quantitative integration.
  • Acquisition & Processing: Acquire 16 scans. Zero-fill the Free Induction Decay (FID) to 64k data points and apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

  • Self-Validation: Integrate the signals. The system is validated if and only if the sum of the aromatic integrals (7.2–7.5 ppm) to the methylene integral (3.58 ppm) is exactly 2.00 : 1.00 .

Workflow A Sample Prep (15mg in CDCl3) B Lock & Shim (Z0-Z3 Gradients) A->B C Pulse Sequence (zg30, D1=10s) B->C D FID Acquisition (16 Scans) C->D E Fourier Transform & Phase Correction D->E

Fig 2: Standardized high-resolution 1H NMR acquisition workflow.

References

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene: A Mechanistic Guide for Analytical Workflows

Executive Summary 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) is a highly specialized fluorinated aromatic building block utilized extensively in medicinal chemistry and agrochemical development[1]. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) is a highly specialized fluorinated aromatic building block utilized extensively in medicinal chemistry and agrochemical development[1]. The incorporation of the trifluoroethyl moiety significantly enhances the lipophilicity and metabolic stability of drug candidates[2]. For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, structurally characterizing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires a deep understanding of its gas-phase thermodynamic behavior. This whitepaper deconstructs the Electron Ionization (EI) fragmentation mechanisms of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (C₈H₆ClF₃)[3], providing a self-validating analytical framework for its identification.

Molecular Architecture & Ionization Dynamics

Under standard hard ionization conditions (70 eV Electron Ionization), the molecular ion [M]⁺• is generated by the ejection of a single electron, typically from the highest occupied molecular orbital (HOMO) associated with the aromatic π-system or the chlorine lone pairs.

The molecular formula C₈H₆ClF₃ yields a nominal mass of 194 Da[3]. Because chlorine naturally exists as two stable isotopes—³⁵Cl (75.77%) and ³⁷Cl (24.23%)—the molecular ion and any chlorine-retaining fragments will exhibit a strict 3:1 isotopic intensity ratio . This isotopic signature is not merely a spectral feature; it serves as a built-in, self-validating diagnostic tool to confirm the preservation of the halogenated core during fragmentation[4].

Mechanistic Pathways of EI-MS Fragmentation

The fragmentation of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is driven by the thermodynamic stability of the resulting carbocations and the relative bond dissociation energies of the substituents.

Pathway A: Benzylic Alpha-Cleavage (The Base Peak)

The most thermodynamically favorable fragmentation route is the cleavage of the C-C bond between the benzylic methylene (-CH₂-) and the trifluoromethyl (-CF₃) group.

  • Causality: The highly electronegative -CF₃ group acts as an excellent leaving group in the gas phase (expelled as a •CF₃ radical, 69 Da). The resulting cation (m/z 125/127) is a highly resonance-stabilized 2-chlorobenzyl cation (which may rearrange to a chlorotropylium ion). This extreme stability dictates that m/z 125 is typically the base peak (100% relative abundance) in the spectrum.

Pathway B: Halogen Expulsion

A competing, albeit less dominant, pathway is the direct homolytic cleavage of the aromatic C-Cl bond.

  • Causality: The expulsion of the chlorine radical (•Cl, 35/37 Da) yields the 2-(2,2,2-trifluoroethyl)phenyl cation at m/z 159[4][5]. Because the chlorine is lost, this fragment lacks the characteristic 3:1 isotopic doublet, appearing as a singlet (accompanied only by its ¹³C isotope peak).

Pathway C: Heterolytic Cleavage to [CF₃]⁺

The generation of the trifluoromethyl cation (m/z 69) is a hallmark of compounds containing a -CF₃ group.

  • Causality: The high ionization energy of fluorinated species means that the positive charge can sometimes be retained by the CF₃ fragment during the cleavage of the benzylic bond, directly confirming the presence of the fluorinated moiety.

Pathway D: Secondary Rearrangements

The m/z 125 chlorobenzyl cation can undergo further degradation by expelling neutral hydrogen chloride (HCl, 36 Da) to form a [C₇H₅]⁺ cation at m/z 89.

  • Causality: The ortho-positioning of the chlorine atom relative to the alkyl side chain facilitates this proximity-driven elimination, forming a highly conjugated benzocyclopropenyl cation.

Quantitative Fragmentation Data

The following table synthesizes the expected quantitative diagnostic ions for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, establishing a reference for Selected Ion Monitoring (SIM) method development.

m/z (³⁵Cl / ³⁷Cl)Fragment FormulaRelative AbundanceDiagnostic Significance
194 / 196 [C₈H₆ClF₃]⁺•Medium (15-30%)Molecular ion; confirms intact mass and presence of one chlorine atom (3:1 ratio)[4].
159 [C₈H₆F₃]⁺Low-Medium (10-20%)Loss of •Cl; confirms the presence of the trifluoroethylphenyl core[5].
125 / 127 [C₇H₆Cl]⁺Base Peak (100%)Loss of •CF₃; highly stable chlorobenzyl cation; primary diagnostic fragment.
111 / 113 [C₆H₄Cl]⁺Low (5-15%)Loss of •CH₂CF₃; indicates the halogenated aromatic ring core.
89 [C₇H₅]⁺Medium (20-40%)Loss of HCl from m/z 125; indicates ortho-substitution or rearrangement.
69 [CF₃]⁺High (40-60%)Direct evidence of the trifluoromethyl moiety.

Diagnostic Visualizations

Caption: Primary EI-MS fragmentation pathways of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

Self-Validating Analytical Protocol: GC-MS Workflow

To ensure high-fidelity detection of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in complex matrices, the following protocol integrates system suitability testing (SST) to guarantee a self-validating workflow[6][7].

Step 1: System Tuning and Calibration
  • Action: Infuse Perfluorotributylamine (PFTBA) internal calibrant. Tune the mass spectrometer to 70 eV EI.

  • Causality & Validation: 70 eV is the universal standard for EI-MS. Tuning against PFTBA ensures the mass axis is calibrated and that the relative abundances of high-mass and low-mass ions (m/z 69, 219, 502) meet manufacturer specifications, ensuring your sample spectra will match standard library databases.

Step 2: Sample Preparation & Internal Standard Addition
  • Action: Spike the sample matrix with a structurally analogous internal standard (IS), such as 4-fluorobenzyl chloride, at a known concentration. Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane or dichloromethane).

  • Causality & Validation: The fluorinated IS mimics the partitioning behavior of the target analyte during extraction. By monitoring the IS recovery, the protocol self-validates the extraction efficiency and accounts for any matrix-induced ion suppression.

Step 3: Chromatographic Separation
  • Action: Inject 1 µL of the extract onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, HP-5MS or equivalent). Use a temperature gradient starting at 50°C (hold 1 min), ramping at 15°C/min to 250°C.

  • Causality & Validation: The lipophilic nature of the trifluoroethyl and chloro groups[2] ensures strong retention on a non-polar stationary phase. The temperature ramp sharpens the peak shape, preventing co-elution with isobaric matrix interferences.

Step 4: Data Acquisition (SCAN & SIM)
  • Action: Operate the MS in synchronous SCAN (m/z 50–300) and SIM (Selected Ion Monitoring) modes. Program the SIM channels to monitor m/z 125, 127, 194, and 196.

  • Causality & Validation: SCAN mode provides the full fragmentation fingerprint for library confirmation. SIM mode maximizes detector dwell time on the most critical ions, drastically lowering the Limit of Detection (LOD).

Step 5: Algorithmic Data Validation
  • Action: Accept a positive identification only if the chromatographic retention time matches the reference standard (± 0.1 min) AND the m/z 125/127 and 194/196 peak area ratios fall within 20% of the theoretical 3:1 isotopic distribution.

  • Causality & Validation: This dual-criterion approach eliminates false positives. Even if a matrix contaminant shares the m/z 125 mass, it is statistically improbable to also possess the exact 3:1 isotopic ratio at the exact retention time.

Caption: Standardized, self-validating GC-MS workflow for halogenated aromatic compounds.

References

  • PubChem. "3-(Trifluoromethyl)benzyl chloride | C8H6ClF3 | CID 69716". National Institutes of Health. URL: [Link]

  • NIST WebBook. "Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-". National Institute of Standards and Technology. URL: [Link]

  • Royal Society of Chemistry. "Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds". Green Chemistry. URL: [Link]

Sources

Exploratory

The Trifluoromethyl Group in Aromatic Compounds: A Technical Guide for Researchers and Drug Development Professionals

Abstract The trifluoromethyl (CF₃) group has become an indispensable tool in the design of functional aromatic compounds, profoundly impacting the fields of medicinal chemistry, agrochemicals, and materials science. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trifluoromethyl (CF₃) group has become an indispensable tool in the design of functional aromatic compounds, profoundly impacting the fields of medicinal chemistry, agrochemicals, and materials science. Its unique and potent electronic properties, coupled with its steric and metabolic features, allow for the fine-tuning of molecular characteristics to achieve desired biological activities and material properties. This in-depth technical guide provides a comprehensive analysis of the fundamental principles governing the role of the trifluoromethyl group in aromatic systems. We will delve into its core electronic and physicochemical effects, its strategic use as a bioisostere, and its transformative applications. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and quantitative data to support the rational design of next-generation trifluoromethylated aromatic compounds.

Core Electronic and Physicochemical Properties of the Trifluoromethyl Group

The profound influence of the trifluoromethyl group stems from a unique combination of strong electron-withdrawing effects, significant lipophilicity, and exceptional metabolic stability. Understanding these core properties is fundamental to harnessing its potential in molecular design.

Electronic Effects: A Powerful Electron Sink

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that dramatically alters the electron distribution within an aromatic ring. This is primarily due to two key electronic phenomena:

  • Inductive Effect (-I): The three highly electronegative fluorine atoms (Pauling electronegativity of 3.98) create a strong dipole moment, pulling electron density away from the carbon atom of the CF₃ group and, consequently, from the attached aromatic ring through the sigma bond framework.[1] This strong inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and influences the acidity and basicity of nearby functional groups.[2]

  • Hyperconjugation: While less intuitive, hyperconjugation also contributes to the electron-withdrawing nature of the CF₃ group. The antibonding orbitals (σ*) of the C-F bonds can accept electron density from the filled p-orbitals of the aromatic ring, further delocalizing electron density away from the ring.[2]

The cumulative result of these effects is a significant decrease in the electron density of the aromatic ring, which has profound consequences for reactivity and molecular properties. For instance, the trifluoromethyl group is a meta-directing group in electrophilic aromatic substitution reactions because it destabilizes the positively charged intermediates (sigma complexes) at the ortho and para positions more than at the meta position.[3]

Physicochemical Properties: Modulating Drug-Like Characteristics

The introduction of a trifluoromethyl group brings about predictable and often highly desirable changes in the physicochemical properties of an aromatic compound.

  • Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom and even a methyl group, a property quantified by the Hansch hydrophobicity parameter (π). This increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption and distribution.[4] For example, the antidepressant fluoxetine's efficacy is partly attributed to the enhanced brain penetration facilitated by its trifluoromethyl group.[5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[6][7] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, which often targets more labile C-H bonds.[8] Replacing a metabolically susceptible methyl group with a trifluoromethyl group is a common and effective strategy to increase a drug candidate's half-life and bioavailability.[9]

  • Modulation of Acidity and Basicity (pKa): The strong electron-withdrawing nature of the CF₃ group significantly impacts the pKa of nearby acidic or basic functional groups. It increases the acidity of phenols and carboxylic acids by stabilizing the resulting anion. Conversely, it decreases the basicity of anilines and other nitrogen-containing heterocycles by destabilizing the protonated form.[8][10] This ability to fine-tune pKa is crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.

The following table provides a quantitative comparison of the key physicochemical properties of the trifluoromethyl group with other common substituents on an aromatic ring.

PropertySubstituentValueDescription
Hammett Constant (σp) -H0.00Reference substituent with no electronic effect.
-CH₃-0.17Weakly electron-donating through hyperconjugation.
-Cl0.23Moderately electron-withdrawing (inductive > resonance).
-CN0.66Strongly electron-withdrawing.
-CF₃ 0.54 Strongly electron-withdrawing. [11]
Hansch Hydrophobicity (π) -H0.00Reference value.
-CH₃0.56Moderately lipophilic.
-Cl0.71Lipophilic.
-CF₃ 0.88 Significantly lipophilic. [6]
pKa of Substituted Aniline Aniline4.60Reference basicity.
p-Toluidine (-CH₃)5.08Increased basicity due to electron-donating group.
p-Chloroaniline (-Cl)3.98Decreased basicity due to electron-withdrawing group.
p-Trifluoromethylaniline (-CF₃) 3.50 (approx.) Significantly decreased basicity. [10]

The Trifluoromethyl Group as a Bioisostere

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of medicinal chemistry.[8] The trifluoromethyl group is frequently employed as a bioisostere for several common substituents, offering distinct advantages.

  • Methyl Group Replacement: While sterically larger than a methyl group, the CF₃ group can sometimes occupy a similar binding pocket. The key advantage of this replacement is the drastic increase in metabolic stability, as the C-F bonds are resistant to the enzymatic oxidation that readily occurs at benzylic C-H bonds.[9]

  • Chloro Group Replacement: The trifluoromethyl group has a similar van der Waals radius to a chlorine atom, allowing it to serve as a steric mimic.[6] However, the electronic properties are vastly different, with the CF₃ group being a much stronger electron-withdrawing group. This substitution can be used to modulate electronic interactions with a target protein while maintaining a similar steric profile.

  • tert-Butyl Group Analogue: In some contexts, the trifluoromethyl-cyclopropyl or trifluoromethyl-cyclobutyl moieties can act as bioisosteres for the bulky tert-butyl group, offering similar steric bulk but with altered lipophilicity and metabolic profiles.[12]

The following diagram illustrates the concept of bioisosteric replacement with the trifluoromethyl group.

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Aromatic Ring -CH₃ (Metabolically Labile) B Aromatic Ring -CF₃ (Metabolically Stable) A->B Replace -CH₃ with -CF₃ C Increased Half-life Enhanced Lipophilicity Altered pKa B->C Leads to

Caption: Bioisosteric replacement of a methyl group with a trifluoromethyl group.

Applications in Drug Discovery and Development

The unique properties of the trifluoromethyl group have made it a ubiquitous feature in modern pharmaceuticals. Approximately 20% of FDA-approved drugs contain fluorine, with the trifluoromethyl group being a prominent contributor.[1]

Enhancing Target Binding Affinity

The introduction of a trifluoromethyl group can significantly improve the binding affinity of a ligand to its target protein through several mechanisms:

  • Hydrophobic Interactions: The lipophilic nature of the CF₃ group allows it to favorably interact with hydrophobic pockets in a protein's active site.[3]

  • Electrostatic and Multipolar Interactions: The strong dipole moment of the CF₃ group can lead to favorable electrostatic interactions with polar residues or the protein backbone. Specifically, short-distance multipolar interactions between the fluorine atoms and backbone carbonyls have been shown to substantially increase inhibitor activity.[13]

  • Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, locking it into a bioactive conformation that is more favorable for binding.

A notable example is the development of menin-MLL inhibitors, where the introduction of a trifluoromethyl group led to a significant improvement in inhibitory activity due to the formation of short-distance multipolar interactions with the protein backbone.[13]

Improving Pharmacokinetic Properties

As discussed previously, the primary benefit of incorporating a trifluoromethyl group is the enhancement of metabolic stability. This directly translates to improved pharmacokinetic parameters such as a longer half-life and increased oral bioavailability.

Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the impact of trifluoromethylation on metabolic stability, an in vitro microsomal stability assay is a standard and crucial experiment.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[14]

Materials:

  • Liver microsomes (human, rat, or other species of interest)

  • Test compound and a positive control (e.g., a compound with known metabolic instability)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[15] The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C).

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated, providing a quantitative measure of metabolic stability.

G A Prepare Reagents (Microsomes, Compound, NADPH) B Incubate at 37°C A->B C Terminate Reaction at Time Points B->C D Centrifuge and Collect Supernatant C->D E LC-MS/MS Analysis D->E F Data Analysis (t½, CLint) E->F

Caption: Workflow for an in vitro microsomal stability assay.

Applications in Agrochemicals

The trifluoromethyl group is a key structural motif in a vast array of modern agrochemicals, including herbicides, insecticides, and fungicides.[4] Its incorporation enhances the efficacy and persistence of these compounds in the field.

  • Herbicides: Trifluoromethyl-containing herbicides, such as trifluralin and fluometuron, exhibit high potency against a broad spectrum of weeds.[9] The metabolic stability conferred by the CF₃ group ensures their persistence in the soil, providing long-lasting weed control.

  • Insecticides: In insecticides like fipronil, the trifluoromethyl group contributes to the molecule's lipophilicity, facilitating its penetration through the insect's cuticle. It also enhances the binding affinity to the target site, the GABA receptor, leading to potent insecticidal activity.

  • Fungicides: The trifluoromethyl group is present in many fungicides, where it improves their systemic properties and resistance to metabolic degradation by the target fungi.

Applications in Materials Science

The unique properties of the trifluoromethyl group are also harnessed in the development of advanced materials with tailored functionalities.

  • Polymers: The incorporation of trifluoromethyl groups into polymers, such as polyimides and poly(arylene ether)s, can significantly enhance their properties.[16] These include:

    • Increased Thermal Stability: The high strength of the C-F bond contributes to the overall thermal stability of the polymer.[2]

    • Improved Chemical Resistance: The inertness of the CF₃ group makes the polymer more resistant to chemical attack.[1]

    • Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, which are highly desirable for applications in microelectronics.[17]

    • Enhanced Solubility: The bulky nature of the CF₃ group can disrupt polymer chain packing, leading to improved solubility in organic solvents and better processability.[2]

  • Coatings and Surfaces: The low surface energy associated with fluorinated compounds imparts hydrophobic and oleophobic properties to surfaces, leading to applications in non-stick coatings, water-repellent textiles, and anti-fouling materials.

Synthetic Methodologies for the Introduction of the Trifluoromethyl Group

The widespread use of the trifluoromethyl group has spurred the development of a diverse array of synthetic methods for its introduction into aromatic rings. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.

Copper-Catalyzed Nucleophilic Trifluoromethylation

This is one of the most common and versatile methods for forging a C-CF₃ bond. It typically involves the cross-coupling of an aryl halide (iodide or bromide) with a nucleophilic trifluoromethyl source, catalyzed by a copper salt.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

Objective: To synthesize a trifluoromethylated arene from the corresponding aryl iodide using a copper catalyst and a trifluoromethyl source.

Materials:

  • Aryl iodide

  • Trifluoromethyl source (e.g., TMSCF₃ - Ruppert-Prakash reagent, or a trifluoroacetate salt)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., potassium fluoride)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium fluoride (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., 5 mL of DMF) via syringe.

  • Add the trifluoromethyl source (e.g., TMSCF₃, 1.5 mmol) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of a nucleophilic aromatic substrate with an electrophilic "CF₃⁺" source. A variety of powerful electrophilic trifluoromethylating reagents have been developed, with Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (sulfonium salts) being the most prominent.[8][18]

Mechanism of Togni's Reagent: Togni's reagents can react through both electrophilic and radical pathways, depending on the reaction conditions and the substrate. In the electrophilic pathway, the hypervalent iodine atom acts as a leaving group, delivering the CF₃ group to the nucleophile. The reaction is often promoted by a Lewis or Brønsted acid.[5]

Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful tool for the direct C-H trifluoromethylation of arenes and heteroarenes, avoiding the need for pre-functionalized substrates. The trifluoromethyl radical (•CF₃) is typically generated from a suitable precursor, such as sodium trifluoromethanesulfinate (Langlois reagent) or trifluoroiodomethane (CF₃I), under oxidative or photoredox conditions.[5][19]

Troubleshooting Radical Trifluoromethylation:

  • Low Conversion: May be due to insufficient radical generation. Increasing the amount of initiator or oxidant, or optimizing the light source in photoredox catalysis, can improve the yield.

  • Side Reactions: Polymerization of olefinic substrates or unwanted side reactions with the solvent can occur. Using a higher concentration of the radical trap or changing the solvent may be necessary.

  • Formation of Aryl Iodide (with CF₃I): This is a common side reaction in photoredox catalysis. Switching to a different trifluoromethyl radical precursor that does not generate iodide, such as CF₃SO₂Cl, can mitigate this issue.[5]

Caption: Major synthetic routes to trifluoromethylated arenes.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group that offers a unique combination of electronic, steric, and metabolic properties. Its ability to modulate lipophilicity, enhance metabolic stability, and influence acidity and basicity makes it an invaluable tool in the design of pharmaceuticals and agrochemicals. In materials science, the incorporation of the trifluoromethyl group leads to polymers and materials with enhanced thermal stability, chemical resistance, and desirable optical and electronic properties. The continued development of novel and efficient synthetic methodologies for the introduction of the trifluoromethyl group will undoubtedly expand its applications and lead to the discovery of new and improved functional aromatic compounds. This guide has provided a comprehensive overview of the core principles and practical considerations for working with trifluoromethylated aromatic compounds, empowering researchers and scientists to leverage the unique properties of this remarkable functional group in their own research and development endeavors.

References

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Request PDF. (n.d.). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. [Link]

  • PMC. (2015, August 19). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. [Link]

  • ResearchGate. (2021, January 1). Recent Development of Trifluoromethyl Reagents: A Review. [Link]

  • YouTube. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. [Link]

  • Journal of Scientific Research. (2021, January 1). Recent Development of Trifluoromethyl Reagents: A Review. [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • R Discovery. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

  • ChEMBL. (n.d.). Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga.... [Link]

  • ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's.... [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ACS Publications. (n.d.). Novel Poly(arylene ether)s with Pendent Trifluoromethyl Groups. [Link]

  • PubMed. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • R Discovery. (2010, April 9). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. [Link]

  • PMC. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Beilstein Journals. (2018, June 15). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]

  • Wiley Online Library. (n.d.). Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. (2025, August 6). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy | Request PDF. [Link]

  • TSI Journals. (2009, November 21). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. [Link]

  • PubMed. (2003, October 15). X-ray crystallographic studies of protein-ligand interactions. [Link]

  • Semantic Scholar. (n.d.). Research progress on trifluoromethyl-based radical reaction process. [Link]

  • Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. [Link]

  • ACS Publications. (2017, July 9). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. [Link]

  • PMC. (2022, December 1). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. [Link]

  • Oriental Journal of Chemistry. (2018, December 25). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • YouTube. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands. [Link]

  • MDPI. (2020, January 21). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. [Link]

  • FLUOROTHERM POLYMERS INC. (n.d.). FLUOROTHERM POLYMERS INC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Isomers of C8H6ClF3

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The molecular formula C8H6ClF3 represents a class of halogenated aromatic hydrocarbons with significant applications as synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C8H6ClF3 represents a class of halogenated aromatic hydrocarbons with significant applications as synthetic intermediates in the pharmaceutical and agrochemical industries. This guide provides a comprehensive analysis of the primary structural isomers of C8H6ClF3, focusing on the (chloromethyl)(trifluoromethyl)benzene series. It will systematically dissect their nomenclature according to IUPAC standards, detail their physicochemical properties, explore common synthetic pathways with mechanistic insights, and present standardized protocols for their analytical characterization. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize these versatile chemical building blocks.

Part 1: Nomenclature and Isomerism of C8H6ClF3

The formula C8H6ClF3 does not describe a single molecule but rather a set of constitutional isomers. Isomers are compounds that share the same molecular formula but differ in the connectivity and arrangement of their atoms. For C8H6ClF3, the most prominent and industrially relevant isomers are based on a disubstituted benzene ring, where the substituents are a chloromethyl group (-CH2Cl) and a trifluoromethyl group (-CF3).

The relative positions of these two groups on the benzene ring give rise to three distinct isomers:

  • ortho (o-) isomer: Substituents are on adjacent carbons (1,2-positions).

  • meta (m-) isomer: Substituents are separated by one carbon (1,3-positions).

  • para (p-) isomer: Substituents are on opposite carbons (1,4-positions).

Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic names for these isomers are derived by treating benzene as the parent compound.[1][2]

Positional Isomer Preferred IUPAC Name Common Synonyms CAS Number
ortho1-(Chloromethyl)-2-(trifluoromethyl)benzeneo-Trifluoromethylbenzyl chloride55044-67-2
meta1-(Chloromethyl)-3-(trifluoromethyl)benzenem-Trifluoromethylbenzyl chloride; α'-Chloro-α,α,α-trifluoro-m-xylene[3][4][5][6]705-29-3[3][4][5][6]
para1-(Chloromethyl)-4-(trifluoromethyl)benzenep-Trifluoromethylbenzyl chloride; α'-Chloro-α,α,α-trifluoro-p-xylene[7]939-99-1[7]
Visualizing the Core Isomers

The structural differences between the ortho, meta, and para isomers are fundamental to their distinct chemical and physical properties.

Caption: Chemical structures of the primary C8H6ClF3 isomers.

Part 2: Physicochemical Properties

The positioning of the electron-withdrawing trifluoromethyl group and the reactive chloromethyl group dictates the molecule's polarity, stability, and reactivity. These differences manifest in their macroscopic physical properties.

Property 1-(Chloromethyl)-2-(trifluoromethyl)benzene 1-(Chloromethyl)-3-(trifluoromethyl)benzene 1-(Chloromethyl)-4-(trifluoromethyl)benzene
Molecular Weight 194.58 g/mol 194.58 g/mol [3][4]194.58 g/mol [7]
Boiling Point ~205-207 °C (est.)341-343 K at 0.016 bar[6]~210-212 °C (est.)
Density ~1.37 g/cm³ (est.)~1.35 g/cm³ (est.)~1.36 g/cm³ (est.)
Solubility Low solubility in water; soluble in organic solvents.[8]Insoluble in water.Low solubility in water; soluble in organic solvents.

Note: Estimated values are based on structurally similar compounds and predictive models, as comprehensive experimental data for all isomers is not consistently available in public literature.

The trifluoromethyl group significantly enhances lipophilicity, a key parameter in drug design that influences a molecule's ability to cross cell membranes.[8][9]

Part 3: Synthesis and Mechanistic Insights

The primary route for synthesizing (chloromethyl)(trifluoromethyl)benzene isomers is through the chloromethylation of the corresponding trifluoromethyltoluene. A common and effective method is the Blanc chloromethylation reaction .

Causality Behind Experimental Choices:

This reaction is favored for its regioselective nature and use of readily available starting materials. The choice of chloromethylating agent and catalyst is critical for optimizing yield and minimizing side reactions.

  • Reactants: Trifluoromethyltoluene (ortho, meta, or para), a source of formaldehyde (like paraformaldehyde or trioxane), and a source of HCl (often gaseous HCl or generated in situ).

  • Catalyst: A Lewis acid, such as zinc chloride (ZnCl2) or sulfuric acid, is used to activate the formaldehyde and facilitate the electrophilic aromatic substitution.

  • Mechanism: The Lewis acid protonates the formaldehyde, generating a highly electrophilic hydroxymethyl cation or a related species. This electrophile then attacks the electron-rich benzene ring of trifluoromethyltoluene. The trifluoromethyl group is a deactivating, meta-directing group, while the methyl group (in the starting material) is an activating, ortho/para-directing group. The final position of the chloromethyl group is a result of the combined directing effects of these two substituents. Subsequent reaction with chloride ions yields the final product.

G cluster_prep Reagent Preparation cluster_reaction Reaction Vessel cluster_workup Work-up & Purification Start Trifluoromethyltoluene Isomer Mixing Combine reactants and catalyst in an appropriate solvent (e.g., Dichloromethane) Start->Mixing Reagents Paraformaldehyde + HCl (gas) Reagents->Mixing Catalyst Lewis Acid (e.g., ZnCl2) Catalyst->Mixing Heating Heat under reflux (e.g., 40-50°C) with stirring Mixing->Heating Monitoring Monitor reaction progress via TLC or GC Heating->Monitoring Quench Cool and quench with water Monitoring->Quench Upon completion Extract Extract with organic solvent Quench->Extract Wash Wash organic layer (e.g., with brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by fractional distillation or column chromatography Concentrate->Purify Final Isolated Product Purify->Final

Sources

Exploratory

Storage conditions for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

An In-depth Technical Guide to the Storage and Handling of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Storage and Handling of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the optimal storage and handling conditions for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Introduction to 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with the molecular formula C₈H₆ClF₃ and a molecular weight of 194.58 g/mol [1][2]. Its structure, featuring a benzene ring substituted with a chlorine atom and a trifluoroethyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both chlorine and fluorine imparts specific chemical properties that necessitate careful consideration of storage and handling procedures to prevent degradation and ensure safety.

Optimal Storage Conditions

The primary objective when storing 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is to minimize degradation, which can occur through various chemical pathways. The following conditions are recommended to ensure its long-term stability.

Temperature

There are two primary temperature recommendations for the storage of this compound, and the choice between them depends on the desired storage duration and available facilities.

  • Refrigerated Storage (2-8°C): For long-term storage, it is advisable to keep 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in a refrigerator at 2-8°C[1]. This temperature range significantly slows down potential degradation reactions.

  • Room Temperature Storage: For shorter periods, storage at room temperature in a sealed, dry environment is also acceptable.

It is crucial to use refrigerators specifically designed for chemical storage to prevent the ignition of flammable vapors[3].

Atmosphere and Moisture Control

1-Chloro-2-(2,2,2-trifluoroethyl)benzene should be stored under a dry, inert atmosphere.

  • Sealed Containers: Always keep the compound in a tightly sealed container to prevent the ingress of moisture and air[1][4].

  • Inert Gas: For extended storage or for high-purity applications, flushing the container with an inert gas like argon or nitrogen before sealing is recommended. This displaces oxygen and moisture, further inhibiting degradation.

Light Exposure

To prevent photochemical reactions, store 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in a dark location or use amber-colored glass bottles[4][5].

Chemical Stability and Incompatibility

Understanding the chemical reactivity of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is fundamental to its safe storage.

Incompatible Materials

To prevent hazardous reactions, this compound must be stored separately from the following classes of chemicals:

  • Oxidizing Agents: Strong oxidizing agents can react exothermically with halogenated compounds[4][6][7].

  • Strong Acids and Bases: Contact with strong acids or bases can catalyze decomposition[6][7].

  • Amines and Strong Reducing Agents: These can also lead to undesirable reactions[6][7].

A systematic approach to chemical segregation in the laboratory is essential to prevent accidental mixing of incompatible substances[8][9].

Degradation Pathways

The trifluoromethyl group and the chlorine substituent on the benzene ring are relatively stable. However, under suboptimal storage conditions, hydrolysis or other degradation pathways could occur, leading to the formation of impurities.

Handling and Safety Protocols

Given its hazard profile, strict adherence to safety protocols during the handling of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls
  • Ventilation: Always handle 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4][7].

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible[4].

Spill and Waste Disposal

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations. Do not allow the compound to enter drains[4].

Summary of Storage and Handling Best Practices

The following table summarizes the key recommendations for the storage and handling of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

ParameterRecommendationRationale
Storage Temperature Long-term: 2-8°C[1] Short-term: Room TemperatureMinimizes degradation reactions.
Atmosphere Sealed container, preferably under inert gas.Prevents reaction with air and moisture.
Light Store in the dark or in an amber bottle.Prevents photochemical degradation.
Incompatibilities Segregate from oxidizing agents, strong acids/bases, amines, and reducing agents[4][6][7].Prevents hazardous chemical reactions.
Handling Use in a well-ventilated fume hood with appropriate PPE.Ensures personnel safety.

Experimental Workflow: Proper Storage Protocol

The following is a step-by-step protocol for the proper storage of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene upon receipt and during use.

  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log Information: Record the date of receipt and the intended user on the container label.

  • Select Storage Location: Choose a designated, well-ventilated, and cool storage area away from incompatible materials[4].

  • Inert Atmosphere (Optional but Recommended): If the compound is to be stored for an extended period, carefully open the container in a fume hood, flush the headspace with a gentle stream of an inert gas (e.g., argon or nitrogen), and then securely reseal the container.

  • Refrigerate for Long-Term Storage: Place the sealed container in a chemical-safe refrigerator at 2-8°C[1].

  • Room Temperature for Short-Term Storage: For immediate or frequent use, store in a designated cabinet at room temperature, ensuring it is sealed and protected from light[4].

  • Dispensing: When dispensing the liquid, do so in a fume hood.

  • Resealing: After each use, ensure the container is tightly sealed to maintain a dry interior.

Logical Flow for Storage Decision Making

The following diagram illustrates the decision-making process for the appropriate storage of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

StorageDecision Storage Protocol for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene A Compound Received B Inspect Container for Damage A->B C Storage Duration? B->C D Long-Term (> 6 months) C->D Long E Short-Term (< 6 months) C->E Short F Store at 2-8°C D->F G Store at Room Temperature E->G H Seal Tightly in a Dry, Dark Place F->H G->H I Segregate from Incompatible Materials H->I J Store in Ventilated Area I->J

Caption: Decision workflow for storing 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

References

  • Chemical Properties of Benzene, 1-chloro-3-(2,2,2-trifluoroethyl). Cheméo. [Link]

  • 1-Chloro-2-(trifluoromethyl)benzene. PubChem. [Link]

  • Safety Data Sheet. MG Chemicals. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. [Link]

  • 1-Chloro-2-(2-chloroethyl)benzene. PubChem. [Link]

  • Chemicals - safe use and handling. HSE. [Link]

  • Practices for Proper Chemical Storage. Office of Environmental Health & Safety. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Chemical Storage Guidelines. LSU. [Link]

  • Reactivity, Stability and Structure of Benzene. KPU Pressbooks. [Link]

  • Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

Foundational

Electrophilic Warheads: The Chemical Reactivity and Biological Validation of the Chloroethyl Side-Chain

Executive Summary The chloroethyl side-chain (–CH₂CH₂Cl) represents one of the most historically significant and chemically dynamic warheads in pharmacology. As a Senior Application Scientist specializing in targeted the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloroethyl side-chain (–CH₂CH₂Cl) represents one of the most historically significant and chemically dynamic warheads in pharmacology. As a Senior Application Scientist specializing in targeted therapeutics, I view the chloroethyl moiety not merely as a structural appendage, but as a finely tuned electrophilic engine. Its reactivity governs the efficacy of classic alkylating agents—from nitrogen mustards to nitrosoureas—and continues to inform the design of modern antibody-drug conjugates (ADCs) and hypoxia-activated prodrugs. This whitepaper deconstructs the mechanistic causality of chloroethyl reactivity, provides quantitative kinetic data, and outlines self-validating experimental protocols required to accurately measure DNA alkylation in the laboratory.

Mechanistic Causality: The Architecture of Alkylation

The biological activity of the chloroethyl group is entirely dependent on its ability to act as an alkylating agent. However, the mechanism by which it achieves this electrophilicity varies drastically depending on the parent scaffold.

Nitrogen Mustards: The Aziridinium Pathway

In nitrogen mustards (e.g., melphalan, bendamustine), the reactivity is driven by the nucleophilicity of the central nitrogen atom. The lone pair on the nitrogen attacks the adjacent β-carbon, displacing the terminal chloride ion to form a highly strained, three-membered aziridinium cation (1)[1].

From a Frontier Molecular Orbital (FMO) perspective, the high ring strain and positive charge lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aziridinium ion, making it highly susceptible to nucleophilic attack by the Highest Occupied Molecular Orbital (HOMO) of DNA bases—most notably the N7 position of guanine (2)[2]. Because these molecules typically possess two chloroethyl groups (bis-chloroethyl), a second aziridinium ion can form after the first alkylation event, leading to lethal DNA interstrand cross-links (ICLs).

Mechanism A Nitrogen Mustard (Bis-chloroethyl) B Intramolecular Cyclization (Rate-limiting) A->B C Aziridinium Cation (Highly Electrophilic) B->C D Nucleophilic Attack (e.g., DNA N7-Guanine) C->D E Monoadduct Formation D->E F Second Aziridinium Formation E->F G DNA Interstrand Cross-link (ICL) F->G

Chloroethyl-mediated aziridinium formation and DNA cross-linking.

Nitrosoureas: Diazonium and Carbonium Intermediates

Nitrosoureas (e.g., carmustine/BCNU) lack the nucleophilic nitrogen required for aziridinium formation. Instead, they undergo spontaneous aqueous hydrolysis to yield an isocyanate (which carbamoylates cellular proteins) and a diazene hydroxide. The diazene hydroxide decomposes into a 2-chloroethyl carbonium ion (or diazonium equivalent), which acts as a potent, hard electrophile capable of alkylating the O6 and N7 positions of guanine (3)[3].

Crucial Experimental Insight: When conducting in vitro DNA adduction assays with nitrosoureas, the choice of buffer is critical. Research has shown that Tris buffer acts as a competing nucleophile, dramatically artificially increasing the yield of N7-alkyldeoxyguanosine adducts compared to phosphate or cacodylate buffers (4)[4]. Therefore, Tris must be strictly avoided when profiling the true alkylating spectrum of these compounds.

Quantitative Kinetics and Structure-Activity Relationships

The reactivity of the chloroethyl group is highly tunable. In nitrogen mustards, electron-withdrawing groups (e.g., aromatic rings in chlorambucil) pull electron density away from the nitrogen, slowing down aziridinium formation and extending the drug's half-life. Conversely, aliphatic substituents (e.g., mechlorethamine) result in rapid cyclization and short half-lives (5)[5].

The table below summarizes the kinetic degradation and half-lives of various chloroethyl-containing compounds under defined conditions:

CompoundChemical ClassHalf-Life (t½)Reaction Conditions
BCNU (Carmustine) Nitrosourea15–20 minPlasma (in vivo) (6)[6]
Bis(2-chloroethyl)amine Nitrogen Mustard22.73 hSodium ethoxide (25 °C) (7)[7]
HN-3 Nitrogen Mustard30.14 hSodium ethoxide (25 °C) (7)[7]
2-Chloroethylamine Aliphatic Amine24.0 hAqueous buffer (21 °C) (8)[8]
Bis(2-chloroethyl) ether Ether533 hSodium ethoxide (25 °C) (7)[7]

Experimental Methodologies: Validating Reactivity

To ensure scientific integrity, researchers cannot rely solely on theoretical reactivity; it must be empirically validated. Below are two self-validating protocols designed to measure the electrophilic potential and actual DNA adduction of chloroethyl compounds.

Protocol 1: The 4-(p-Nitrobenzyl)pyridine (NBP) Assay

The NBP assay is a classic colorimetric method used to trap and quantify electrophilic intermediates (like the aziridinium ion). NBP acts as a surrogate for nucleophilic DNA bases.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5% (w/v) solution of NBP in anhydrous acetone. Prepare a 0.1 M potassium phthalate buffer (pH 4.0).

  • Reaction Setup: In a glass vial, combine 1 mL of the target chloroethyl compound (1 mM in vehicle), 1 mL of phthalate buffer, and 1 mL of the NBP solution.

  • Thermal Activation: Incubate the mixture in a water bath at 80°C for 20 minutes.

    • Causality: Heating overcomes the activation energy required for the rate-limiting intramolecular cyclization, forcing the generation of the aziridinium ion and subsequent alkylation of the NBP pyridine ring.

  • Quenching & Alkaline Shift: Plunge the vials into an ice bath to arrest the reaction. Add 1 mL of 0.1 M NaOH (or triethylamine) to the mixture.

    • Causality: The alkaline shift deprotonates the alkylated NBP intermediate. This extends the conjugated π-electron system across the molecule, producing a highly visible blue/purple chromophore.

  • Quantification & Validation: Measure absorbance at 540 nm using a spectrophotometer.

    • Self-Validation: Always run a parallel standard curve using a known highly reactive standard (e.g., mechlorethamine) and a vehicle-only negative control to subtract background hydrolysis noise.

Protocol 2: LC-MS/MS Quantification of DNA Adducts

To measure true biological reactivity, we must quantify the exact number of N7-guanine adducts formed on purified DNA.

Step-by-Step Methodology:

  • DNA Incubation: Incubate 100 µg of calf thymus DNA with the chloroethyl agent (e.g., 50 µM) in 10 mM phosphate buffer (pH 7.4) at 37°C for 4 hours. (Note: Avoid Tris buffer as explained in Section 1.2).

  • Quenching: Precipitate the DNA using ice-cold absolute ethanol and 0.3 M sodium acetate to remove unreacted drug.

  • Enzymatic Digestion: Resuspend the DNA pellet and digest it down to individual nucleosides using DNase I, Nuclease P1, and Alkaline Phosphatase at 37°C overnight.

    • Causality: Enzymatic digestion is strictly chosen over acid hydrolysis. Acid hydrolysis rapidly cleaves the labile glycosidic bond of N7-alkylated guanines, leading to artificial degradation of the very adducts you are trying to measure.

  • Solid Phase Extraction (SPE): Pass the digest through a C18 SPE cartridge to enrich the hydrophobic chloroethyl-adducts and wash away unmodified, highly polar nucleosides.

  • LC-MS/MS Analysis: Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions of the chloroethyl-guanine adduct.

    • Self-Validation (Isotope Dilution): Spike the sample with a known concentration of a heavy-isotope labeled internal standard (e.g., ¹⁵N₅-labeled N7-chloroethylguanine) prior to SPE. This corrects for any loss of sample during extraction and accounts for ion suppression in the MS source.

Workflow Step1 1. Drug Incubation (Target DNA + Agent) Step2 2. Reaction Quenching (Cold EtOH Precipitation) Step1->Step2 Step3 3. Enzymatic Digestion (DNase I, Nuclease P1) Step2->Step3 Step4 4. Solid Phase Extraction (Adduct Enrichment) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Quantification (Isotope Dilution) Step5->Step6

Step-by-step workflow for LC-MS/MS quantification of DNA adducts.

Biological Consequences: The DNA Damage Response (DDR)

The ultimate therapeutic objective of the chloroethyl side-chain is the generation of DNA Interstrand Cross-links (ICLs). Because ICLs covalently bind both strands of the DNA double helix, they present an insurmountable physical barrier to the DNA replication machinery.

When a replication fork stalls at an ICL, it generates stretches of single-stranded DNA. This architectural crisis is sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which subsequently phosphorylates the effector kinase Chk1 at Serine 345 (9)[9]. This phosphorylation cascade forces the cell into profound G2/M cell cycle arrest. If the cross-link cannot be resolved via the Fanconi Anemia (FA) or homologous recombination repair pathways, the cell is routed toward apoptosis.

DDR ICL DNA Interstrand Cross-link Sensor ATR Kinase Activation ICL->Sensor Mediator Chk1 Phosphorylation (Ser345) Sensor->Mediator Effector Cell Cycle Arrest (G2/M Phase) Mediator->Effector Outcome DNA Repair or Apoptosis Effector->Outcome

ATR-Chk1 signaling pathway triggered by chloroethyl-induced ICLs.

References

  • Title: Alkylating Agents | Oncohema Key Source: Oncohema Key URL: [Link]

  • Title: Reaction of N-(2-Chloroethyl)-N-nitrosoureas with DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy Source: MDPI URL: [Link]

  • Title: Cell Models for Birth Defects Caused by Chloroethyl Nitrosourea-Induced DNA Lesions Source: ResearchGate URL: [Link]

  • Title: Reactivity Analysis of Given Compounds (FMO Considerations) Source: AskFilo URL: [Link]

  • Title: Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide Source: MDPI URL: [Link]

  • Title: Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity Source: RSC Publishing URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Cross-Coupling of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in Drug Discovery

Executive Summary & Strategic Context In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for modulating lipophilicity, metabolic stability, and targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) serves as a highly specialized building block[1]. The 2,2,2-trifluoroethyl (


) group acts as a "fat" bioisostere, offering enhanced steric bulk and resistance to cytochrome P450-mediated oxidation compared to standard alkyl groups[2].

As a Senior Application Scientist, I have designed this protocol guide to address the specific synthetic challenges associated with this molecule. While the aryl chloride provides a handle for late-stage diversification via cross-coupling, its ortho-relationship to the bulky


 group creates significant steric hindrance[3]. This guide details the mechanistic causality and validated protocols required to successfully functionalize this substrate.

Physicochemical Profile & Safety

Before initiating any synthetic workflow, it is critical to understand the physical properties of the substrate to ensure self-validating analytical tracking[4].

PropertySpecification
Chemical Name 1-Chloro-2-(2,2,2-trifluoroethyl)benzene
CAS Number 145914-05-2
Molecular Formula

Molecular Weight 194.58 g/mol
Physical State Liquid
Typical Purity ≥97%
GHS Hazards H225 (Flammable), H315 (Skin Irrit.), H319 (Eye Irrit.)

Data sourced from [5].

Mechanistic Insights: Overcoming Ortho-Steric Hindrance

The functionalization of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene relies heavily on Palladium-catalyzed cross-coupling[6]. However, two mechanistic bottlenecks must be addressed:

  • High C–Cl Bond Energy: Aryl chlorides are notoriously reluctant to undergo oxidative addition compared to their bromide or iodide counterparts[7].

  • Steric Crowding: The ortho-

    
     group blocks the trajectory of the incoming Palladium active species.
    

The Causality of Ligand Selection: To overcome these barriers, standard ligands (like


 or dppf) are insufficient. The protocols below mandate the use of dialkylbiaryl phosphine ligands (Buchwald ligands)  such as RuPhos  or XPhos .
  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density on the Pd center, forcing the cleavage of the strong C–Cl bond.

  • Reductive Elimination: The massive steric bulk of the biaryl ligand framework, combined with the substrate's own ortho-

    
     group, creates a highly crowded intermediate. This steric tension physically "pushes" the product out of the coordination sphere, drastically accelerating the rate-limiting reductive elimination step.
    

Catalytic_Cycle pd0 Pd(0)L Active Catalyst oxadd Pd(II)(Ar)(Cl)L Oxidative Addition Complex pd0->oxadd Aryl Chloride Addition (Overcomes C-Cl bond energy) transmet Pd(II)(Ar)(Nu)L Transmetalation Complex oxadd->transmet Nucleophile + Base (Halide Scavenging) redelim Product Release Reductive Elimination transmet->redelim Steric Acceleration (Driven by ortho-CH2CF3) redelim->pd0 Catalyst Regeneration

Figure 1: Pd-catalyzed cross-coupling catalytic cycle highlighting steric influences.

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system . By incorporating specific in-process controls (IPCs), researchers can verify intermediate success before proceeding to purification.

C–N Bond Formation: Buchwald-Hartwig Amination

This protocol couples the aryl chloride with secondary or primary amines to yield ortho-trifluoroethyl anilines. RuPhos is selected because its specific bite angle and steric profile prevent the formation of stable, off-cycle Pd-bis(amine) complexes.

Reagents:

  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol)

  • Amine Nucleophile (e.g., Morpholine) (1.2 mmol)

  • 
     (0.02 mmol, 2 mol%)
    
  • RuPhos (0.08 mmol, 8 mol%)

  • 
     (1.5 mmol, 1.5 equiv)
    
  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox/Schlenk): In an oven-dried Schlenk tube under an Argon atmosphere, combine

    
    , RuPhos, and 
    
    
    
    .
  • Solvation & Substrate Addition: Add anhydrous toluene, followed by the amine and 1-Chloro-2-(2,2,2-trifluoroethyl)benzene via microsyringe[6].

  • Thermal Coupling: Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 16 hours.

  • Self-Validating IPC (

    
     NMR):  Pull a 50 µL aliquot, dilute in 
    
    
    
    , and run a quick
    
    
    NMR. The starting material exhibits a triplet/singlet around -65 ppm. A successful reaction will show a distinct chemical shift of the
    
    
    signal due to the change in the electronic environment of the adjacent ring. Do not proceed to workup until >95% conversion is observed.
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

BHA_Workflow start 1-Chloro-2-(2,2,2-trifluoroethyl)benzene + Amine Nucleophile cat Catalyst Activation Pd2(dba)3 (2 mol%) + RuPhos (8 mol%) start->cat base Base Addition NaOtBu (1.5 equiv) in Toluene cat->base react Thermal Coupling 100°C for 16h under Argon base->react ipc In-Process Control 19F NMR or GC-MS react->ipc ipc->react <95% Conversion workup Aqueous Quench & Extraction (EtOAc / H2O) ipc->workup >95% Conversion purify Flash Chromatography (Hexanes/EtOAc) workup->purify product Purified Ortho-Trifluoroethyl Aniline Derivative purify->product

Figure 2: Experimental workflow for the Buchwald-Hartwig amination of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

C–C Bond Formation: Suzuki-Miyaura Cross-Coupling

For generating biaryl scaffolds, XPhos is paired with


. The causality here lies in the base and solvent system: 

in a Dioxane/Water mixture is utilized because water is mechanistically required to hydrolyze the boronic acid into the reactive trihydroxyboronate anion, which subsequently undergoes transmetalation with the sterically hindered Pd-aryl complex.

Reagents:

  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol)

  • Arylboronic Acid (1.5 mmol)

  • 
     (0.02 mmol, 2 mol%)
    
  • XPhos (0.04 mmol, 4 mol%)

  • 
     (2.0 mmol, 2.0 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 5.0 mL)
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the arylboronic acid,

    
    , XPhos, and 
    
    
    
    .
  • Degassing: Add the 1,4-Dioxane/

    
     mixture. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which rapidly degrades electron-rich phosphine ligands.
    
  • Substrate Addition: Inject the 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

  • Reaction: Heat at 100 °C for 12 hours.

  • Self-Validating IPC (GC-MS): Monitor the disappearance of the aryl chloride peak (m/z ~194) and the appearance of the heavier biaryl mass.

  • Workup & Purification: Extract with Dichloromethane (3 × 10 mL), dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for functionalizing 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, allowing for rapid comparison during experimental design.

Reaction TypeTarget MotifCatalyst SystemBase / SolventTemp / TimeTypical Yield
Buchwald-Hartwig Ortho-

Anilines

(2 mol%) / RuPhos (8 mol%)

/ Toluene
100 °C / 16 h75–88%
Suzuki-Miyaura Ortho-

Biphenyls

(2 mol%) / XPhos (4 mol%)

/ Dioxane:

100 °C / 12 h80–92%

References

  • National Institutes of Health (NIH) / PubMed Central. "Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling." J. Org. Chem. URL:[Link]

  • ResearchGate. "Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis." Scientific Publications. URL:[Link]

Sources

Application

The Strategic Utility of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value Proposition of a Fluorinated Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoroethyl group, in particular, offers a compelling combination of properties that can significantly enhance the therapeutic profile of a drug candidate. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene emerges as a valuable and versatile building block, providing a scaffold to introduce the 2-(2,2,2-trifluoroethyl)phenyl moiety into complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, complete with detailed protocols for its key transformations.

The presence of the trifluoroethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] It often serves as a bioisostere for other chemical groups, offering a similar size but with distinct electronic properties.[1] The ortho-chloro substituent on the benzene ring of 1-chloro-2-(2,2,2-trifluoroethyl)benzene provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆ClF₃[2]
Molecular Weight 194.58 g/mol [2]
CAS Number 145914-05-2[2]
Physical Form Liquid[2]
Purity Typically ≥97%[2]
Storage Sealed in dry, room temperature[2]

Key Synthetic Transformations and Protocols

The chloro-substituent on the aromatic ring of 1-chloro-2-(2,2,2-trifluoroethyl)benzene is the primary site for synthetic modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are the most prevalent and powerful methods for its derivatization.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3] The reaction of 1-chloro-2-(2,2,2-trifluoroethyl)benzene with various boronic acids or their esters can generate a diverse array of 2-(2,2,2-trifluoroethyl)biphenyl derivatives.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The carbon-chlorine bond is less reactive than carbon-bromine or carbon-iodine bonds in Suzuki couplings.[3] Furthermore, the presence of the bulky and electron-withdrawing trifluoroethyl group at the ortho position can sterically hinder the oxidative addition of the palladium catalyst. Therefore, the use of highly active catalyst systems is crucial. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective for the coupling of challenging aryl chlorides due to their steric bulk and electron-donating properties, which promote the formation of the active monoligated palladium species.[3]

  • Base and Solvent: A suitable base is required to activate the boronic acid for the transmetalation step.[3] Inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly employed. The choice of solvent is also critical; aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are typically used to facilitate the dissolution of both the organic and inorganic reagents.[3]

Experimental Protocol: Synthesis of 2-(2,2,2-trifluoroethyl)-1,1'-biphenyl

**dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Schlenk Flask Add_Reagents Add: - 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv) - Phenylboronic acid (1.2 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (3.0 equiv) Start->Add_Reagents Inert_Atmosphere Purge with Argon Add_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Dioxane/Water Inert_Atmosphere->Add_Solvent Heat Heat to 100-110 °C Add_Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute with EtOAc, wash with H₂O Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product 2-(2,2,2-trifluoroethyl)-1,1'-biphenyl Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2,2,2-trifluoroethyl)-1,1'-biphenyl.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] This transformation is of paramount importance in pharmaceutical synthesis, as a vast number of drugs contain arylamine scaffolds.[4] The reaction of 1-chloro-2-(2,2,2-trifluoroethyl)benzene with a wide range of primary and secondary amines can produce a library of 2-(2,2,2-trifluoroethyl)aniline derivatives.

Causality Behind Experimental Choices:

  • Catalyst and Ligand System: Similar to the Suzuki-Miyaura coupling, the inertness of the C-Cl bond and the steric hindrance at the ortho position necessitate the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are often employed to facilitate the catalytic cycle, especially for challenging substrates.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[5] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for this purpose.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.[5]

Experimental Protocol: Synthesis of N-phenyl-2-(2,2,2-trifluoroethyl)aniline

**dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Schlenk Tube Add_Reagents Add: - Pd(OAc)₂ (2 mol%) - RuPhos (4 mol%) - NaOtBu (1.5 equiv) Start->Add_Reagents Inert_Atmosphere Purge with Argon Add_Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous Toluene Inert_Atmosphere->Add_Solvent Add_Substrates Add: - 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv) - Aniline (1.2 equiv) Add_Solvent->Add_Substrates Heat Heat to 100-110 °C Add_Substrates->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Flash Chromatography Concentrate->Purify Product N-phenyl-2-(2,2,2-trifluoroethyl)aniline Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Seal the tube and purge with an inert gas (e.g., argon).

  • Add anhydrous toluene via syringe.

  • Add 1-chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv) and aniline (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(2,2,2-trifluoroethyl)aniline.

The Impact of the 2-(2,2,2-Trifluoroethyl)phenyl Moiety in Drug Design

The incorporation of the 2-(2,2,2-trifluoroethyl)phenyl group into a drug candidate can have several beneficial effects:

  • Increased Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer drug half-life.[1]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoroethyl group can lower the pKa of nearby acidic or basic functional groups, which can influence drug-receptor interactions and solubility.

  • Conformational Control: The steric bulk of the ortho-trifluoroethyl group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be optimal for binding to its biological target.

**dot

Drug_Design_Impact cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Lipophilicity Increased Lipophilicity (logP) Membrane_Permeability Improved Membrane Permeability (e.g., BBB penetration) Lipophilicity->Membrane_Permeability Metabolic_Stability Enhanced Metabolic Stability Half_Life Increased Drug Half-Life Metabolic_Stability->Half_Life pKa_Modulation pKa Modulation Binding_Affinity Altered Binding Affinity pKa_Modulation->Binding_Affinity Conformation Conformational Restriction Target_Selectivity Enhanced Target Selectivity Conformation->Target_Selectivity Building_Block 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Building_Block->Lipophilicity Building_Block->Metabolic_Stability Building_Block->pKa_Modulation Building_Block->Conformation

Caption: Impact of the 2-(2,2,2-trifluoroethyl)phenyl moiety.

Conclusion

1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a valuable building block for the synthesis of novel pharmaceutical candidates. Its strategic use allows for the introduction of the 2-(2,2,2-trifluoroethyl)phenyl moiety, which can impart desirable physicochemical and pharmacological properties. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and versatile methods for the derivatization of this important intermediate, opening avenues for the discovery and development of new therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for C-C and C-N cross-coupling reactions. Journal of the American Chemical Society, 130(21), 6686-6687.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • PubChem. (n.d.). 1-Chloro-2-(2,2,2-trifluoroethyl)benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Journal of the American Chemical Society, 128(43), 14056–14057. [Link]

  • Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope, Applications, and Computational Studies. Journal of the American Chemical Society, 130(20), 6586–6596. [Link]

  • Zhang, C., & Vicic, D. A. (2012). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 2(27), 10283. [Link]

  • O'Brien, C. J., & Tellez, J. L. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2025(2), M1367. [Link]

  • PubChem. (n.d.). 1-Chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Zhang, C., & Vicic, D. A. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(33), 20435-20439. [Link]

Sources

Method

Application Note: High-Purity Isolation of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene via Flash Column Chromatography

Abstract This application note provides a detailed, field-proven protocol for the purification of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene from a crude reaction mixture using silica gel flash column chromatography. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene from a crude reaction mixture using silica gel flash column chromatography. The methodology emphasizes a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC), followed by a step-by-step guide to column packing, sample loading, gradient elution, and fraction analysis. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for obtaining this key synthetic intermediate in high purity.

Introduction and Scientific Rationale

1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound of interest in organic synthesis, potentially serving as a building block for agrochemicals, pharmaceuticals, and materials science. Synthetic routes often yield this target compound alongside unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent reaction steps and for accurate analytical characterization.

Column chromatography is a powerful and widely adopted purification technique that separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For molecules like 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, which possess moderate polarity due to the chloro- and trifluoroethyl- substituents on a nonpolar benzene ring, silica gel (a highly polar stationary phase) is an excellent choice.[2][3] The separation principle relies on the idea that compounds with higher polarity will have a stronger affinity for the polar silica gel and thus move through the column more slowly, while less polar compounds will be carried along more readily by the non-polar mobile phase and elute faster.[3] This protocol employs a gradient elution strategy, which involves gradually increasing the polarity of the mobile phase to ensure a sharp and efficient separation of the target compound from both less polar and more polar impurities.[4]

Pre-Purification: Mobile Phase Optimization via TLC

Before packing the column, it is essential to identify an optimal solvent system using Thin-Layer Chromatography (TLC).[2][5] The goal is to find a mobile phase composition that provides good separation between the desired product and any impurities, with the product having a Retention Factor (Rƒ) of approximately 0.3-0.4. This Rƒ value suggests that the compound will migrate effectively through the column without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

Protocol: TLC Analysis
  • Preparation: In a fume hood, pour a small amount (5-10 mL) of a test solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) into a developing chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).[2] Circle the visible spots.

  • Calculation: Measure the distance from the baseline to the center of the product spot and the distance from the baseline to the solvent front. Calculate the Rƒ value.[6][7]

  • Optimization: Adjust the ratio of the solvents (e.g., 90:10, 85:15 Hexanes:Ethyl Acetate) and repeat the process until the target Rƒ of ~0.3-0.4 is achieved for the product spot, with clear separation from other spots.

Materials and Equipment

CategoryItem
Chemicals Crude 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, Silica Gel (230-400 mesh), Anhydrous Sodium Sulfate, Sand (acid-washed), Cotton or Glass Wool
Solvents Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (DCM, HPLC grade)
Glassware Glass chromatography column (e.g., 40 mm diameter, 300 mm length), Round-bottom flasks, Erlenmeyer flasks, Beakers, Graduated cylinders, TLC plates (silica gel 60 F₂₅₄)
Apparatus Fume hood, Rotary evaporator, UV Lamp (254 nm), TLC developing chamber, Capillary tubes, Collection tubes/flasks, Column clamp and stand

Detailed Column Chromatography Protocol

This protocol utilizes a "wet packing" method for preparing the column, which generally produces a more uniform and well-settled stationary phase bed, minimizing the risk of cracking or channeling.[1][8]

Step 1: Column Preparation and Packing
  • Secure the Column: Securely clamp the chromatography column in a vertical position inside a fume hood.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to gently tamp it into place.[9] The plug should be tight enough to retain the stationary phase but not so dense as to impede solvent flow.

  • Add Sand Base: Add a ~1-2 cm layer of sand on top of the plug to create a flat, even base for the silica gel.[9]

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, least polar eluting solvent (e.g., 100% Hexanes or the optimized TLC solvent) to the silica gel to form a well-mixed, pourable slurry.[9][10]

  • Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow solvent to drain, collecting it in a flask for reuse. As the slurry is added, gently tap the side of the column to encourage the silica to settle into a compact, uniform bed and to dislodge any trapped air bubbles.[9]

  • Equilibrate: Once all the silica has been added, wash the inner walls of the column with a small amount of eluent to dislodge any adhering silica. Allow the solvent to drain until the level is just at the top of the silica bed. Do not let the silica run dry.

  • Add Protective Layer: Carefully add a ~1-2 cm layer of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[9]

Step 2: Sample Loading (Dry Loading)

Dry loading is highly recommended as it often leads to better separation and sharper bands compared to wet loading.

  • Adsorb Sample: Dissolve the crude 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in a minimal amount of a volatile solvent like dichloromethane.

  • Add Silica: Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Evaporate Solvent: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

  • Load Column: Carefully transfer the silica-adsorbed sample powder onto the top layer of sand in the column, creating an even layer.

Step 3: Elution and Fraction Collection
  • Add Mobile Phase: Gently add the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) to the column, taking care not to disturb the top layers.

  • Apply Pressure: Apply gentle air pressure to the top of the column to initiate a steady flow of eluent. The ideal flow rate for flash chromatography is about 5 cm of solvent level decrease per minute.[11]

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks.[3][11]

  • Gradient Elution: Start with a low-polarity mobile phase. After collecting a set number of fractions, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move from 2% to 5%, then to 10% ethyl acetate in hexanes). This gradient approach ensures that non-polar impurities elute first, followed by the target compound, and finally the more polar by-products.[4]

Step 4: Fraction Analysis and Product Isolation
  • Monitor via TLC: Use TLC to analyze the collected fractions. Spot several fractions at a time on a single TLC plate, along with a spot of the original crude mixture as a reference.

  • Identify Pure Fractions: Develop the TLC plates in the optimized solvent system and visualize under UV light. Identify the fractions that contain only the spot corresponding to the pure product.

  • Combine and Evaporate: Combine all the pure fractions into a pre-weighed round-bottom flask.[9]

  • Remove Solvent: Remove the solvent using a rotary evaporator to yield the purified 1-Chloro-2-(2,2,2-trifluoroethyl)benzene as an oil or solid.

  • Final Analysis: Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as GC-MS, HPLC, or NMR spectroscopy.

Summary of Key Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area and polarity are ideal for separating moderately polar halogenated aromatic compounds.
Mobile Phase (Initial) Hexanes / Ethyl Acetate (e.g., 98:2 to 95:5 v/v)Low polarity elutes non-polar impurities first. The optimal ratio is determined by preliminary TLC.
Elution Strategy Gradient ElutionGradually increasing polarity provides better resolution and more efficient elution of the target compound.[4]
Target Rƒ (TLC) ~0.3 - 0.4Ensures good mobility on the column without being too fast (poor separation) or too slow (band broadening).
Sample Loading Dry LoadingPromotes a narrow starting band, leading to sharper peaks and improved separation.[10]
Analysis Method TLC with UV (254 nm) visualizationA rapid and effective method for monitoring fraction purity.[2][3]

Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Target Rf ≈ 0.3) Pack Pack Column (Wet Slurry Method) TLC->Pack Determines Starting Eluent Load Dry Load Sample Pack->Load Elute Gradient Elution (Increase Polarity) Load->Elute Collect Collect Fractions Sequentially Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Removal (Rotovap) Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for the purification of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Poor or No Separation - Mobile phase is too polar or not polar enough.- Column was improperly packed.- Re-optimize the mobile phase with TLC.- Use a shallower solvent gradient.- Repack the column, ensuring a uniform bed free of air bubbles.[8]
Product Elutes Too Quickly - Mobile phase is too polar.- Start with a less polar solvent mixture (e.g., higher percentage of hexanes).
Product Does Not Elute - Mobile phase is not polar enough.- Compound may be strongly adsorbed.- Gradually increase the polarity of the mobile phase significantly (e.g., 20-30% ethyl acetate).[8]
Cracked or Channeled Column Bed - Silica ran dry during packing or loading.- Column was not packed uniformly.- Always keep the solvent level above the silica bed.- Repack the column carefully using the wet slurry method.[8]
Streaky Bands on Column/TLC - Sample was overloaded.- Compound has low solubility in the mobile phase.- Reduce the amount of crude material loaded onto the column.- Ensure the sample is fully dissolved before loading.

References

  • BenchChem. (2025). Technical Support Center: Purification of 1-Chloro-2-(2-chloroethyl)benzene.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures.
  • Sigma-Aldrich. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • University of Leeds. How to run column chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ChemScene. (1-Chloro-2,2,2-trifluoroethyl)benzene.
  • Götze, S., et al. (2016).
  • Chrom Tech. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Waters. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Save My Exams. (2025, June 5). Locating Agents & Rf Values (Cambridge (CIE) IGCSE Chemistry): Revision Note.
  • BenchChem. (2025). An In-depth Technical Guide to the Elimination Reaction of 1-Chloro-2-(2-chloroethyl)benzene for the Synthesis of 2-Chlorostyren.
  • OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.
  • Wang, Y., et al. (2014).
  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity.
  • Columbia University. Experiment 8: Chromatography.
  • BLDpharm. 384-65-6|(1-Chloro-2,2,2-trifluoroethyl)benzene.
  • Kourtidou, E. (2014, August 4). Can anyone help with purifying product from reaction mixture with column chromatography?
  • PubChem. 1-Chloro-2,2,2-trifluoroethyl radical.
  • MEGA Lecture. (2019, April 7).

Sources

Application

Vacuum distillation procedure for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Application Note: High-Yield Vacuum Distillation Protocol for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Introduction & Mechanistic Rationale 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) is a highly lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Vacuum Distillation Protocol for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Introduction & Mechanistic Rationale

1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) is a highly lipophilic, ortho-substituted fluorinated aromatic building block utilized extensively in medicinal chemistry and agrochemical development[1]. The synthesis of perfluoroalkyl aromatics is kinetically challenged by steric hindrance and typically requires robust methodologies, such as copper-mediated cross-coupling[2].

Following the reaction and subsequent aqueous workup, isolating the target compound from unreacted precursors, residual metal catalysts, and poly-coupled byproducts requires precise thermal management. Atmospheric distillation is strongly discouraged; exposure to sustained elevated temperatures (>120 °C) in the presence of trace metals can trigger proto-dehalogenation or hydrodehalogenation, destroying the product[2]. Vacuum distillation is the mandated purification strategy, as it drastically lowers the required thermal input, protecting the structural integrity of the molecule while ensuring high-purity isolation.

Physicochemical Properties & Critical Attributes

Understanding the physical properties of the target compound is essential for designing the distillation parameters and preceding workup steps. For instance, the high density of polyfluorinated compounds (~1.3–1.4 g/mL) dictates that chlorinated solvents like dichloromethane (DCM) should be avoided during extraction to prevent phase inversion or intractable emulsions[2]. Toluene or ethyl acetate is recommended instead.

PropertyValue
Compound Name 1-Chloro-2-(2,2,2-trifluoroethyl)benzene
CAS Registry Number 145914-05-2
Molecular Formula C8H6ClF3[3]
Molecular Weight 194.58 g/mol [3]
Density ~1.3 - 1.4 g/mL (Characteristic of polyfluorinated aromatics)[2]
Estimated Boiling Point (760 mmHg) 175 - 185 °C
Target Boiling Point (15 mmHg) 70 - 75 °C

Experimental Setup & Visualization

VacuumDistillation Crude Crude Mixture (Post-Workup) Flask Distillation Flask Crude->Flask Heat Oil Bath & Stirring (100-110 °C) Heat->Flask Heat Transfer Column Vigreux Column (Fractionation) Flask->Column Vapor Condenser Liebig Condenser (Chilled Water) Column->Condenser Purified Vapor Receiver Receiving Flask (Main Fraction: 70-75 °C) Condenser->Receiver Condensate Vacuum Vacuum Pump & Cold Trap (10-15 mmHg) Receiver->Vacuum Pressure Control

Fig 1: Vacuum distillation workflow for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene purification.

Step-by-Step Distillation Protocol

Phase 1: System Preparation & Leak Testing

  • Glassware Assembly: Assemble an oven-dried distillation train utilizing a Vigreux column. Causality: Fluorinated aromatics often share similar boiling points with their non-fluorinated precursors. The indentations in a Vigreux column provide the necessary theoretical plates for fractionation without introducing excessive column hold-up volume.

  • Sealing: Apply a minimal, uniform coating of high-vacuum grease to all ground-glass joints.

  • Self-Validation Check (Leak Test): Isolate the system from the vacuum pump after reaching 15 mmHg. If the pressure rises within 5 minutes, a leak is present. Do not proceed to heating until the system holds a static vacuum, as oxygen ingress at high temperatures causes oxidative degradation.

Phase 2: Loading and Degassing

  • Charging: Transfer the dried crude organic mixture to the distillation flask. Add a PTFE-coated magnetic stir bar. Causality: Do not use porous boiling chips; under vacuum, the trapped air is immediately evacuated, rendering them useless for nucleation and leading to violent bumping.

  • Degassing: Initiate stirring and slowly apply vacuum to reach the target of 10-15 mmHg. Allow residual low-boiling extraction solvents (e.g., EtOAc) to degas at room temperature into the cold trap.

Phase 3: Fractionation & Collection

  • Forecut: Submerge the flask in an oil bath and gradually increase the temperature to 80-90 °C. Collect any remaining solvents or low-boiling impurities (vapor temperature < 65 °C).

  • Main Fraction: Increase the oil bath temperature to 100-110 °C. Swap the receiving flask.

    • Self-Validation Check: A steady drip rate of 1-2 drops per second at a constant vapor temperature of 70-75 °C (at 15 mmHg) confirms the steady-state distillation of the target 1-Chloro-2-(2,2,2-trifluoroethyl)benzene. Collect this as a clear, dense liquid.

  • Tail/Residue: Cease heating when the distillation rate drops significantly and the vapor temperature begins to fall.

    • Critical Safety Note: Do not bake the distillation pot dry. Residual metal catalysts and poly-coupled tars can decompose exothermically if overheated, releasing highly hazardous hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[4].

Phase 4: Shutdown & Storage

  • Cooling: Remove the oil bath and allow the system to cool to room temperature while still under active vacuum.

  • Inert Backfill: Once cool, isolate the pump and slowly backfill the system with inert gas (Argon or Nitrogen). Causality: Fluorinated alkylbenzenes can be sensitive to moisture over long-term storage if trace Lewis acidic impurities are present.

  • Storage: Transfer the purified product to an amber glass vial with a PTFE-lined cap. Store sealed in a dry, room-temperature environment[3].

Troubleshooting & Critical Quality Attributes (CQAs)

  • Hazard Mitigation (Cold Trap): Thermal decomposition of this compound releases toxic HF and HCl[4]. A secondary cold trap (liquid nitrogen or dry ice/isopropanol) must be utilized between the receiver and the vacuum pump to protect the mechanical pump oil and prevent environmental release.

  • Bumping/Surging: If the mixture bumps violently during heating, the vacuum application was too rapid or residual extraction solvent remains. Isolate the vacuum, allow the system to cool and equilibrate, and slowly re-apply vacuum at room temperature before reapplying heat.

  • Loss of Yield: If the target compound is not distilling at the expected temperature, check the vacuum gauge. A weaker vacuum (e.g., 30 mmHg) will push the boiling point higher, risking the >120 °C thermal degradation threshold[2].

References[1] Title: 1-Chloro-2-(2,2,2-trifluoroethyl)benzene | 145914-05-2

Sources

Method

Comprehensive Analytical Characterization of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound of increasing interest as a versatile building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound of increasing interest as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise substitution pattern and high purity of this intermediate are critical for the efficacy and safety of the final products. This guide provides a multi-faceted analytical approach for the unambiguous structural confirmation and purity assessment of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene. We present detailed protocols and data interpretation guidelines for Gas Chromatography-Mass Spectrometry (GC-MS), multi-nuclear (¹H, ¹³C, ¹⁹F) Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. This comprehensive characterization workflow is designed to ensure the identity, purity, and quality of the compound for research and development applications.

Introduction: The Need for Rigorous Characterization

The introduction of a trifluoromethyl group into an aromatic scaffold can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene serves as a key precursor in this context. However, synthetic routes can often yield a mixture of positional isomers, such as 1-chloro-3-(2,2,2-trifluoroethyl)benzene and 1-chloro-4-(2,2,2-trifluoroethyl)benzene.[1] Distinguishing between these isomers and quantifying impurities is non-trivial yet essential for reproducible downstream applications.

This document outlines a suite of orthogonal analytical techniques that, when used in concert, provide a comprehensive and trustworthy characterization of the target molecule. At room temperature, 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a liquid with a molecular weight of 194.58 g/mol and is typically supplied at 97% purity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatile Impurities

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like halogenated aromatics.[3][4] It provides two orthogonal pieces of information: the retention time (a function of the compound's volatility and interaction with the stationary phase) and the mass spectrum (a molecular fingerprint based on mass-to-charge ratio and fragmentation patterns). This combination is highly effective for both identification and separation from closely related impurities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: The parameters below are a robust starting point and should be optimized for the specific instrument and column used.[4][5]

ParameterRecommended SettingCausality/Justification
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for aromatic compounds.
Carrier Gas Helium, constant flow rate of 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLPrevents column overloading and peak distortion.
Split Ratio 50:1Appropriate for a 1 mg/mL sample to avoid detector saturation.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates volatile solvents from the analyte and elutes any higher-boiling impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns and creating searchable library spectra.
Mass Scan Range 40-300 m/zCovers the molecular weight of the analyte and its expected fragments.
Data Interpretation
  • Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion cluster corresponding to the molecular weight of C₈H₆ClF₃ (194.58 g/mol ). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern will be observed with a peak at m/z 194 (M⁺) and an M+2 peak at m/z 196 with a relative intensity of approximately one-third of the M⁺ peak.[6]

  • Key Fragmentation Patterns: Electron ionization will cause predictable bond cleavages. The stability of the resulting fragments dictates the intensity of their corresponding peaks.[7]

    • m/z 159 [M-Cl]⁺: Loss of a chlorine radical.

    • m/z 125 [M-CH₂CF₃]⁺: This fragment is not expected to be a primary fragmentation pathway. A more likely fragmentation is the loss of the trifluoromethyl group.

    • m/z 91: A peak at m/z 91 is often indicative of a tropylium ion, a common rearrangement for alkyl-substituted benzenes.[8]

    • m/z 129 [M-CF₃]⁺: Loss of the trifluoromethyl radical.

GC-MS Analysis Workflow

GC-MS Workflow for Analyte Identification cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve 1mg of sample in 1mL Ethyl Acetate Inject Inject 1µL into GC Prep->Inject Column Separation on DB-5ms Column Inject->Column Elute Elution based on Boiling Point Column->Elute Ionize Electron Ionization (70 eV) Elute->Ionize Detect Detect Fragments (m/z 40-300) Ionize->Detect RT Retention Time Confirmation Detect->RT MS Mass Spectrum Analysis Detect->MS ID Confirm Structure (M+ & Fragments) RT->ID MS->ID Key NMR Correlations for Structural Confirmation cluster_structure 1-Chloro-2-(2,2,2-trifluoroethyl)benzene struct Aromatic-H (4H) | C6H4-Cl | CH2-CF3 H_Arom ¹H: ~7.3 ppm (m) struct->H_Arom Aromatic Protons H_CH2 ¹H: ~3.4 ppm (q) struct->H_CH2 Methylene Protons F_CF3 ¹⁹F: ~ -65 ppm (t) struct->F_CF3 Trifluoromethyl Fluorines C_Arom ¹³C: ~125-135 ppm struct->C_Arom Aromatic Carbons C_CH2 ¹³C: ~39.9 ppm (q) struct->C_CH2 Methylene Carbon C_CF3 ¹³C: ~125.5 ppm (q) struct->C_CF3 Trifluoromethyl Carbon H_CH2->F_CF3 J-Coupling F_CF3->C_CH2 J-Coupling F_CF3->C_CF3 J-Coupling HPLC Workflow for Purity Assessment A Prepare 0.5 mg/mL Sample in Acetonitrile B Filter sample (0.45 µm) A->B C Inject 10 µL onto HPLC B->C D Separation on PFP or C18 Column C->D E UV Detection at 254 nm D->E F Generate Chromatogram E->F G Integrate Peak Areas F->G H Calculate % Purity and Quantify Impurities G->H

Sources

Application

Application Note: Deoxochlorination of (2-Chlorophenyl)(phenyl)methanone for Solid-Phase Peptide Synthesis Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary & Strategic Context The compound (2-chlorophenyl)(p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Strategic Context

The compound (2-chlorophenyl)(phenyl)methanone (commonly known as 2-chlorobenzophenone) is a foundational building block in the synthesis of advanced polymeric supports used in drug development. Specifically, the chlorination of its carbonyl group yields 1-chloro-2-[dichloro(phenyl)methyl]benzene (DCPB) .

DCPB is the critical electrophilic precursor required for the organometallic-free preparation of 2-chlorotrityl chloride (2-CTC) resin 1. By utilizing 2-CTC resin in Solid-Phase Peptide Synthesis (SPPS), chemists can significantly suppress detrimental side reactions—such as diketopiperazine formation and C-terminal racemization—thereby increasing the purity of complex peptide fragments (e.g., ACP 65-74) from standard baseline yields of ~41% to over 76% 2.

This application note details the self-validating experimental setup, mechanistic causality, and step-by-step protocol for the efficient deoxochlorination of (2-chlorophenyl)(phenyl)methanone.

Mechanistic Rationale & Causality

Converting a diaryl ketone to a gem-dichloride requires overcoming significant electronic and steric barriers. The carbonyl carbon in (2-chlorophenyl)(phenyl)methanone is sterically hindered by the ortho-chloro substituent and electronically deactivated by the conjugated aromatic rings.

Standard chlorinating agents (e.g., thionyl chloride) lack the electrophilicity required to drive this transformation without harsh Lewis acid catalysis. Therefore, Phosphorus Pentachloride (PCl₅) is selected as the optimal deoxochlorinating agent.

Causality of the Transformation:

  • Nucleophilic Attack: The reaction initiates when the weakly nucleophilic carbonyl oxygen attacks the highly electrophilic phosphorus atom of PCl₅.

  • Intermediate Formation: A transient, high-energy phosphorus-oxygen complex is formed.

  • Concerted Cleavage: The thermodynamic driving force of the reaction is the formation of the extremely stable P=O double bond. The intermediate collapses, transferring two chloride ions to the former carbonyl carbon and eliminating phosphorus oxychloride (POCl₃) as a byproduct.

Mechanism A (2-Chlorophenyl)(phenyl)methanone (Sterically Hindered Ketone) C Transient Intermediate [Phosphorus-Oxygen Complex] A->C Nucleophilic Attack B Phosphorus Pentachloride (PCl5) (Electrophilic Agent) B->C Cl- Transfer D 1-Chloro-2-[dichloro(phenyl)methyl]benzene (Target gem-Dichloride) C->D Cleavage & Rearrangement E Phosphorus Oxychloride (POCl3) (Thermodynamic Byproduct) C->E Elimination

Caption: Mechanistic pathway for the deoxochlorination of (2-chlorophenyl)(phenyl)methanone.

Experimental Setup & Protocol

The following protocol is engineered as a self-validating system . Every physical action is paired with an observable metric to ensure process control and high-fidelity replication 3.

Materials & Reagents
  • (2-Chlorophenyl)(phenyl)methanone: 1.0 equivalent (Starting Material)

  • Phosphorus Pentachloride (PCl₅): 1.05 – 1.2 equivalents (Chlorinating Agent)

  • 1,2-Dichloroethane (DCE): 4 to 8 volumes (Reaction Solvent)

  • Ice-Water Mixture: For quenching

Step-by-Step Methodology
  • Reactor Preparation & Dissolution:

    • Action: In a dry, inert-gas-flushed glass reactor equipped with a mechanical stirrer, reflux condenser, and an HCl gas scrubber, add the (2-chlorophenyl)(phenyl)methanone and 1,2-dichloroethane.

    • Causality: DCE is chosen because its boiling point (~83 °C) aligns perfectly with the thermal activation energy required to overcome the steric hindrance of the ortho-chloro group without causing thermal degradation of the product.

    • Validation: Heat to 55–65 °C with continuous stirring until the solid is fully dissolved, yielding a clear, homogenous solution.

  • Controlled Reagent Addition:

    • Action: Gradually add powdered PCl₅ to the reactor in small portions over 30–45 minutes.

    • Causality: The initial formation of the phosphorus-oxygen complex is exothermic. Controlled dosing prevents solvent flash-boiling and minimizes localized superheating, which can lead to tar formation and reduced yields.

  • Thermal Activation (Reflux):

    • Action: Elevate the reactor temperature to 85–90 °C and maintain a steady reflux for 10–15 hours.

    • In-Process Monitoring (Self-Validation): Pull aliquots every 2 hours. Analyze via FT-IR or GC-MS. The reaction is deemed complete when the strong carbonyl C=O stretching frequency (~1670 cm⁻¹) completely disappears, confirming full conversion to the gem-dichloride.

  • Quenching & Hydrolysis:

    • Action: Cool the reaction mixture to room temperature (20–25 °C). Slowly pour the organic mixture into a vigorously stirred ice-water bath.

    • Causality: This step safely hydrolyzes the unreacted PCl₅ and the POCl₃ byproduct into water-soluble phosphoric acid (H₃PO₄) and hydrochloric acid (HCl). The ice prevents the highly exothermic hydrolysis from vaporizing the solvent or degrading the product.

  • Phase Separation & Isolation:

    • Action: Transfer to a separatory funnel. Isolate the dense lower organic phase (DCE layer). Wash the organic phase sequentially with cold water and brine until the aqueous wash reaches a neutral pH.

    • Action: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-chloro-2-[dichloro(phenyl)methyl]benzene. Purify via vacuum distillation or crystallization if ultra-high purity (>98%) is required.

Protocol S1 1. Dissolution Ketone in 1,2-Dichloroethane (55-65 °C) S2 2. Reagent Addition Gradual PCl5 dosing (Exothermic Control) S1->S2 S3 3. Thermal Activation Reflux at 85-90 °C (10-15 hours) S2->S3 S4 4. Quenching Ice-water hydrolysis of POCl3 (Highly Exothermic) S3->S4 S5 5. Organic Workup Phase separation & Aqueous washes (Neutralization) S4->S5 S6 6. Isolation Vacuum concentration / Crystallization (Yield: >90%) S5->S6

Caption: Step-by-step experimental workflow for the synthesis of the gem-dichloride precursor.

Quantitative Data & Purity Assessment

To ensure the synthesized intermediate meets the stringent requirements for downstream SPPS resin manufacturing, the following quantitative parameters and analytical validation metrics must be observed:

Parameter / MetricTarget ValueAnalytical Rationale & Method
Molar Ratio (Ketone : PCl₅) 1.0 : 1.15Slight excess ensures complete consumption of the sterically hindered ketone.
Reaction Temperature 85 – 90 °COptimal kinetic window in 1,2-Dichloroethane to drive cleavage.
Reaction Time 10 – 15 hoursVerified by the absence of starting material via GC-MS or TLC .
Reported Yield 90.0% – 92.1%High efficiency reduces the need for complex downstream chromatography 1.
Target Purity > 96.0%Assessed via Quantitative NMR (qNMR) using a certified internal standard.
Key Impurity to Monitor < 1.0%Unreacted 2-chlorobenzophenone (tracked via HPLC).

References

  • Lee, T.-K., Ryoo, S.-J., & Lee, Y.-S. (2007). "A New Method for the Preparation of 2-Chlorotrityl Chloride Resin and Its Application to Solid-Phase Peptide Synthesis." Tetrahedron Letters, 48, 389-391. (Highlighted in Synfacts). Available at:[Link]

Sources

Method

Lewis acid catalysis in reactions with 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Application Note & Protocol Guide Leveraging Lewis Acid Catalysis for the Functionalization of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Abstract This guide provides a comprehensive technical overview and detailed protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Leveraging Lewis Acid Catalysis for the Functionalization of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the application of Lewis acid catalysis in reactions involving 1-Chloro-2-(2,2,2-trifluoroethyl)benzene. This fluorinated aromatic compound serves as a valuable, yet challenging, building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a deactivating chloro-substituent and a strongly electron-withdrawing trifluoroethyl group, necessitate a carefully considered approach to further functionalization. This document explores the underlying mechanistic principles of electrophilic aromatic substitution in this context, offers guidance on the selection of appropriate Lewis acid catalysts, and presents detailed, step-by-step protocols for Friedel-Crafts acylation and alkylation reactions. The content is designed for researchers, chemists, and drug development professionals seeking to incorporate this substrate into their synthetic programs.

Mechanistic Rationale & Substrate Reactivity

Lewis acid catalysis is a cornerstone of organic synthesis, primarily used to enhance the electrophilicity of a reagent to facilitate reactions with otherwise unreactive substrates.[1] In the context of aromatic compounds, this is most famously embodied by the Friedel-Crafts reactions, which proceed via electrophilic aromatic substitution (EAS).[2][3]

The general mechanism involves three key steps:

  • Generation of an Electrophile: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to an electrophile precursor (like an alkyl or acyl halide), polarizing the C-X bond and generating a highly reactive carbocation or a potent acylium ion.[4]

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] This step temporarily disrupts the ring's aromaticity.

  • Deprotonation: A weak base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new substituent, restoring aromaticity and regenerating the catalyst.[3]

G RX R-X (Alkyl/Acyl Halide) E_plus Electrophile (R⁺ or R-C≡O⁺) RX->E_plus + Lewis Acid LA Lewis Acid (e.g., AlCl₃) LAX [AlCl₃X]⁻ E_plus->LAX Formation of Complex Anion Sigma Sigma Complex (Arenium Ion) Arene Aromatic Ring (Substrate) Arene->Sigma Product Substituted Aromatic Product Sigma->Product - H⁺ H_plus H⁺ Regen_LA Lewis Acid (Regenerated) Product->Regen_LA Catalyst Turnover G start Start: Assemble Dry Glassware under Inert Atmosphere setup Charge Flask with Substrate and Anhydrous Solvent start->setup cool Cool Reaction Mixture (e.g., 0 °C Ice Bath) setup->cool add_LA Slowly Add Lewis Acid Catalyst (Portion-wise) cool->add_LA add_reagent Add Alkyl/Acyl Halide Dropwise, Maintaining Temperature add_LA->add_reagent react Stir at Specified Temperature and Monitor by TLC/GC add_reagent->react quench Quench Reaction by Slowly Pouring into Ice/dil. HCl react->quench workup Perform Aqueous Workup (Separatory Funnel Extraction) quench->workup dry Dry Organic Layer (e.g., Na₂SO₄) and Filter workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify analyze Characterize Final Product (NMR, GC-MS, IR) purify->analyze end End analyze->end

Caption: General experimental workflow for Friedel-Crafts reactions.

Protocol 3.1: Friedel-Crafts Acylation with Acetyl Chloride

Acylation is often preferred as the resulting ketone is less reactive than the starting material, thus preventing poly-substitution. Materials & Reagents:

  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

  • Setup: Under an inert atmosphere, charge a dry three-neck flask with 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 eq) and anhydrous DCM (approx. 5-10 mL per mmol of substrate).

  • Catalyst Addition: Cool the flask to 0 °C using an ice bath. Slowly and carefully add anhydrous AlCl₃ (1.2 eq) in small portions. The mixture may become a thick slurry.

  • Reagent Addition: Add acetyl chloride (1.1 eq) to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS. Due to the deactivated substrate, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This step is highly exothermic and should be performed with extreme caution.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine. [5]7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to isolate the desired acyl-substituted product(s).

Protocol 3.2: Friedel-Crafts Alkylation with tert-Butyl Chloride

Alkylation with a tertiary halide is chosen to avoid potential carbocation rearrangements that can plague reactions with primary or secondary halides. [6] Materials & Reagents:

  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 eq)

  • tert-Butyl Chloride (1.5 eq)

  • Anhydrous Ferric Chloride (FeCl₃) (0.3 eq) or AlCl₃ (1.1 eq)

  • Anhydrous Hexane or DCM

  • Reagents for work-up as described in Protocol 3.1

Procedure:

  • Setup: Under an inert atmosphere, charge a dry three-neck flask with 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 eq) and anhydrous solvent.

  • Catalyst Addition: Cool the solution to 0 °C. Add the Lewis acid catalyst (e.g., FeCl₃) portion-wise.

  • Reagent Addition: Add tert-butyl chloride (1.5 eq) dropwise over 20-30 minutes, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0-5 °C for 2-4 hours. Allow it to slowly warm to room temperature and stir overnight. Monitor for the disappearance of starting material. Note that polyalkylation is a significant risk; using a large excess of the aromatic substrate can mitigate this but is often not practical. [7]5. Quenching and Work-up: Follow the quenching and work-up procedures as detailed in Protocol 3.1.

  • Purification: Purify the crude product via flash column chromatography to separate mono-alkylated isomers from any di-alkylated byproducts and unreacted starting material.

Product Characterization & Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Substrate is highly deactivated. Insufficiently active catalyst. Reaction temperature too low.Use a stronger Lewis acid (e.g., AlCl₃). Increase reaction temperature gradually. Increase reaction time.
Formation of Multiple Isomers Competing directing effects of the -Cl and -CH₂CF₃ groups.This is expected. Characterize the mixture using NMR (¹H, ¹³C, ¹⁹F) and GC-MS. Optimize reaction conditions (temperature, solvent, catalyst) to favor one isomer.
Polyalkylation (in Alkylation) The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate. Use a milder catalyst or lower temperature. Consider Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner) as an alternative.
Dark Tar Formation Side reactions, decomposition of substrate or product. Reaction temperature too high.Run the reaction at a lower temperature. Use a milder Lewis acid. Ensure all reagents and solvents are strictly anhydrous.

Characterization: The primary products should be characterized by:

  • ¹H and ¹³C NMR: To confirm the structure and determine the substitution pattern on the aromatic ring.

  • ¹⁹F NMR: To confirm the integrity of the -CF₃ group.

  • GC-MS: To determine the purity and identify the molecular weight of the product(s).

Conclusion

The functionalization of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene via Lewis acid-catalyzed reactions presents both an opportunity and a challenge. The severe deactivation of the aromatic ring requires potent catalysts and potentially forcing conditions. However, by carefully selecting the Lewis acid and controlling the reaction parameters, successful C-C bond formation can be achieved. The protocols and insights provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile fluorinated building block, enabling the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • BenchChem. (2025). 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene. Retrieved from BenchChem website. [Link not available]
  • BenchChem. (2025). Application Notes and Protocols for Lewis Acid-Catalyzed Friedel-Crafts Reaction with (1-Chloro-1-methylethyl)benzene.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from a non-verifiable URL, principles are general chemical knowledge.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from a non-verifiable URL, principles are general chemical knowledge.
  • Spence, J. D., & Fasano, J. A. (2018). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Molecules, 23(11), 2948. [Link not available]
  • BenchChem. (2025). A Comparative Study of Lewis Acid Catalysts in Reactions of (1-Chloro-2-methylpropyl)benzene.
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2019). Lewis Acid Catalyzed Enantioselective Photochemical Rearrangements on the Singlet Potential Energy Surface. Journal of the American Chemical Society, 141(51), 20015–20023. [Link not available]
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Young, R. D. (2020). A review of frustrated Lewis pair enabled monoselective C–F bond activation. Chemical Society Reviews, 49(16), 5714-5736. [Link not available]
  • Fuchibe, K., et al. (2017). Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes. Angewandte Chemie International Edition, 56(21), 5890-5893. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Bristol. (n.d.). Topic 6: C−F Activation. Retrieved from a non-verifiable URL, principles are general chemical knowledge.
  • Lambert, T. H., et al. (2023). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Journal of the American Chemical Society, 145(24), 13249–13260. [Link not available]
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Chloro-2-(2-chloroethyl)benzene and 1-Chloro-4.
  • NPTEL. (n.d.). Module 1 Reactions using Chiral Lewis Acids and Brønsted Acids. Retrieved from [Link]

  • Wang, L., et al. (2017). Selective Single C(sp3)−F Bond Cleavage in Trifluoromethylarenes: Merging Visible Light Catalysis with Lewis Acid Activation. Journal of the American Chemical Society, 139(51). Retrieved from [Link]

  • Brunel, D., et al. (2014). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. Journal of Fluorine Chemistry, 168. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Kumar, A., et al. (2023). Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. Beilstein Journal of Organic Chemistry, 19, 1338-1349. [Link not available]
  • ResearchGate. (n.d.). Main-Group Lewis Acids for C-F Bond Activation. Retrieved from [Link]

Sources

Application

Use of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in the synthesis of agrochemicals

Application Note: Strategic Utilization of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in Agrochemical Synthesis Executive Summary The development of modern crop protection agents relies heavily on the strategic incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in Agrochemical Synthesis

Executive Summary

The development of modern crop protection agents relies heavily on the strategic incorporation of fluorine to modulate physicochemical properties. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) has emerged as a highly specialized building block in this domain. By offering a unique combination of a reactive halogen handle and a lipophilic, metabolically stable trifluoroethyl moiety, this compound serves as a critical precursor for synthesizing advanced biaryl fungicides and N-aryl diamide insecticides. This guide details the mechanistic rationale, synthetic workflows, and validated protocols for integrating this intermediate into agrochemical discovery pipelines[1].

Physicochemical Rationale: The "Fluorine Effect"

In agrochemical design, the choice of the 2-(2,2,2-trifluoroethyl)phenyl scaffold over a standard trifluoromethyl (-CF3) or alkyl group is driven by precise structure-activity relationship (SAR) requirements[2]:

  • Metabolic Insulation: The methylene bridge (-CH₂-) insulates the aromatic ring from the extreme electron-withdrawing effects of the -CF3 group, preserving the electron density of the aryl core while still blocking cytochrome P450-mediated oxidative degradation at the ortho position.

  • Enhanced Lipophilicity (logP): The trifluoroethyl group significantly increases the lipophilicity of the final active ingredient, enhancing cuticular penetration in plants and insects.

  • Chemoselectivity: The ortho-chlorine atom serves as a stable but activatable electrophilic site for transition-metal-catalyzed cross-coupling, allowing for the modular assembly of complex architectures without premature degradation.

Synthetic Workflows & Scaffold Generation

Due to the unactivated nature of the aryl chloride, classical Nucleophilic Aromatic Substitution (SNAr) is generally ineffective. Instead, palladium-catalyzed cross-coupling represents the most robust pathway for functionalization.

G SM 1-Chloro-2-(2,2,2- trifluoroethyl)benzene RXN1 Suzuki-Miyaura Cross-Coupling SM->RXN1 Aryl Boronic Acid Pd Catalyst RXN2 Buchwald-Hartwig Amination SM->RXN2 Primary Amine Pd Catalyst PROD1 Biaryl Fungicide Scaffold RXN1->PROD1 PROD2 N-Aryl Insecticide Scaffold RXN2->PROD2

Synthetic divergence of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene into agrochemical scaffolds.

Experimental Protocols

Protocol A: Synthesis of Biaryl Cores via Suzuki-Miyaura Coupling

This protocol is designed to construct the biaryl backbone typical of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

  • Causality & Design: Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides. We utilize SPhos , a dialkylbiarylphosphine ligand, which creates an electron-rich, sterically demanding environment around the Palladium center, drastically accelerating the oxidative addition of the C-Cl bond. K₃PO₄ is selected as the base; it is strong enough to facilitate transmetalation but mild enough to prevent the deprotonation of the slightly acidic benzylic protons of the -CH₂CF₃ group.

  • Procedure:

    • In a flame-dried Schlenk tube under N₂, charge 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol) (), aryl boronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (2.0 mmol).

    • Add degassed Toluene (4 mL) and H₂O (1 mL).

    • Seal the tube and heat to 100 °C for 12 hours with vigorous stirring.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating System: Monitor the reaction via GC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 194/196 due to the ³⁵Cl/³⁷Cl isotopes. A successful reaction is validated by the complete disappearance of this isotopic cluster and the emergence of the biaryl molecular ion.

Protocol B: Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination

This workflow generates N-aryl linkages essential for anthranilic diamide insecticides.

  • Causality & Design: Amination of ortho-substituted aryl chlorides is prone to competitive β-hydride elimination, leading to reduced byproducts. BrettPhos is employed here because its highly tailored steric profile enforces reductive elimination over β-hydride elimination, ensuring high yields of the desired secondary amine.

  • Procedure:

    • Under an inert atmosphere, combine 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol), primary amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 mmol).

    • Suspend in anhydrous 1,4-Dioxane (5 mL).

    • Heat at 110 °C for 18 hours.

    • Filter the crude mixture through a Celite pad, concentrate, and purify via silica gel chromatography.

  • Self-Validating System: Utilize ¹⁹F NMR to track the reaction. The -CF₃ group in the starting material resonates at approximately -65 ppm. Upon successful amination, the altered electronic donation from the new nitrogen substituent into the aromatic ring will cause a distinct upfield or downfield shift (typically Δ 1-2 ppm) in the ¹⁹F spectrum, confirming conversion without requiring immediate isolation.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for functionalizing 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, highlighting the necessity of transition-metal catalysis over traditional substitution methods.

Reaction ModalityCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (4:1)1001288 - 92
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBu1,4-Dioxane1101875 - 82
SNAr (Control) NoneCs₂CO₃DMF13024< 5*

*Note: The near-zero yield in the SNAr control confirms that the trifluoroethyl group does not provide sufficient electron-withdrawal to activate the ortho-chlorine for uncatalyzed nucleophilic attack.

References

Sources

Method

Synthesis of Trifluoroethylated Compounds for Biological Screening: Application Notes and Protocols

Abstract The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Among these, the trifluoroethyl (-CH2CF3) group has emerged as a critical pharmacophore for optimizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Among these, the trifluoroethyl (-CH2CF3) group has emerged as a critical pharmacophore for optimizing the physicochemical and biological properties of drug candidates.[1] Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary synthetic strategies for introducing the trifluoroethyl group into diverse molecular scaffolds. We delve into the mechanistic underpinnings of key methodologies, including transition metal-catalyzed cross-couplings, direct C-H functionalization, photoredox-mediated reactions, and practical N-trifluoroethylation protocols. Each section offers field-proven insights into experimental design and provides detailed, step-by-step protocols to facilitate their application in a laboratory setting for the generation of compound libraries for biological screening.

The Strategic Value of the Trifluoroethyl Group in Drug Design

The trifluoroethyl (TFE) group is frequently employed as a bioisostere for the ethyl or ethoxy group.[4] However, its impact extends far beyond simple replacement. The powerful electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the CH2 group, influencing the pKa of adjacent functionalities and modulating molecular conformation. This unique combination of steric bulk and electronic character makes the TFE group an invaluable tool for fine-tuning drug-receptor interactions and improving pharmacokinetic profiles.[2][5]

Key advantages conferred by the TFE group include:

  • Enhanced Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, particularly oxidative metabolism by Cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[1]

  • Increased Lipophilicity: The TFE group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross biological membranes and access target sites.[2]

  • Modulation of Acidity/Basicity: The inductive effect of the CF3 moiety can lower the pKa of neighboring amines or increase the acidity of adjacent protons, which can be critical for optimizing target binding or solubility.

  • Improved Binding Affinity: The TFE group can engage in unique, non-covalent interactions within a protein binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions, leading to enhanced potency.

Overview of Synthetic Strategies

The efficient incorporation of the TFE group remains a challenging synthetic task.[6] Methodologies have evolved from classical nucleophilic substitutions, often requiring harsh conditions, to more sophisticated and milder catalytic approaches. The choice of strategy depends heavily on the target bond to be formed (C-C, C-N, C-O, etc.) and the functional group tolerance required.

The following diagram outlines a general decision-making workflow for selecting an appropriate trifluoroethylation method.

G Start Select Target Molecule for Trifluoroethylation BondType What type of bond to form? Start->BondType CC_Bond C-C Bond BondType->CC_Bond CN_Bond C-N Bond BondType->CN_Bond CC_StartMat Starting Material? CC_Bond->CC_StartMat ArylHalide Aryl/Heteroaryl Halide CC_StartMat->ArylHalide AromaticAmide Arene with Directing Group (e.g., Amide) CC_StartMat->AromaticAmide CarboxylicAcid Aliphatic Carboxylic Acid CC_StartMat->CarboxylicAcid Method_NiCat Protocol 1: Ni-Catalyzed Cross-Coupling ArylHalide->Method_NiCat Method_PdCat Protocol 2: Pd-Catalyzed C-H Activation AromaticAmide->Method_PdCat Method_Photo Protocol 3: Photoredox Decarboxylative Coupling CarboxylicAcid->Method_Photo CN_StartMat Primary or Secondary Amine CN_Bond->CN_StartMat Method_RedAmine Protocol 4: Catalyst-Free Reductive Amination CN_StartMat->Method_RedAmine

Caption: Decision workflow for selecting a trifluoroethylation strategy.

C-Trifluoroethylation Methodologies

Formation of carbon-carbon bonds is fundamental to scaffold construction. Modern methods offer direct routes to trifluoroethylated arenes and alkanes.

Nickel-Catalyzed Reductive Cross-Coupling

Expertise & Experience: The direct use of inexpensive, industrial feedstocks as coupling partners represents a significant advance in synthetic efficiency. Nickel catalysis has proven particularly effective for activating robust C-Cl bonds, which are often challenging for palladium-based systems.[7] This method avoids the need to pre-prepare sensitive organometallic reagents (like Grignards or organoborons) from the starting aryl halide, streamlining the synthetic process and enhancing functional group tolerance.[8] The reaction likely proceeds through a Ni(I)/Ni(III) or related radical catalytic cycle, where a trifluoroethyl radical is generated and intercepted by the nickel catalyst.[7] Zinc powder serves as the stoichiometric reductant to turn over the catalytic cycle.

Trustworthiness: This protocol is self-validating due to its high functional group compatibility. The survival of sensitive groups like esters, nitriles, and even boronic esters demonstrates the mildness and selectivity of the reaction conditions, providing confidence in its application to complex, late-stage intermediates.[8]

This protocol is adapted from the work of Zhang and co-workers.[7][8]

Materials:

  • (Hetero)aryl bromide (1.0 equiv, 0.5 mmol)

  • NiBr₂ (10 mol%, 0.05 mmol, 10.9 mg)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (15 mol%, 0.075 mmol, 20.1 mg)

  • Zinc powder (<10 micron, 3.0 equiv, 1.5 mmol, 98.1 mg)

  • Magnesium Chloride (MgCl₂) (1.0 equiv, 0.5 mmol, 47.6 mg)

  • Chlorotrifluoroethane (CF₃CH₂Cl) (3.0 equiv, 1.5 mmol) - Caution: Volatile gas. Handle in a well-ventilated fume hood.

  • Anhydrous N,N-Dimethylacetamide (DMAc) (2.5 mL)

Procedure:

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the (hetero)aryl bromide, NiBr₂, dtbbpy, zinc powder, and MgCl₂.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous DMAc via syringe.

  • Carefully bubble chlorotrifluoroethane gas through the reaction mixture for approximately 1-2 minutes, or use a calibrated gas-tight syringe to add the required amount. Causality: Ensuring an excess of the gaseous reagent drives the reaction equilibrium towards the product.

  • Seal the Schlenk tube tightly and place it in a pre-heated oil bath at 60 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding 5 mL of 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Direct C-H Trifluoroethylation

Expertise & Experience: Directing group-assisted C-H activation is a powerful strategy for installing functionality at a specific position without pre-functionalization.[9] For aromatic amides, the amide group can act as a chelating directing group, enabling a palladium catalyst to selectively activate an ortho C-H bond.[10] The use of a hypervalent iodonium salt, such as a trifluoroethyl(mesityl)iodonium salt, serves as an efficient electrophilic source of the TFE group.[9][10] The reaction mechanism involves the formation of a palladacycle intermediate, which then reacts with the iodonium salt to forge the C-CH₂CF₃ bond.

This protocol is based on the method developed by Novák and co-workers.[10]

Materials:

  • Aromatic amide (1.0 equiv, 0.2 mmol)

  • Pd(OAc)₂ (10 mol%, 0.02 mmol, 4.5 mg)

  • Mesityl(trifluoroethyl)iodonium triflate (1.2 equiv, 0.24 mmol)

  • Trifluoroacetic acid (TFA) (2.0 equiv, 0.4 mmol, 30 µL)

  • Anhydrous 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure:

  • In a screw-cap vial, combine the aromatic amide, Pd(OAc)₂, and the iodonium salt.

  • Add anhydrous DCE, followed by TFA. Causality: The acid additive is often crucial in C-H activation cycles to facilitate the protonolysis step and regenerate the active catalyst.

  • Seal the vial and place it in a pre-heated block at 80 °C.

  • Stir for 16-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM).

  • Wash with a saturated aqueous solution of NaHCO₃, then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Photoredox-Catalyzed Decarboxylative Trifluoroethylation

Expertise & Experience: Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes under exceptionally mild conditions.[11] For the trifluoroethylation of aliphatic carboxylic acids, this strategy represents a C₁-homologative trifluoromethylation.[11] The reaction proceeds via the photo-induced generation of a carbon-centered radical from the carboxylic acid, which then adds to a bench-stable trifluoroacetaldehyde-derived sulfonyl hydrazone. A subsequent light-driven fragmentation of the intermediate furnishes the desired product. This method is notable for its broad substrate scope, including primary, secondary, and tertiary acids, and its tolerance of diverse functional groups.[11]

G Start Carboxylic Acid (R-COOH) RadicalGen Formation of Alkyl Radical (R•) Start->RadicalGen Photocat Photocatalyst [Ru(bpy)3]2+ Photocat->RadicalGen Light Visible Light (Blue LED) Light->Photocat Excites Fragmentation Light-Driven Fragmentation Light->Fragmentation Addition Radical Addition RadicalGen->Addition Reagent TFE-Hydrazone Reagent Reagent->Addition Intermediate Adduct Intermediate Addition->Intermediate Intermediate->Fragmentation Product Product (R-CH2CF3) Fragmentation->Product

Caption: Simplified workflow for photoredox decarboxylative trifluoroethylation.

N-Trifluoroethylation Methodologies

Introducing a TFE group onto a nitrogen atom is a common strategy to block metabolism and modulate basicity.

Reductive Amination using Trifluoroacetic Acid

Expertise & Experience: This method stands out for its operational simplicity and use of inexpensive, stable reagents.[12] It avoids catalysts and pyrophoric reductants like LiAlH₄, which have limited functional group tolerance.[13] The reaction proceeds by reducing trifluoroacetic acid (TFA) in the presence of an amine using a silane reductant (e.g., phenylsilane). It is believed that TFA is reduced to a trifluoroacetaldehyde equivalent in situ, which then undergoes reductive amination with the amine substrate.[12] The practicality of this method is highlighted by its tolerance to air and moisture.[12]

Trustworthiness: The protocol's robustness is demonstrated by its compatibility with esters, which are typically reduced by harsher reagents like LiAlH₄.[12] This self-validating feature makes it a reliable choice for modifying complex molecules containing reducible functional groups.

This protocol is adapted from the work of Denton and co-workers.[12][13]

Materials:

  • Secondary amine (1.0 equiv, 0.5 mmol)

  • Trifluoroacetic acid (TFA) (1.75 equiv, 0.875 mmol, 67 µL)

  • Phenylsilane (PhSiH₃) (2.5 equiv, 1.25 mmol, 154 µL)

  • Anhydrous Tetrahydrofuran (THF) (2.5 mL)

Procedure:

  • To an oven-dried round-bottomed flask containing a magnetic stir bar, add the secondary amine.

  • Add anhydrous THF via syringe.

  • Add phenylsilane, followed by the dropwise addition of trifluoroacetic acid at room temperature. Causality: Phenylsilane acts as a mild and effective hydride source to reduce both the carboxylic acid and the intermediate iminium ion.

  • Heat the reaction mixture to 70 °C and stir for 16 hours. Note: The reaction can often be performed open to the air in non-anhydrous solvent, highlighting its practicality.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

For a three-component reaction starting from a primary amine and an aldehyde, a pre-condensation step is typically performed before the addition of TFA and the bulk of the silane.[14]

Comparative Summary of Methodologies

Methodology Target Bond Key Reagents Advantages Limitations Typical Conditions
Ni-Catalyzed Cross-Coupling C(sp²)-CH₂CF₃NiBr₂, Zn, CF₃CH₂ClUses inexpensive industrial feedstock; High functional group tolerance (esters, boronic esters).[7][8]Requires inert atmosphere; Gaseous reagent can be difficult to handle precisely.60 °C, Anhydrous DMAc
Pd-Catalyzed C-H Activation C(sp²)-CH₂CF₃Pd(OAc)₂, Iodonium SaltHigh regioselectivity; No pre-functionalization of C-H bond needed.[9][10]Requires directing group; Uses expensive, specialized iodonium reagent.80 °C, Anhydrous DCE
Photoredox Decarboxylation C(sp³)-CH₂CF₃Photocatalyst, TFE-HydrazoneExceptionally mild conditions (visible light, RT); Broad scope (1°, 2°, 3° acids).[11]Requires specialized photoreactor setup; Reagent preparation needed.Room Temp, Blue LEDs
Catalyst-Free Reductive Amination N-CH₂CF₃TFA, PhenylsilaneOperationally simple, catalyst-free; Uses cheap reagents; Tolerant to air/moisture.[12][13]Primarily for N-trifluoroethylation; Requires heating.70 °C, THF

Conclusion and Future Outlook

The development of robust and versatile methods for trifluoroethylation has significantly empowered medicinal chemists to explore new chemical space. The protocols detailed herein, from transition metal-catalyzed C-C bond formations to practical, catalyst-free C-N bond formations, provide a strong toolbox for generating novel analogues for biological screening. Future research will undoubtedly focus on developing even more sustainable catalytic systems, potentially using earth-abundant metals like iron or copper, and expanding the scope of these reactions to more complex and sterically demanding substrates.[1] The continued innovation in this field will be pivotal in the design and discovery of next-generation therapeutics.

References

  • Li, X., Gao, X., He, C.-Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(4), 1400–1405. [Link]

  • Pan, F., & Li, X. (2015). Recent Progress in Metal-Mediated Trifluoroethylation. Current Organic Chemistry, 19(16), 1554-1565. [Link]

  • Ball, M., Bismillah, A. N., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15818. [Link]

  • Dénès, F., Pérez-Aguilar, M. C., & Novák, Z. (2017). Palladium-Catalyzed Direct C–H Trifluoroethylation of Aromatic Amides. Organic Letters, 19(16), 4275–4278. [Link]

  • Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals, 7(3), 826-834. [Link]

  • Serafin, K., & Doyle, M. P. (2023). Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. Molecules, 28(1), 1. [Link]

  • Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]

  • Denton, R., et al. (2017). Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]

  • Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]

  • Hrynko, J. A., et al. (2025). A C₁-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. ChemRxiv. [Link]

  • Wang, W., et al. (2015). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. Scientific Reports, 5, 10153. [Link]

  • Pieber, B., & Kappe, C. O. (2016). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 21(1), 66. [Link]

  • Zhou, M.-X., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5857-5883. [Link]

  • Li, X., Gao, X., He, C.-Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(4), 1400–1405. [Link]

  • Denton, R., et al. (2017). Three-component trifluoroethylation reactions. ResearchGate. [Link]

  • Wang, J., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20875-20879. [Link]

  • Zhou, M.-X., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]

  • Roy, S., et al. (2017). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications, 53(83), 11449-11452. [Link]

  • van der Velden, J. L. J., et al. (2005). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. [Link]

  • Wang, Z., et al. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Nature Communications, 15(1), 229. [Link]

  • van der Velden, J. L. J., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]

  • ResearchGate. (n.d.). General methods for electrochemical trifluoromethylation. [Link]

  • Sanhoury, M. A., et al. (2013). Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. International Journal of Organic Chemistry, 3(1), 1-6. [Link]

  • ResearchGate. (n.d.). Commonly utilized trifluoromethylation reagents. [Link]

  • Pan, F., & Li, X. (2015). Recent Progress in Metal-Mediated Trifluoroethylation. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). Normal and umpolung reactivity of N-2,2,2-trifluoroethylisatin ketimine. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • York University. (2017). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. YorkSpace Institutional Repository. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Angewandte Chemie International Edition, 48(32), 5943-5946. [Link]

  • Yasu, Y., et al. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 1396-1402. [Link]

  • ResearchGate. (n.d.). Late-stage trifluoroethylation of bioactive molecules derivatives. [Link]

  • Mendez, L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-20. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological screening of new spirochromanones derivatives. [Link]

  • Papakyriakou, A., et al. (2024). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Molecules, 29(1), 220. [Link]

  • ResearchGate. (n.d.). General scheme for electrochemical trifluoromethylation. [Link]

  • Ball, M., Bismillah, A. N., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. ResearchGate. [Link]

  • Gondo, R., et al. (2024). Electrochemical Trifluoromethylation of Enamides under Microflow Conditions. Organic Process Research & Development. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17596. [Link]

  • Griesbach, U., et al. (2023). Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. Journal of the American Chemical Society, 145(45), 24657–24665. [Link]

  • Yilmaz, F., et al. (2025). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules, 30(17), 1-20. [Link]

  • ResearchGate. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. [Link]

  • Lab Manager. (2025). Novel Method to Synthesize Valuable Fluorinated Drug Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Synthesis Portal

Welcome to the Advanced Synthesis Support Portal. The incorporation of the 2,2,2-trifluoroethyl (-CH₂CF₃) group into aromatic systems is a highly sought-after transformation in drug development, as it serves as a robust,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. The incorporation of the 2,2,2-trifluoroethyl (-CH₂CF₃) group into aromatic systems is a highly sought-after transformation in drug development, as it serves as a robust, lipophilic bioisostere for ethyl and isopropyl groups, significantly enhancing metabolic stability 1.

This guide provides a comprehensive, self-validating methodology and troubleshooting matrix for the synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene via the Palladium-catalyzed cross-coupling of 2-chlorophenylboronic acid with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) 2.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is the first step in diagnosing reaction failures. The strong electron-withdrawing nature of the -CH₂CF₃ group fundamentally alters the kinetics of standard cross-coupling, making the final reductive elimination step uniquely challenging.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition + CF3CH2I Pd0->OA PdII_I L_nPd(II)(CH2CF3)(I) Intermediate A OA->PdII_I TM Transmetalation + 2-Cl-C6H4-B(OH)2 PdII_I->TM PdII_Ar L_nPd(II)(CH2CF3)(2-Cl-C6H4) Intermediate B TM->PdII_Ar RE Reductive Elimination (Rate-Limiting Step) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Target Product RE->Product

Figure 1: Catalytic cycle for the Pd-catalyzed 2,2,2-trifluoroethylation of 2-chlorophenylboronic acid.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a closed-loop system with built-in analytical checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Step 1: Catalyst Activation

  • Action: In an argon-filled glovebox, charge a flame-dried 15 mL Schlenk tube with Pd₂(dba)₃ (5 mol%) and RuPhos (12 mol%). Add anhydrous 1,4-dioxane (2.0 mL) and stir at room temperature for 15 minutes.

  • Causality: Pd₂(dba)₃ is a stable Pd(0) source, but the dba ligands must be displaced by the sterically demanding RuPhos ligand to form the active, monomeric Pd(0)L₁ species required to initiate oxidative addition.

  • Validation Checkpoint 1: Visually inspect the solution. A successful ligand exchange is indicated by a color shift from opaque dark purple to a clear, deep red/orange solution.

Step 2: Reagent Loading

  • Action: To the active catalyst solution, add 2-chlorophenylboronic acid (1.5 equiv) and finely milled, anhydrous K₂CO₃ (2.0 equiv).

  • Causality: K₂CO₃ is chosen over stronger bases (like KOH) because ortho-halogenated boronic acids are highly sensitive to base-mediated protodeboronation.

Step 3: Electrophile Addition

  • Action: Inject 2,2,2-trifluoroethyl iodide (CF₃CH₂I, 2.0 equiv) neat via a micro-syringe. Seal the Schlenk tube tightly.

  • Causality: CF₃CH₂I is highly volatile (bp ~55 °C). Adding it last and sealing the vessel immediately prevents stoichiometric loss to the atmosphere.

Step 4: Reaction Execution

  • Action: Remove the sealed tube from the glovebox and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16 hours.

  • Validation Checkpoint 2: Before quenching, withdraw a 10 µL aliquot under N₂, dilute in 1 mL EtOAc, and analyze via GC-MS. The reaction is validated if the chromatogram shows a dominant peak at m/z 194 (Target Product) and minimal signal at m/z 156 (chlorobenzene byproduct).

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with diethyl ether (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure (water bath strictly < 30 °C, pressure > 150 mbar). Purify via silica gel flash chromatography using 100% pentane.

Quantitative Optimization Data

The choice of ligand is the single most critical variable in this synthesis. The table below summarizes the quantitative impact of ligand architecture on the reaction yield, demonstrating why bulky, electron-rich biaryl phosphines are mandatory 2.

Ligand SystemLigand ClassificationConversion (%)Isolated Yield (%)Primary Failure Mode
PPh₃ Monodentate, low steric bulk< 10%N/AStalls at Pd(II) intermediate
dppf Bidentate, moderate bite angle35%28%Slow reductive elimination
XPhos Biaryl Monodentate, bulky68%55%Competitive protodeboronation
RuPhos Biaryl Monodentate, highly bulky> 95% 86% None (Optimal)

Troubleshooting Tickets (FAQs)

Q: My GC-MS shows high conversion, but my isolated yield of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is less than 30%. Where is my product going? A: This is a classic physical property oversight. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (MW: 194.58) is highly volatile 3. Fluorination significantly reduces intermolecular van der Waals forces compared to alkyl analogs, drastically lowering the boiling point. You are likely evaporating your product during rotary evaporation. Solution: When concentrating your fractions, do not drop the vacuum pressure below 150 mbar, and keep the water bath strictly below 30 °C. For scale-up, use fractional distillation instead of chromatography.

Q: Why is my conversion rate so low, with unreacted CF₃CH₂I remaining in the mixture? A: In Pd-catalyzed fluoroalkylations, the strong electron-withdrawing nature of the -CH₂CF₃ group highly stabilizes the Pd(II) intermediate. This makes the final reductive elimination step the rate-limiting bottleneck of the entire catalytic cycle [[2]](). If your ligand is insufficiently bulky (e.g., PPh₃), the cycle stalls. Solution: Switch to a sterically demanding Buchwald-type biaryl phosphine like RuPhos. The extreme steric bulk forces the Pd center into a strained geometry that artificially accelerates reductive elimination to relieve steric tension.

Q: I am observing significant amounts of chlorobenzene in my crude mixture. What is causing this? A: The presence of chlorobenzene indicates protodeboronation of your starting material (2-chlorophenylboronic acid). Ortho-halogenated, electron-deficient boronic acids are highly susceptible to this off-cycle degradation pathway when exposed to trace water and strong bases at elevated temperatures. Solution: Ensure your 1,4-dioxane is strictly anhydrous (store over molecular sieves) and verify that you are using a mild, non-nucleophilic base such as anhydrous K₂CO₃ or Cs₂CO₃ rather than NaOH or KOH.

Q: Can I substitute 2,2,2-trifluoroethyl bromide for the iodide to save costs? A: It is highly discouraged. The oxidative addition of alkyl bromides to Pd(0) is significantly slower than that of alkyl iodides. Because the -CH₂CF₃ radical/anion is highly destabilized, the C-Br bond in CF₃CH₂Br is exceptionally inert to standard Pd(0) insertion. Sticking to CF₃CH₂I ensures the oxidative addition step does not become a secondary bottleneck.

References

1.[1] Visible-light-induced nickel-catalysed cross-coupling of 2,2,2-trifluoroethyl pinacol borate with heteroaryl bromides. RSC Publishing. 1 2.[2] Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition. 2 3.[3] JR-4092 - Safety Data Sheet (1-Chloro-2-(2,2,2-trifluoroethyl)benzene). Combi-Blocks. 3

Sources

Optimization

Troubleshooting Guide: Synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Knowledge Base > Synthesis & Catalysis > Troubleshooting 2,2,2-Trifluoroethylation Target Molecule: 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) Primary Synthetic Route: Palladium-catalyzed Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Synthesis & Catalysis > Troubleshooting 2,2,2-Trifluoroethylation

Target Molecule: 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) Primary Synthetic Route: Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid (or esters) with 2,2,2-trifluoroethyl iodide (CF₃CH₂I).

The introduction of a 2,2,2-trifluoroethyl (-CH₂CF₃) group to an ortho-halogenated aryl ring presents unique synthetic challenges. The strong electron-withdrawing nature of the CF₃ group, combined with the steric hindrance of the ortho-chloro substituent, frequently diverts the catalytic cycle into non-productive side reactions. This guide provides mechanistic insights and field-proven solutions to optimize your cross-coupling workflows.

Mechanistic Logic & Pathway Visualization

To troubleshoot effectively, we must first map the divergent pathways of the catalytic cycle. The intermediate Ar-Pd(II)-CH₂CF₃ is the critical branching point where the desired reductive elimination competes with detrimental side reactions.

Mechanism Pd Pd(0) Catalyst OA Oxidative Addition (CF3CH2I) Pd->OA TM Transmetalation (2-Cl-C6H4-B(OH)2) OA->TM Int Ar-Pd(II)-CH2CF3 Intermediate TM->Int Side2 Chlorobenzene (Protodeboronation) TM->Side2 Trace H2O / Base Prod Target Product (Reductive Elimination) Int->Prod Fast (Xantphos) Side1 gem-Difluorostyrene (β-Fluoride Elimination) Int->Side1 Slow / Competing

Figure 1: Catalytic cycle and divergent side-reaction pathways in Pd-catalyzed trifluoroethylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction yields a significant amount of 1-chloro-2-(2,2-difluorovinyl)benzene instead of the target product. How do I prevent this? Causality: You are observing β-fluoride elimination. Because the CF₃ group is highly electronegative, the C-F bonds are weakened upon coordination to the electron-rich Pd(II) center. If the final reductive elimination step is slow, β-F elimination outcompetes it, yielding a gem-difluorostyrene derivative and a catalytically dead Pd-F species. Solution: You must artificially accelerate reductive elimination. Switch to a bidentate ligand with a large bite angle (e.g., Xantphos) or a highly bulky monodentate ligand (e.g., RuPhos). Xantphos forces the ortho-chloroaryl and CF₃CH₂ groups into close spatial proximity on the palladium center, dramatically lowering the activation barrier for reductive elimination .

Q2: I am observing massive amounts of chlorobenzene and 2,2'-dichlorobiphenyl in my GC-MS traces. What is going wrong? Causality: Chlorobenzene is the product of hydrolytic protodeboronation. Ortho-halogenated arylboronic acids are exceptionally prone to base-catalyzed protodeboronation because the electron-withdrawing chlorine atom makes the ipso-carbon susceptible to C-B bond cleavage. The biphenyl byproduct is formed via oxidative homocoupling of the boronic acid. Solution: Water is the enemy here. Ensure strictly anhydrous conditions by using rigorously dried 1,4-dioxane and anhydrous Cs₂CO₃. For ortho-substituted substrates, it is highly recommended to switch from the free boronic acid to the corresponding pinacol ester (2-chlorophenylboronic acid pinacol ester), which is significantly more resistant to hydrolytic cleavage .

Q3: The conversion of the boronic ester stalls at 30%, and I notice pressure buildup in my sealed reaction vessel. Why? Causality: The pressure buildup is due to the generation of 1,1,1-trifluoroethane (CF₃CH₃) gas. CF₃CH₂I can undergo off-cycle single-electron transfer (SET) reduction mediated by Pd(0) or the phosphine ligands, consuming the alkylating agent before it can couple with the transmetalated intermediate. Solution: Compensate for this unavoidable reagent sink by using an excess of CF₃CH₂I (typically 2.5 to 3.0 equivalents). Ensure the reaction is conducted in a pressure-rated sealed tube. Do not increase the temperature beyond 80°C; higher temperatures exponentially increase the rate of CF₃CH₂I reduction without improving the cross-coupling rate .

Quantitative Data: Ligand Optimization

The choice of ligand dictates the fate of the Ar-Pd(II)-CH₂CF₃ intermediate. Below is a comparative summary of catalyst performance for this specific transformation.

Table 1: Effect of Ligand Selection on Product vs. Side-Reaction Distribution

Catalyst SystemLigand TypeTarget Yield (%)β-F Elimination (%)Protodeboronation (%)
Pd₂(dba)₃ (5 mol%)PPh₃ (Monodentate, standard)< 51580
Pd₂(dba)₃ (5 mol%)SPhos (Biaryl phosphine)253045
Pd₂(dba)₃ (5 mol%)RuPhos (Bulky biaryl phosphine)651025
Pd₂(dba)₃ (5 mol%)Xantphos (Large bite-angle)81 < 5 14

(Data adapted from optimization studies of Pd-catalyzed 2,2,2-trifluoroethylation protocols)

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates in-process analytical checks (19F NMR and GC-MS) to validate the reaction trajectory before final isolation.

Workflow S1 1. Reagent Prep Dry Dioxane, Degas Solvents S2 2. Catalyst Loading Pd2(dba)3 + Xantphos S1->S2 S3 3. Reactant Addition Boronic Ester + CF3CH2I S2->S3 S4 4. Reaction & Tracking 80°C, 19F NMR/GC-MS Aliquots S3->S4 S5 5. Quench & Extract H2O / EtOAc S4->S5 S6 6. Purification Silica Chromatography S5->S6

Figure 2: Experimental workflow for synthesizing 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

Step-by-Step Methodology:

  • Preparation & Inertion: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with 2-chlorophenylboronic acid pinacol ester (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Solvent & Reagent Addition: Add 3.0 mL of rigorously degassed, anhydrous 1,4-dioxane. Add α,α,α-trifluorotoluene (0.5 equiv) as an internal standard for quantitative 19F NMR tracking. Finally, inject CF₃CH₂I (2.5 equiv).

  • Sealing & Heating: Seal the pressure tube tightly. Remove from the glovebox and stir vigorously at 80°C behind a blast shield.

  • In-Process Validation (t = 2 hours):

    • Cool the reaction briefly and withdraw a 50 µL aliquot under N₂. Dilute with CDCl₃.

    • Run 19F NMR: You should observe a triplet around -65 ppm (Target Product). If a doublet appears near -85 ppm, β-fluoride elimination is occurring (check ligand integrity/purity).

    • Run GC-MS: Check for m/z 112 (Chlorobenzene). If present in >15% relative abundance, your Cs₂CO₃ or dioxane contains trace water.

  • Completion & Quench (t = 16 hours): Cool the vessel to room temperature. Carefully vent any built-up CF₃CH₃ gas in a fume hood. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure (Caution: the product is somewhat volatile; do not heat the rotovap bath above 30°C). Purify via flash column chromatography on silica gel using 100% pentane or hexane to isolate the pure 1-chloro-2-(2,2,2-trifluoroethyl)benzene.

References
  • Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition.[Link]

  • China's flourishing synthetic organofluorine chemistry: innovations in the new millennium. National Science Review.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Poor Separation During Distillation of Halogenated Benzenes

Welcome to the technical support center for professionals engaged in the purification of halogenated benzenes. This guide is designed to provide in-depth, actionable solutions to common and complex separation challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for professionals engaged in the purification of halogenated benzenes. This guide is designed to provide in-depth, actionable solutions to common and complex separation challenges encountered during distillation. As researchers, scientists, and drug development professionals, achieving high purity is paramount. This document moves beyond simple checklists to explain the underlying chemical principles governing these separations, ensuring you can not only solve current issues but also anticipate and prevent future problems.

Foundational Principles: Why Halogenated Benzenes Can Be Challenging

Halogenated benzenes, while seemingly straightforward compounds, present unique distillation challenges rooted in their physicochemical properties:

  • Close Boiling Points: Isomers, such as the ortho-, meta-, and para-isomers of dichlorobenzene, often have very similar boiling points, making separation by standard distillation difficult.[1][2][3] For example, m-dichlorobenzene boils at 173°C and p-dichlorobenzene at 174°C, a difference of only one degree.[1]

  • Vapor Pressure Dynamics: The relative volatility of components dictates separation efficiency. Subtle differences in molecular structure and polarity among halogenated isomers influence their vapor pressures, requiring highly efficient distillation columns to exploit.

  • Thermal Sensitivity: While many simple halogenated benzenes are thermally stable, poly-halogenated or substituted variants can be susceptible to decomposition at the high temperatures required for atmospheric distillation.[4] This can lead to impurity formation and yield loss.

  • Corrosivity: At elevated temperatures, halogenated compounds can degrade to form acidic byproducts (e.g., HCl, HBr), which can corrode standard stainless steel distillation equipment. This necessitates careful selection of materials for column construction and packing.[5][6]

Troubleshooting Guide: Questions & Answers

This section addresses specific problems you may encounter during the distillation of halogenated benzenes.

Q1: I'm getting poor separation of dichlorobenzene isomers. The overhead and pot temperatures are barely different. What's wrong?

This is a classic problem, especially when trying to separate meta- and para-dichlorobenzene. The primary cause is their nearly identical boiling points (173°C and 174°C, respectively).[1][7] Simple or even standard fractional distillation setups lack the required efficiency for this separation.

Causality: Distillation separates components based on differences in volatility. The efficiency of a distillation column is measured in "theoretical plates"—the number of hypothetical, discrete condensation-vaporization cycles. To separate compounds with very close boiling points, a high number of theoretical plates is essential.

Troubleshooting Protocol:

  • Assess Column Efficiency:

    • Increase Packing Height: The most direct way to increase theoretical plates is to use a longer packed column.

    • Use High-Efficiency Packing: Switch from random packing (like Raschig rings) to structured packing. Structured packings provide a higher surface area for vapor-liquid contact and a lower Height Equivalent to a Theoretical Plate (HETP), thus increasing the number of theoretical plates for a given column length.[8][9]

  • Optimize Reflux Ratio:

    • Increase the reflux ratio (the ratio of liquid returned to the column to the liquid removed as distillate). A higher reflux ratio increases the number of vaporization-condensation cycles, improving separation at the cost of a slower process. For difficult separations, a high reflux ratio is mandatory.[3][10]

  • Ensure Adiabatic Operation:

    • Insulate the distillation column thoroughly from the boiling flask to the distillation head. Heat loss to the environment disrupts the vapor-liquid equilibrium on the column packing, drastically reducing efficiency. Use high-quality glass wool or a silvered vacuum jacket.

Data Summary: Physical Properties of Dichlorobenzene Isomers

IsomerStructureMelting Point (°C)Boiling Point (°C)Dipole Moment
1,2-Dichlorobenzene (ortho)C6H4Cl2-17.03180.5Highest
1,3-Dichlorobenzene (meta)C6H4Cl2-24.8173Intermediate
1,4-Dichlorobenzene (para)C6H4Cl253.5174Zero (non-polar)

Data sourced from BenchChem and Opsis.[1][7] The significant difference in melting points, particularly for the para isomer, makes fractional crystallization a highly effective alternative purification method.[2][11]

Q2: My product is darkening, and the distillation yield is low. Could the compound be decomposing?

This is a strong possibility, especially with higher molecular weight or more complex halogenated benzenes. Thermal decomposition can occur when the pot temperature required for boiling at atmospheric pressure is high enough to break chemical bonds.[4]

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By lowering the system pressure, the boiling point can be significantly reduced, allowing for distillation at a temperature below the compound's decomposition point.[12][13]

Troubleshooting Workflow: Mitigating Thermal Decomposition

G start Signs of Decomposition (Darkening, Low Yield, Gas Evolution) check_bp Is Atmospheric Boiling Point >150-180°C? start->check_bp implement_vac Implement Vacuum Distillation check_bp->implement_vac Yes lbl No, consider other issues: - Air leak (oxidation) - Reactive impurities setup_vac Assemble Vacuum-Tight Apparatus (Ground Glass Joints, Thick-Walled Tubing) implement_vac->setup_vac pressure_control Use a Manometer and Vacuum Controller setup_vac->pressure_control heat_source Use a Heating Mantle with Stirring (Avoid Boiling Chips) pressure_control->heat_source end_success Successful Separation at Lower Temperature heat_source->end_success

Experimental Protocol: Vacuum Distillation Setup

  • Select Appropriate Glassware: Ensure all glassware is free of cracks or star fractures that could lead to implosion under vacuum.

  • Assemble the Apparatus: Use well-fitting ground glass joints, lightly lubricated with vacuum grease. Connect the distillation apparatus to a vacuum pump via thick-walled vacuum tubing.

  • Incorporate a Manometer: A manometer is crucial for monitoring and controlling the pressure within the system.

  • Use a Stir Bar: Do not use boiling chips, as they are ineffective under vacuum. Use a magnetic stir bar or a capillary ebulliator to ensure smooth boiling.[14]

  • Apply Vacuum First, then Heat: Evacuate the system to the desired pressure before applying heat to the distillation flask. This prevents bumping.

  • Controlled Heating: Gently heat the flask using a heating mantle coupled with a stirrer. Do not overheat, as this can negate the benefits of the vacuum.

Q3: I'm observing channeling in my packed column, and separation efficiency seems to vary. What material should I use for packing?

Poor liquid distribution, known as channeling, is a common issue in packed columns that severely degrades performance. The choice of packing material is critical, especially for corrosive substances like halogenated benzenes.[5]

Causality: Effective separation relies on intimate and uniform contact between the descending liquid phase and the ascending vapor phase over the entire surface of the packing material.[15] Channeling creates preferential pathways for the liquid, bypassing large sections of the packing and thus reducing the effective surface area for mass transfer. Material choice impacts both chemical compatibility and the packing's surface properties (wettability).

Packing Material Selection Guide

Packing MaterialAdvantagesDisadvantagesBest For...
Ceramic (e.g., Berl Saddles) Excellent corrosion resistance to acids.[5] Good wettability.Brittle, can chip and create fines that block the column.Highly corrosive environments where metal is unsuitable.
Metal (e.g., Stainless Steel, Hastelloy) High mechanical strength, good efficiency (especially structured packing).[8]Susceptible to corrosion from acidic byproducts of halogenated compounds.Neutral or non-corrosive distillation streams. Not recommended without specific alloy testing.
Plastic (e.g., PTFE, PFA) Superb chemical resistance, lightweight.[5][8]Temperature limitations, lower efficiency compared to structured metal packing.Corrosive, lower-temperature distillations. PFA/PTFE are excellent choices for halogenated benzenes.[6]

Recommendation: For most laboratory and pilot-scale distillations of halogenated benzenes, PTFE or ceramic random packing or structured packing made from corrosion-resistant alloys are the preferred choices to ensure both high efficiency and long-term stability.

Q4: How can I accurately determine the purity of my collected fractions?

Visual inspection is insufficient. A quantitative analytical method is required to assess purity and optimize your distillation protocol.

Causality: Chromatographic techniques separate compounds based on differential partitioning between a stationary phase and a mobile phase. For volatile compounds like halogenated benzenes, Gas Chromatography (GC) is the gold standard.

Recommended Analytical Method: Gas Chromatography (GC)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing chlorinated benzenes due to its superior sensitivity and specificity.[16]

Protocol: Purity Analysis by GC-FID

  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of each collected fraction and the starting material in a suitable solvent (e.g., 1 mL of hexane or toluene).

  • Instrument Setup (Typical Conditions):

    • Injector: Split/splitless, 250°C.

    • Column: A polar capillary column like a HP-INNOWax (60 m x 0.32 mm x 0.5 µm) is effective for separating aromatic isomers.[17]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at a temperature low enough to resolve any volatile impurities (e.g., 75°C), then ramp at a controlled rate (e.g., 3-10°C/min) to a final temperature that elutes all components (e.g., 150°C).

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Analysis: Inject 1 µL of the diluted sample. The resulting chromatogram will show peaks corresponding to each component. The area of each peak is proportional to the concentration of that compound.

  • Quantification: Purity is typically calculated as the area of the desired peak divided by the total area of all peaks in the chromatogram (Area % method).

G cluster_0 Distillation Process cluster_1 Purity Verification Loop start Crude Halogenated Benzene Mixture distill Fractional Distillation start->distill fractions Collect Fractions (e.g., F1, F2, F3...) distill->fractions prep Prepare Diluted Samples fractions->prep gc Analyze by GC-FID/MS prep->gc data Evaluate Chromatogram (Calculate Area %) gc->data decision Purity Meets Specification? data->decision end_product Combine Pure Fractions decision->end_product Yes optimize Optimize Distillation (e.g., Increase Reflux, Change Packing) decision->optimize No optimize->distill Re-run

Frequently Asked Questions (FAQs)

Q: Can I use extractive or azeotropic distillation for halogenated benzene isomers? A: Yes, these are powerful advanced techniques.

  • Extractive Distillation involves adding a high-boiling, aprotic polar solvent to the mixture. This solvent alters the relative volatilities of the isomers, making them easier to separate.[2][18] This is primarily an industrial technique.

  • Azeotropic Distillation involves adding a component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing it to be distilled away.[19][20] While less common for isomer separation, it can be effective if a suitable entrainer is found.

Q: What is "flooding" in a distillation column? A: Flooding is a critical operational issue where the upward flow of vapor is so high that it prevents the downward flow of liquid. The liquid backs up and fills the column, leading to a complete loss of separation efficiency and a sharp increase in column pressure.[21][22] It is typically resolved by reducing the heat input to the reboiler.

Q: How do I know if my vacuum pump is adequate for the job? A: The required vacuum level depends on the compound's vapor pressure characteristics. A good laboratory vacuum pump should be able to achieve a pressure of 1-10 mmHg (Torr). For high-boiling compounds, a high-vacuum system (e.g., diffusion or turbomolecular pump) might be necessary, though this is rare for simple halogenated benzenes. The key is to achieve a pressure that lowers the boiling point sufficiently to prevent decomposition.[13][23]

References

  • A Comparative Analysis of the Melting and Boiling Points of Dichlorobenzene Isomers. Benchchem.
  • Among the three isomeric dichlorobenzenes , which has the highest boiling point and highest melting point ?. Allen.In.
  • Among the three isomeric dichlorobenzenes , which has the highest boiling point and highest melting point ?. Allen.
  • Dichlorobenzene. opsis.se.
  • Removing isomeric impurities from 1,4-Dichlorobenzene synthesis. Benchchem.
  • Technical Support Center: Purification of 1,4-Dichlorobenzene by Fractional Crystalliz
  • What Are the Common Materials Used for Tower Packing and its Impact Column Performance. Mitro Industries.
  • 3 Distillation Column Packing Types: Choose the Best. Kuber Precision Technology.
  • [Total : 07 4. Chlorobenzene and bromobenzene are miscible liquids. Their boiling points. Gauth.
  • Isomerization of para-dichlorobenzene.
  • A Comparative Guide to Analytical Methods for Trace-Level Detection of Chlorin
  • CORROSION RESISTANT COLUMN SYSTEMS. GMM Pfaudler.
  • Vacuum distill
  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific.
  • What is Vacuum Distill
  • Azeotropic distill
  • Understanding Vacuum Distill
  • 4.4 Advanced distillation techniques and troubleshooting. Fiveable.
  • Types of Packing Materials in Distill
  • Engineering Solutions Kolmetz Handbook Of Process Equipment Design Distillation Column Packing Hydraulics S. Klmtechgroup.

  • Recovery Design of Benzene and Chlorobenzene from Chlorobenzene Wastewater.
  • Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent.
  • Confinement and Separation of Benzene from an Azeotropic Mixture Using a Chlorinated B←N Adduct.
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemie Ingenieur Technik.
  • Troubleshooting Distillation Column Malfunctions: Expert Guide. Pollution Systems.
  • Vacuum Distill
  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.
  • Analysis of Trace Hydrocarbon Impurities in Benzene by Agilent 7820A Gas Chrom

Sources

Optimization

Scaling up the synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene for pilot plant production

Welcome to the Pilot Plant Technical Support Center. This guide provides drug development professionals and process chemists with authoritative troubleshooting and scale-up strategies for synthesizing 1-Chloro-2-(2,2,2-t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pilot Plant Technical Support Center. This guide provides drug development professionals and process chemists with authoritative troubleshooting and scale-up strategies for synthesizing 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

Process Selection & Scale-Up Strategy (FAQ)

Q: Why transition from Palladium-catalyzed Suzuki coupling to Nickel-catalyzed reductive cross-coupling for pilot plant scale? A: At the bench scale, the Palladium-catalyzed cross-coupling of 2-chlorophenylboronic acid with 2,2,2-trifluoroethyl iodide (CF3CH2I) is a highly reliable methodology[1]. However, CF3CH2I is prohibitively expensive for multi-kilogram production. Transitioning to a Nickel-catalyzed reductive cross-coupling allows the use of 1-bromo-2-chlorobenzene and chlorotrifluoroethane (CF3CH2Cl, also known as HCFC-133a)[2]. CF3CH2Cl is an abundant, inexpensive industrial chemical, drastically reducing the cost of goods (COGs)[2]. The reductive methodology avoids the preparation of sensitive arylmetal reagents and exhibits excellent functional group tolerance, making it ideal for scale-up[2].

Quantitative Comparison of Synthetic Routes
MetricRoute A: Pd-Catalyzed SuzukiRoute B: Ni-Catalyzed Reductive
Aryl Source 2-Chlorophenylboronic acid1-Bromo-2-chlorobenzene
Fluoroalkyl Source CF3CH2I (Liquid, expensive)CF3CH2Cl (Gas/Volatile, inexpensive)
Catalyst System Pd(dba)2 / Phosphine LigandNiBr2 / Bipyridine or similar ligand
Reductant / Base Base (e.g., Cs2CO3)Zinc dust (Reductant)
Typical Yield 75 - 85%65 - 75%
Scale-Up Suitability Low (Reagent cost barrier)High (Cost-efficient, robust)

Standard Operating Procedure (SOP): Pilot Scale Workflow

To ensure a self-validating system, the following step-by-step methodology details the Nickel-catalyzed reductive cross-coupling[2]. Every step is designed to preemptively address common failure modes observed during pilot plant production.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a glass-lined or Hastelloy pressure reactor with Nitrogen (N2) for 30 minutes to ensure strictly anhydrous and anaerobic conditions.

  • Reagent Charging: Charge the reactor with NiBr2 (10 mol%), MgCl2 (1.0 equiv), the selected ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), and activated Zinc dust (2.5 equiv).

  • Solvent & Substrate Addition: Add anhydrous N,N-dimethylacetamide (DMAc). Stir for 15 minutes at room temperature to pre-form the active Nickel complex. Add 1-bromo-2-chlorobenzene (1.0 equiv).

  • CF3CH2Cl Introduction: Cool the reactor to 0 °C. Introduce CF3CH2Cl (1.5 - 2.0 equiv) either by condensing the gas directly into the reaction mixture or adding it as a pre-weighed cold solution in DMAc.

  • Reaction Execution: Seal the reactor. Gradually heat the mixture to 40-60 °C. Monitor the internal temperature carefully, as the Zinc-mediated reduction can be exothermic. Stir for 16-24 hours.

  • Workup & Isolation: Cool to room temperature and slowly vent any unreacted CF3CH2Cl through a scrubber. Quench the reaction with 1M HCl to dissolve excess Zinc and Zinc salts. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via fractional distillation to isolate 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

PilotWorkflow Start Raw Materials: 1-Bromo-2-chlorobenzene + CF3CH2Cl Reaction Reductive Coupling Zn dust, 40-60°C Exothermic Control Start->Reaction Prep Catalyst Prep: NiBr2 + Ligand + MgCl2 in DMAc Prep->Reaction Workup Quench & Filtration Remove Zn salts Reaction->Workup Conversion >95% Purification Distillation Product Isolation Workup->Purification Product 1-Chloro-2-(2,2,2- trifluoroethyl)benzene Purification->Product Yield >70%

Figure 1: Pilot-scale workflow for the Ni-catalyzed reductive cross-coupling.

Troubleshooting Guide & Logical Pathways

Q: The reaction stalls at 50% conversion. How do I re-initiate the catalytic cycle? A: Causality: Stalling in reductive cross-couplings is typically caused by the passivation of the Zinc dust surface or the deactivation of the Nickel catalyst via oxidation[2]. The reduction of the Ni(II) precatalyst to the active Ni(0)/Ni(I) species is strictly dependent on the available reactive surface area of Zinc[2]. Self-Validating Protocol: Withdraw a 1 mL aliquot under N2. Add 10 µL of chlorotrimethylsilane (TMSCl) or 1,2-dibromoethane to the aliquot and heat to 50 °C for 30 minutes. If conversion resumes in the aliquot, the bulk Zinc is passivated. Add 1-2 mol% TMSCl to the main reactor to clean the Zinc surface and re-initiate the cycle.

Q: I am observing significant protodehalogenation (chlorobenzene formation) instead of the trifluoroethylated product. A: Causality: Protodehalogenation occurs when the intermediate arylnickel species undergoes protonation rather than transmetalation/oxidative addition with the fluoroalkyl radical[2]. This is primarily caused by adventitious moisture in the solvent or the hygroscopic MgCl2 additive. Self-Validating Protocol: Karl Fischer titration of the DMAc solvent must read < 50 ppm water prior to use. Ensure MgCl2 is flame-dried under vacuum immediately before charging the reactor.

Q: How do we manage the volatility of CF3CH2Cl (bp 6.1 °C) during scale-up? A: Causality: Loss of CF3CH2Cl stoichiometry to the headspace prevents the second oxidative addition step, leaving the arylnickel intermediate stranded[2]. Self-Validating Protocol: Use a sealed pressure vessel rated for at least 5 bar. Do not rely on standard reflux condensers. Charge the CF3CH2Cl via a mass flow controller or by transferring it as a pre-cooled (-20 °C) liquid directly into the chilled reactor before sealing.

TroubleshootingTree Issue Issue: Low Yield (< 60%) Check1 Check Zn Dust Activation Issue->Check1 Check2 Check CF3CH2Cl Stoichiometry Issue->Check2 Check3 Check Moisture (Protodehalogenation) Issue->Check3 Sol1 Add TMSCl to clean Zn surface Check1->Sol1 Sol2 Use sealed reactor (Prevent gas loss) Check2->Sol2 Sol3 Dry MgCl2 & KF Titration <50ppm Check3->Sol3

Figure 2: Diagnostic logic tree for resolving low yield in reductive cross-coupling.

References

  • Zhao, Y., & Hu, J. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(4), 1033-1036.[Link]

  • Li, X., Gao, X., He, C.-Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(4), 1400-1405.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for trifluoroethylated benzene derivatives

Title: Advanced Synthesis Routes for (2,2,2-Trifluoroethyl)arenes: A Comparative Guide for Drug Development Executive Summary The incorporation of the 2,2,2-trifluoroethyl (–CH₂CF₃) motif into aromatic scaffolds is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthesis Routes for (2,2,2-Trifluoroethyl)arenes: A Comparative Guide for Drug Development

Executive Summary The incorporation of the 2,2,2-trifluoroethyl (–CH₂CF₃) motif into aromatic scaffolds is a highly sought-after transformation in medicinal chemistry and agrochemical development. The –CH₂CF₃ group dramatically enhances lipophilicity, improves metabolic stability by blocking cytochrome P450-mediated oxidation at benzylic positions, and modulates the pKa of adjacent functional groups. Historically, accessing these derivatives required multi-step syntheses utilizing harsh fluorinating agents. However, recent advancements in transition-metal catalysis and radical chemistry have unlocked orthogonal, late-stage functionalization pathways.

This guide provides an objective, data-driven comparison of the most robust synthesis routes for trifluoroethylated benzene derivatives, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for immediate laboratory implementation.

Part 1: Strategic Disconnections & Logical Workflows

To select the optimal synthesis route, researchers must evaluate the pre-existing functionality of their arene substrate. The diagram below illustrates the five primary retrosynthetic strategies for constructing the Ar–CH₂CF₃ linkage.

G Target Ar-CH2CF3 (2,2,2-Trifluoroethyl)arene CrossCoupling1 Aryl Halides (Ar-X) + CF3CH2Cl [Ni-Catalyzed Reductive] CrossCoupling1->Target CrossCoupling2 Aryl Boronic Acids (Ar-B(OH)2) + CF3CH2I [Pd-Catalyzed Suzuki-Type] CrossCoupling2->Target CH_Activation Unactivated Arenes (Ar-H) + [Mes-I-CH2CF3]+ [Pd-Catalyzed C-H Activation] CH_Activation->Target Benzylic Benzyl Halides (Ar-CH2Br) + CF3SiMe3 [Transition-Metal-Free SN2] Benzylic->Target Hydrazone Benzaldehyde Hydrazones + Togni's Reagent [Radical Denitrogenative] Hydrazone->Target

Caption: Retrosynthetic strategies for the synthesis of (2,2,2-trifluoroethyl)arenes.

Part 2: Quantitative Performance Comparison

The following table summarizes the operational parameters, substrate scopes, and key advantages of the primary synthesis routes.

Synthesis RoutePrecursorsCatalyst / Key ReagentsSubstrate ScopeAvg. YieldKey Advantage
Ni-Catalyzed Reductive Coupling Ar–X + CF₃CH₂ClNiCl₂/Ligand, Mn, DMABroad (Aryl bromides/chlorides)60–85%Utilizes cheap industrial gas; avoids organometallics[1]
Pd-Catalyzed Cross-Coupling Ar–B(OH)₂ + CF₃CH₂IPd(OAc)₂, RuPhos, K₂CO₃Excellent (Boronic acids/esters)70–95%Highly reliable for late-stage functionalization[2]
Direct C–H Trifluoroethylation Ar–H + [Mes–I–CH₂CF₃]⁺Pd(OAc)₂, DCE, 80°CAmides, directed arenes50–80%No pre-functionalization of the arene required[3]
Transition-Metal-Free Sₙ2 Ar–CH₂Br + CF₃SiMe₃CsF, DME, RTBenzyl halides65–90%Completely metal-free; exceptionally mild conditions[4]
Radical Denitrogenative Ar–CH=NNH₂ + Togni'sKOH, CsF, RTBenzaldehyde hydrazones55–85%Readily available precursors; transition-metal-free[5]

Part 3: Deep Dive into Key Methodologies & Causality

Palladium-Catalyzed Suzuki-Type Cross-Coupling

Mechanistic Causality: The cross-coupling of aryl boronic acids with CF₃CH₂I is a premier method for late-stage trifluoroethylation[2]. The primary thermodynamic hurdle in this pathway is the reductive elimination step. The strong electron-withdrawing nature of the –CH₂CF₃ group makes the Pd(II) intermediate highly stable, often leading to unwanted β-fluoride elimination or protodehalogenation. To overcome this, bulky dialkylbiaryl phosphine ligands (such as RuPhos) are employed. The extreme steric encumbrance of RuPhos forces the aryl and trifluoroethyl ligands on the palladium center into close proximity, artificially lowering the activation energy barrier and accelerating reductive elimination before side reactions can occur[2].

Self-Validating Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with aryl boronic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous dioxane (0.1 M) followed by CF₃CH₂I (1.5 equiv). Seal the tube securely.

  • Reaction: Heat the mixture to 80°C for 12–24 hours under vigorous stirring.

  • Validation & QC: Quench with water and extract with EtOAc. Obtain a crude ¹⁹F NMR spectrum; the presence of a characteristic triplet at approximately -65 ppm (J ≈ 11 Hz) confirms the successful formation of the Ar–CH₂CF₃ linkage.

Nickel-Catalyzed Reductive Cross-Coupling

Mechanistic Causality: While Pd-catalysis is robust, it requires pre-formed boronic acids. Reductive cross-coupling allows the direct union of aryl halides with 1-chloro-2,2,2-trifluoroethane (CF₃CH₂Cl), a cheap industrial refrigerant (HCFC-133a)[1]. The C–Cl bond in CF₃CH₂Cl is notoriously inert. A Ni catalyst, paired with a strongly donating ligand (dtbbpy) and a terminal reductant (Mn powder), is required. The Ni(0) species undergoes oxidative addition into the aryl halide. Concurrently, Mn reduces the Ni complex, facilitating a radical-intercept pathway from CF₃CH₂Cl. This bypasses the need for sensitive organometallic reagents (like Grignards), granting exceptional functional group tolerance[1].

Self-Validating Protocol:

  • Preparation: In a glovebox, combine aryl bromide (1.0 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and Mn powder (3.0 equiv) in a pressure vial.

  • Solvent & Reagent Addition: Add anhydrous DMA. Cool the vial, then introduce CF₃CH₂Cl gas (or condensed liquid, ~3.0 equiv).

  • Reaction: Stir at 60°C for 24 hours.

  • Validation & QC: Filter the crude mixture through a short pad of silica to remove Mn salts. Analyze via GC-MS; the molecular ion peak [M]⁺ should reflect the addition of 83 mass units (–CH₂CF₃) replacing the halogen atom.

Transition-Metal-Free Nucleophilic Trifluoromethylation

Mechanistic Causality: For substrates possessing a benzylic leaving group, a direct Sₙ2 attack by a trifluoromethyl anion is the most atom-economical route[4]. The Ruppert-Prakash reagent (CF₃SiMe₃) is used with a fluoride source (CsF) to generate the CF₃⁻ anion in situ. The critical parameter here is the solvent. CF₃⁻ is highly unstable and prone to α-elimination, forming difluorocarbene. By using 1,2-dimethoxyethane (DME), the solvent effectively chelates the cesium cation. This creates a "naked," highly reactive CF₃⁻ anion with enhanced nucleophilicity, allowing the Sₙ2 attack on the benzyl bromide to outpace carbene decomposition[4].

Self-Validating Protocol:

  • Preparation: To an oven-dried flask, add CsF (2.0 equiv) and benzyl bromide (1.0 equiv) under an argon atmosphere.

  • Solvent & Reagent Addition: Inject anhydrous DME (0.2 M), followed by the dropwise addition of CF₃SiMe₃ (1.5 equiv) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & QC: Quench with saturated aqueous NH₄Cl and extract with dichloromethane. In the ¹H NMR spectrum, the benzylic protons will shift and appear as a distinct quartet (due to ³J_{H-F} coupling) around 3.2–3.5 ppm, validating structural connectivity.

Part 4: Standardized Experimental Workflow

To ensure reproducibility across different synthesis routes, the following standardized workflow should be adopted for cross-coupling trifluoroethylations.

Workflow Step1 1. Reagent Preparation Weigh Catalyst, Ligand, & Reductant/Base Step2 2. Substrate Addition Add Ar-X / Ar-B(OH)2 and CF3 Source Step1->Step2 Step3 3. Solvent & Activation Add Solvent (DMA/Dioxane), Heat to 60-80°C Step2->Step3 Step4 4. Reaction Monitoring Track via TLC or GC-MS Step3->Step4 Step5 5. Validation & QC Confirm via 19F NMR (-65 ppm triplet) Step4->Step5

Caption: Standardized experimental workflow and QC validation for cross-coupling trifluoroethylations.

Conclusion

The selection of a trifluoroethylation route must be dictated by the substrate's existing functionality and the stage of development. For early-stage scaffold building, the transition-metal-free Sₙ2 displacement of benzyl halides offers unparalleled operational simplicity[4]. For late-stage functionalization of complex APIs, the Pd-catalyzed Suzuki-type coupling provides the highest reliability[2], while the Ni-catalyzed reductive coupling offers a highly cost-effective, organometallic-free alternative utilizing industrial feedstocks[1].

References

  • Title: Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis Source: Organic Letters (ACS Publications) URL: 1

  • Title: Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters Source: Angewandte Chemie (Chinese Academy of Sciences) URL: 2

  • Title: Transition‐Metal‐Free Trifluoromethylation of Benzyl Bromides Using Trifluoromethyltrimethylsilane and CsF in 1,2‐Dimethoxyethane Source: ResearchGate URL: 4

  • Title: Palladium-Catalyzed Direct C–H Trifluoroethylation of Aromatic Amides Source: Organic Letters (ACS Publications) URL: 3

  • Title: Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2‐Trifluoroethyl)arenes Source: Chemistry - A European Journal (ResearchGate) URL: 5

Sources

Comparative

Biological activity of chlorinated vs fluorinated benzene analogs

Strategic Bioisosterism: A Technical Guide to Chlorinated vs. Fluorinated Benzene Analogs When optimizing a lead compound, substituting a hydrogen atom on a benzene ring with a halogen is a foundational tactic in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Bioisosterism: A Technical Guide to Chlorinated vs. Fluorinated Benzene Analogs

When optimizing a lead compound, substituting a hydrogen atom on a benzene ring with a halogen is a foundational tactic in medicinal chemistry. Fluorine (F) and chlorine (Cl) are the most frequently deployed halogens, present in 30% and 15% of the top 200 small molecule drugs, respectively[1]. However, treating them as interchangeable bioisosteres is a critical error. As an application scientist, I evaluate these substitutions not just on their steric footprint, but on their profound electronic, thermodynamic, and pharmacokinetic consequences.

This guide objectively compares the biological activity of fluorinated and chlorinated aromatics, providing the mechanistic rationale and self-validating protocols necessary for rigorous drug development.

Physicochemical & Electronic Causality

To understand the biological divergence of fluorinated versus chlorinated aromatics, we must examine the atomic causality driving their behavior in biological systems:

  • Steric Volume: Fluorine possesses a van der Waals radius of 1.47 Å, making it the closest steric mimic for hydrogen (1.20 Å) or oxygen (1.42 Å)[1]. Chlorine is significantly bulkier (1.74 Å), acting as a closer steric mimic to a methyl group[1].

  • Bond Thermodynamics: The C-F bond is the strongest carbon-heteroatom bond known, with a mean dissociation energy of 105.4 kcal/mol, compared to just 78.5 kcal/mol for the C-Cl bond[2]. This makes aromatic fluorination an exceptional tool for blocking metabolic oxidation (e.g., CYP450-mediated aromatic hydroxylation) without introducing reactive liabilities[3].

  • Polarizability & Halogen Bonding: Fluorine is highly electronegative (3.98) with extremely low polarizability, meaning its electron cloud is rigid[2]. Chlorine (electronegativity 3.16) is highly polarizable[2]. This polarizability allows chlorine to form robust "halogen bonds"—highly directional, non-covalent interactions where the electron-deficient "sigma-hole" of the chlorine atom interacts with Lewis bases (like sulfur in methionine or oxygen in backbone carbonyls) within a target protein's binding pocket[1].

Target Binding vs. Pharmacokinetic Trade-offs

Recent comprehensive Molecular Matched Pair (MMP) analyses reveal that chlorinated compounds generally exhibit slightly stronger target binding than their fluorinated counterparts, with an average increase in binding constant of 10-12%[1]. This is largely driven by chlorine's polarizability and halogen-bonding capacity[2].

However, this binding advantage comes at a pharmacokinetic cost. Chlorinated aromatics are significantly more lipophilic, exhibiting a mean LogD increase of 0.45 units over their fluorinated matched pairs[1]. This increased lipophilicity can drive non-specific binding, decrease aqueous solubility, and elevate toxicity. Statistically, chlorinated matched pairs show a 10-15% increase in cellular toxicity compared to fluorinated analogs[1]. Therefore, fluorine is often preferred when the goal is to improve metabolic stability without inflating the compound's lipophilic burden[3]. In specific oncology applications, replacing toxic nitroaromatics with either Cl or F has successfully maintained target inhibition (e.g., Topoisomerase I) while drastically reducing genotoxicity[4].

DecisionMatrix Start Identify Optimization Goal for Benzene Ring Goal1 Block Metabolic Hotspot (e.g., CYP450 oxidation) Start->Goal1 Goal2 Increase Target Affinity via Halogen Bonding Start->Goal2 Goal3 Modulate Lipophilicity (LogD adjustment) Start->Goal3 F_Choice Fluorine Substitution - High C-F bond energy - Minimal steric bulk Goal1->F_Choice Primary choice Cl_Choice Chlorine Substitution - High polarizability - Strong sigma-hole Goal2->Cl_Choice Primary choice Lip_High Need Higher Lipophilicity? Goal3->Lip_High Lip_High->F_Choice No (Maintain LogD) Lip_High->Cl_Choice Yes (+0.45 LogD)

Decision matrix for selecting fluorine vs. chlorine substitution on aromatic rings.

Quantitative Comparison Matrix

To streamline decision-making, the following table summarizes the divergent properties of fluorinated and chlorinated benzene analogs based on matched-pair data:

PropertyFluorinated Benzene AnalogsChlorinated Benzene AnalogsMechanistic Driver
Van der Waals Radius 1.47 Å1.74 ÅAtomic size
C-X Bond Energy 105.4 kcal/mol78.5 kcal/molElectronegativity & orbital overlap
Polarizability (

)
Very Low (3.74)High (14.6)Electron cloud rigidity
Target Binding (Average) Baseline+10-12% increase in affinityHalogen bonding (sigma-hole)
Lipophilicity (LogD) Baseline+0.45 units (Mean increase)Hydrophobic surface area
Cellular Toxicity Baseline+10-15% increaseNon-specific lipophilic binding

Self-Validating Experimental Workflows

To objectively compare the performance of chlorinated vs. fluorinated analogs, we deploy orthogonal, self-validating workflows. The following protocols are designed to ensure that observed differences are mechanistically sound and not artifacts of assay conditions.

Protocol 1: In Vitro Metabolic Stability & Metabolite ID (Self-Validating System)
  • Purpose: To quantify the intrinsic clearance (

    
    ) and verify that the halogen substitution successfully blocks aromatic oxidation.
    
  • Causality: We use Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system to specifically isolate CYP450-mediated Phase I metabolism. The self-validating aspect relies on parallel LC-MS/MS Metabolite Identification (MetID) to ensure the parent drug depletion matches the appearance of specific oxidative metabolites, confirming the exact site of metabolism.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 1 mM stock of the F-analog, Cl-analog, and H-analog (control) in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Incubation: Mix the compound (final concentration 1 µM) with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

    • Initiation: Initiate the reaction by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

    • Sampling (Kinetics): At t = 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode for parent depletion; Full Scan/Product Ion mode for MetID).

    • Validation Check: Calculate the half-life (

      
      ) and 
      
      
      
      . If the F-analog shows prolonged
      
      
      compared to the H-analog, MetID must confirm the absence of the specific arene oxide/phenol metabolite at the substituted position to validate the blocking mechanism.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Purpose: To determine if the Cl-analog's increased affinity is driven by a slower off-rate (

    
    ) due to halogen bonding.
    
  • Causality: Steady-state

    
     (affinity) masks kinetic nuances. Halogen bonds formed by chlorine typically stabilize the drug-target complex, significantly reducing the dissociation rate (
    
    
    
    ). SPR provides real-time, label-free kinetic data to prove this causality.
  • Step-by-Step Methodology:

    • Immobilization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (target level ~3000 RU to avoid mass transport limitations).

    • Analyte Preparation: Prepare a 2-fold dilution series of the F-analog and Cl-analog (e.g., 0.1 µM to 10 µM) in running buffer (PBS-P+ with 2% DMSO).

    • Injection: Inject the analytes over the active and reference flow cells at a high flow rate (50 µL/min) to minimize rebinding artifacts. Contact time: 60s. Dissociation time: 300s.

    • Regeneration: If necessary, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

    • Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model to extract

      
       and 
      
      
      
      .
    • Validation Check: The system is validated by injecting a known reference inhibitor at the start and end of the run. If the

      
       of the reference shifts by >15%, the protein surface has degraded, and the run is invalidated.
      

Workflow Synth Synthesize Matched F and Cl Analogs Binding SPR Kinetics Assay (Affinity & Off-rate) Synth->Binding Metab HLM Stability Assay (Intrinsic Clearance) Synth->Metab Lipoph Shake-Flask LogD (Physicochemical) Synth->Lipoph Val_Bind Validate via X-ray Co-crystallization Binding->Val_Bind If Kd improves >3x Val_Metab Validate via Metabolite ID (LC-MS/MS) Metab->Val_Metab If t1/2 extends

Self-validating experimental workflow for evaluating halogenated benzene analogs.

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYFu042WIqSWSP2jy6AKn5ZTSPfEiTNpuFYzYTWVn2qGByJwn1DMAm9ZyZpws052AnqM7nGy0PWQY3nIoZzldAUdAfuFgPBRZBX_iJjsaVIt6-gS6eZvSnG6vPNpGhUYv4ILSba0-4KplkgLh-P3s=]
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC / Chemical Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEmr4Q9Q2lOYE_OoT1-UrmCJBFqEBsspcrpYvawx5JjG50WbwNKWYBKZ3eeCm-M9u2ti2SLzvNeqyQIE8ZIPfTaAiya2FqGkX1VPiSclAkTJqgY11Js-lsnMNEVTfZUOBDAxFGXkSOvfFs91w=]
  • Hagmann, W. K. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis (Tandfonline).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi9SjOlzhHVSYgoU8V0lpeumZpG-mMpW8meP0ZomL2URGzX1RVpcPDnK9UjxSKITHcwEZeiYHwiTLP6SHuTua3yH4t96BbP-SXbirr6sTjZ9uFWNr-7cBSJ5Mw0OgkQnLFOQ6cZNOG_EC8M57PyKw76Krv-1jcLNY=]
  • Elsayed, M. S. A., et al. (2015). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-qvF0s5BCmyG34rloD6k2yyoo4tQ21QGtq4vp3fSKvIf3E1HKdGWJUekk8Z_eiwe7ehYlkOGNWOwhs4ziRLOmZaheoGM_qdzHy5f21UMXs_j0-YJQishnAeA3nAUGHZ9JrHCHhZX9rDbbWg==]

Sources

Validation

Unambiguous Structural Elucidation of Fluorinated Aromatics: HFX 2D NMR vs. Traditional Workflows

A Comparative Guide on Confirming the Regiochemistry of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene As the pharmaceutical and agrochemical industries increasingly rely on fluorinated scaffolds to modulate lipophilicity and...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide on Confirming the Regiochemistry of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

As the pharmaceutical and agrochemical industries increasingly rely on fluorinated scaffolds to modulate lipophilicity and metabolic stability, the analytical burden of confirming their exact regiochemistry has intensified. For molecules like 1-chloro-2-(2,2,2-trifluoroethyl)benzene, traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) workflows often fail to distinguish between ortho, meta, and para isomers due to overlapping aromatic signals and identical mass fragmentation patterns.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional analytical methods against advanced


F-centered 2D NMR workflows utilizing HFX dual-tune probe technology. By establishing a self-validating experimental system, we can achieve unequivocal structural confirmation.
Workflow Comparison: Traditional vs. 19F-Centered 2D NMR

To understand the necessity of advanced NMR techniques, we must first benchmark them against standard laboratory alternatives. The table below summarizes the performance of three distinct analytical workflows for confirming the structure of 1-chloro-2-(2,2,2-trifluoroethyl)benzene.

Analytical WorkflowKey Techniques UtilizedRegiochemical ConfidenceSpectral ComplexityPrimary Limitation
Traditional 1D + MS

H NMR,

C NMR, GC-MS
LowHigh (Overlapping multiplets)Cannot definitively distinguish ortho (1,2) from meta (1,3) or para (1,4) isomers.
Standard 2D NMR

H-

C HMBC,

H-

H COSY
ModerateVery High (Extensive

splitting)

and

couplings dilute signal-to-noise (S/N), obscuring critical correlations.
Advanced HFX 2D NMR

H-

C HMBC {

F},

H-

F HOESY
Absolute Low (Decoupled singlets)Requires specialized HFX probe hardware and precise pulse calibration.
Mechanistic Causality: The Physics of Fluorine NMR

Why do traditional methods struggle with this specific molecule? The trifluoromethyl (-CF


) group is highly electronegative and NMR-active (100% natural abundance, spin-1/2). It exhibits massive scalar couplings (

-couplings) to adjacent nuclei 1[1].

Signal Dilution via Multiplicity In a standard


H-

C HMBC experiment, the -CF

carbon appears as a wide quartet (

Hz), and the adjacent -CH

- carbon is also split into a quartet (

Hz). This scalar coupling distributes the magnetization across multiple peaks, reducing the S/N ratio by a factor of four or more. Critical long-range correlations—such as the

J

from the -CH

- protons to the aromatic C2—are frequently lost in the noise floor.

The HFX Hardware Advantage By utilizing an HFX dual-tune probe, we can apply adiabatic


F decoupling during the 

C acquisition period. This collapses the

quartets back into sharp singlets, instantly recovering a 400% boost in S/N and eliminating spectral overlap. This allows for the unambiguous assignment of the C1, C2, and C3 aromatic carbons 2[2].

Through-Space Logical Deduction (HOESY) Through-bond correlations alone are sometimes insufficient to prove regiochemistry if the aromatic ring is heavily substituted. We must rely on through-space dipole-dipole interactions using


H-

F Heteronuclear Overhauser Effect Spectroscopy (HOESY). The HOESY experiment is the definitive arbiter of regiochemistry:
  • In the 1-chloro-2- isomer , the -CF

    
     group is adjacent to only one ortho proton (H3), yielding a single aromatic NOE cross-peak.
    
  • In the 1-chloro-3- isomer , the -CF

    
     group would show NOEs to two distinct protons (H2 and H4).
    
  • In the 1-chloro-4- isomer , the -CF

    
     group would show NOEs to two magnetically equivalent protons (H3 and H5).
    

This through-space logical deduction makes the HOESY protocol indispensable for structural confirmation [[3]](3].

Self-Validating Experimental Protocols

Every robust NMR protocol must be a self-validating system. The following step-by-step methodology ensures that hardware calibration is verified before long 2D acquisitions begin, preventing artifact generation.

Step 1: Sample Preparation & Probe Tuning

  • Dissolve 15 mg of 1-chloro-2-(2,2,2-trifluoroethyl)benzene in 0.6 mL of CDCl

    
     (100% D).
    
  • Insert the sample into an NMR spectrometer equipped with an HFX probe (e.g., 400 MHz or 600 MHz).

  • Tune and match the probe channels to

    
    H, 
    
    
    
    F, and
    
    
    C simultaneously to minimize reflected power.

Step 2: Pulse Width Calibration (Validation Check)

  • Determine the 90° pulse widths for both

    
    H and 
    
    
    
    F.
  • Causality Check: Accurate 90° pulses are critical for maximizing coherence transfer. If the

    
    H 90° pulse is > 12 µs, it indicates poor tuning or high sample conductivity, which will severely degrade the performance of the HMBC and HOESY sequences. Recalibrate before proceeding.
    

Step 3:


H-

C HMBC with

F Decoupling
  • Acquire a standard 1D

    
    F spectrum to locate the exact resonance of the -CF
    
    
    
    group (expected near -65.5 ppm).
  • Set the

    
    F decoupling transmitter frequency precisely to this chemical shift.
    
  • Apply an adiabatic decoupling scheme (e.g., WURST-40) on the

    
    F channel during the 
    
    
    
    C acquisition time (
    
    
    ).

Step 4:


H-

F HOESY Acquisition
  • Set up the 2D HOESY pulse sequence.

  • Set the mixing time (

    
    ) to 400 ms.
    
  • Causality Check: Heteronuclear NOE buildup is significantly slower than homonuclear NOE due to the difference in gyromagnetic ratios (

    
    ). A 400 ms mixing time provides optimal cross-peak intensity without allowing excessive spin-lattice (
    
    
    
    ) relaxation to destroy the signal [[3]](3].
  • Process the data using a squared sine-bell apodization function in both dimensions prior to Fourier transformation to enhance resolution.

Quantitative Data Presentation

The table below summarizes the expected quantitative chemical shifts and the critical 2D correlations that definitively confirm the 1-chloro-2-(2,2,2-trifluoroethyl)benzene structure.

Structural Assignment

H Shift (ppm)

C Shift (ppm)

F Shift (ppm)
Key 2D Correlations (HMBC / HOESY)
C1 (Ar-Cl) -~134.0-HMBC : H3, H5

C1
C2 (Ar-CH

)
-~131.5-HMBC : CH

, H4, H6

C2
C3 (Ar-H) ~7.40~131.0-HOESY :

F

H3 (Confirms Ortho Proximity)
CH

~3.65~38.5-HMBC : CH


C1, C2, C3, CF

CF

-~125.0~ -65.5HOESY :

F

CH

, H3
Logical Workflow Visualization

The following diagram maps the logical flow of magnetization transfer and deductive reasoning used to establish the final chemical structure.

NMR_Elucidation_Workflow Target Target Molecule: 1-Chloro-2-(2,2,2-trifluoroethyl)benzene HFX_Probe HFX Dual-Tune Probe Configuration Target->HFX_Probe Exp1 1H-13C HMBC {19F} (19F Decoupled) HFX_Probe->Exp1 Exp2 19F-13C HMBC (Long-Range C-F) HFX_Probe->Exp2 Exp3 1H-19F HOESY (Through-Space NOE) HFX_Probe->Exp3 Result1 Assigns C1, C2, C3 (High S/N Singlets) Exp1->Result1 Removes J_CF Splitting Result2 Links CF3 to C2 (3J_CF Correlation) Exp2->Result2 Through-Bond Result3 Proves Ortho Proximity (CF3 to H3 NOE) Exp3->Result3 Through-Space (< 5 Å) Final Unambiguous Regiochemical Confirmation Result1->Final Result2->Final Result3->Final

Workflow for confirming regiochemistry using 19F-centered 2D NMR techniques.

References
  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes Source: JEOL Ltd. URL: 1

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: RSC Publishing (Nicholle G. A. Bell et al., 2022) URL:2

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds Source: Journal of Magnetic Resonance / PubMed (Ruud L. E. G. Aspers et al., 2013) URL: 3

Sources

Comparative

Purity Assessment of Synthesized 1-Chloro-2-(2,2,2-trifluoroethyl)benzene: A Comparative HPLC Guide

In modern drug development and agrochemical synthesis, the incorporation of fluorine is a highly effective strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Chloro-2-(2,2,2-trifluoro...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and agrochemical synthesis, the incorporation of fluorine is a highly effective strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS 145914-05-2) is a critical fluorinated building block used in these pipelines. However, its synthesis frequently generates closely related byproducts, including positional isomers (e.g., 1-chloro-3- or 1-chloro-4- analogs) and incompletely fluorinated derivatives (des-fluoro impurities).

For analytical scientists, assessing the purity of this compound presents a distinct challenge: traditional alkyl-based stationary phases often fail to resolve these structurally similar impurities. This guide objectively compares the performance of traditional C18 columns against alternative stationary phases—specifically Pentafluorophenyl (PFP) and Biphenyl chemistries—providing a field-proven, self-validating methodology for robust purity assessment.

Mechanistic Insight: Why Traditional C18 Falls Short

The standard approach to reversed-phase high-performance liquid chromatography (RP-HPLC) relies heavily on C18 columns, which separate analytes based primarily on dispersive (hydrophobic) interactions. Because 1-chloro-2-(2,2,2-trifluoroethyl)benzene and its positional isomers possess virtually identical hydrophobicities (LogP values), a C18 phase cannot adequately differentiate them, leading to peak co-elution [1].

To achieve baseline resolution, we must exploit alternative retention mechanisms. Pentafluorophenyl (PFP) stationary phases introduce multiple orthogonal modes of interaction:

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine (C-F) bonds on the PFP ring interact strongly with the polarized trifluoroethyl group of the analyte [1].

  • 
     Interactions:  The electron-deficient aromatic ring of the PFP phase engages in charge-transfer interactions with the electron-rich regions of the analyte's benzene ring [2].
    
  • Shape Selectivity: The rigid, planar structure of the fluorinated phenyl ring offers enhanced steric recognition, which is critical for separating ortho, meta, and para positional isomers [3].

While Biphenyl columns also offer enhanced


 interactions, they lack the strong dipole-dipole mechanisms provided by the fluorinated stationary phase, making PFP the superior choice for highly fluorinated benzenes.

Experimental Workflow & Method Development

The following workflow illustrates the logical progression from stationary phase screening to method validation.

G Start Synthesized Compound 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Screening Stationary Phase Screening Start->Screening C18 Alkyl Phase (C18) Hydrophobic Interactions Screening->C18 PFP Fluorinated Phase (PFP) π-π & Dipole Interactions Screening->PFP Biphenyl Biphenyl Phase Enhanced π-π Interactions Screening->Biphenyl OutcomeC18 Co-elution of Positional Isomers (Rs < 1.5) C18->OutcomeC18 OutcomePFP Baseline Resolution Critical Pairs (Rs > 2.0) PFP->OutcomePFP Biphenyl->OutcomeC18 Validation Method Validation (ICH Q2 Guidelines) OutcomePFP->Validation

HPLC stationary phase selection workflow for fluorinated benzenes.

Step-by-Step Analytical Protocol

To ensure a self-validating system, this protocol incorporates specific system suitability criteria (SST) that must be met prior to sample analysis. Trifluoroacetic acid (TFA) is utilized in the mobile phase not for ion-pairing (as the analyte is neutral), but to suppress residual silanol activity on the silica support, ensuring optimal peak symmetry [4].

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Sample Preparation: Accurately weigh 10.0 mg of synthesized 1-Chloro-2-(2,2,2-trifluoroethyl)benzene. Dissolve and dilute to 10.0 mL with diluent (Final concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions
  • Columns Tested:

    • Standard C18 (150 x 4.6 mm, 3 µm)

    • Biphenyl (150 x 4.6 mm, 3 µm)

    • PFP (150 x 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Controlled temperature is critical to stabilize

    
     interaction kinetics).
    
  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Optimal wavelength for the substituted benzene chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: 40%

      
       80% B (Linear gradient)
      
    • 12.0 - 15.0 min: 80% B (Wash)

    • 15.1 - 20.0 min: 40% B (Equilibration)

System Suitability Criteria (Self-Validation)

Before reporting purity, the system must demonstrate:

  • Resolution (

    
    ): 
    
    
    
    2.0 between the main peak and the closest eluting critical impurity (e.g., the 3-chloro isomer).
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the main peak.
  • Relative Standard Deviation (%RSD):

    
     2.0% for 5 replicate injections of the standard.
    

Comparative Data Analysis

To objectively evaluate column performance, a synthetic mixture containing 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (API) and its primary synthetic impurity, 1-Chloro-3-(2,2,2-trifluoroethyl)benzene (Critical Pair), was analyzed using the protocol above. The quantitative results are summarized in the table below.

Stationary PhaseRetention Time API (min)Retention Time Impurity (min)Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
Performance Assessment
Standard C18 8.458.620.8 1.1212,500Fail. Severe co-elution due to identical hydrophobicity.
Biphenyl 9.109.451.6 1.1813,200Marginal. Slight separation via

interactions, but lacks robustness.
PFP 10.2511.153.4 1.0515,800Pass. Excellent baseline resolution driven by dipole-dipole and shape selectivity.
Data Interpretation

The C18 column fails to resolve the ortho- and meta- positional isomers (


 = 0.8), rendering it unsuitable for purity assessment of this specific synthesis. The Biphenyl column  shows improved retention and partial separation (

= 1.6) due to the polarizability of the aromatic rings, but falls short of the rigorous

requirement for reliable quantitation.

The PFP column delivers superior performance (


 = 3.4). The highly fluorinated stationary phase selectively interacts with the trifluoroethyl group and the distinct steric presentation of the ortho-substituted chlorine, resulting in strong retention and baseline resolution.

Conclusion & Recommendations

For the purity assessment of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene and related fluorinated building blocks, traditional C18 columns are fundamentally limited by their reliance on dispersive forces.

Recommendation: Analytical laboratories should default to Pentafluorophenyl (PFP) stationary phases when developing methods for fluorinated benzenes. By leveraging orthogonal retention mechanisms—specifically dipole-dipole and shape selectivity—PFP columns ensure self-validating, baseline resolution of critical positional isomers, thereby safeguarding the scientific integrity of the purity data.

References

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at:[Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at:[Link]

  • ResearchGate. HPLC Determination of Four Derivatives of Benzene. Available at:[Link]

Validation

Comparative study of leaving groups in nucleophilic substitution on trifluoroethylbenzene

Comparative Guide: Leaving Group Efficacy in Nucleophilic Substitution of 1-Phenyl-2,2,2-Trifluoroethyl Derivatives 1. Executive Summary As a Senior Application Scientist, I frequently consult on the design of fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Leaving Group Efficacy in Nucleophilic Substitution of 1-Phenyl-2,2,2-Trifluoroethyl Derivatives

1. Executive Summary As a Senior Application Scientist, I frequently consult on the design of fluorinated pharmaceutical intermediates and advanced materials. One of the most notoriously difficult transformations in organofluorine chemistry is the nucleophilic substitution at a carbon center adjacent to a trifluoromethyl (


) group, such as in 1-phenyl-2,2,2-trifluoroethylbenzene derivatives. To successfully execute substitutions on this sterically and electronically demanding scaffold, selecting the optimal leaving group (LG) is critical. This guide objectively compares the performance of common leaving groups—Tosylates (-OTs), Triflates (-OTf), and Halides (-Br, -Cl)—providing field-proven protocols and kinetic data to streamline your synthetic workflows.

2. The


-Trifluoromethyl Effect: Mechanistic Causality 
The difficulty of substituting at the 1-phenyl-2,2,2-trifluoroethyl center is governed by two primary factors:
  • 
     Destabilization:  The strong inductive electron-withdrawing effect of the 
    
    
    
    -
    
    
    group destabilizes the adjacent benzylic carbocation by approximately 8–12 kcal/mol relative to its non-fluorinated (
    
    
    -
    
    
    ) analog[1].
  • 
     Repulsion:  The electron-rich fluorine atoms create severe electrostatic and steric repulsion against incoming nucleophiles, drastically raising the activation energy barrier for concerted back-side attack.
    

Because the


 group forces the positive charge to delocalize deeply into the aromatic ring, the Marcus intrinsic barrier for nucleophilic attack is unusually high[1]. Consequently, the reaction often stalls unless the leaving group is perfectly tuned to facilitate ionization without decomposing the substrate.

3. Comparative Profiling of Leaving Groups

  • Trifluoromethanesulfonate (-OTf): The ultimate "super leaving group." Triflates are highly reactive and can force displacements or rapid ionization even on strongly deactivated

    
    -bearing carbons. However, they suffer from poor shelf-stability, are highly prone to moisture degradation, and frequently cause unwanted elimination.
    
  • p-Toluenesulfonate (-OTs): The optimal balance of stability and reactivity. Tosylates are crystalline, easy to handle, and sufficiently nucleofugic to undergo solvolysis at measurable rates. They are the gold standard for generating observable carbocation-anion pairs without immediate degradation[1].

  • Halides (-Br, -Cl): Generally ineffective for unactivated 1-phenyl-2,2,2-trifluoroethyl substrates. The C-X bond is too strong to ionize without harsh heating or the addition of halophilic Lewis acids (e.g.,

    
     salts), which often leads to unwanted elimination or rearrangement byproducts[2].
    

4. Quantitative Data: Kinetic Benchmarks The following table summarizes the relative solvolysis rates and practical utility of these leaving groups on the 1-(4-methylphenyl)-2,2,2-trifluoroethyl scaffold in 50/50 (v/v) trifluoroethanol/water at 25 °C.

Leaving GroupRelative Reactivity (

)
Half-Life (

) in Solvolysis
Shelf StabilitySynthetic Utility for

-

Systems
Triflate (-OTf)

< 1 minuteLow (Requires inert atm)Excellent for trapping weak nucleophiles; prone to elimination.
Tosylate (-OTs)

(Reference)

hours
High (Stable solid)Recommended. Ideal for controlled kinetic studies and standard substitutions[3].
Bromide (-Br)

> 10 daysHighPoor. Requires

activation.
Chloride (-Cl)

UnreactiveVery HighIneffective without strong Lewis acid catalysis.

5. Visualizing the Reaction Pathway: The Ion-Pair Phenomenon When utilizing a tosylate leaving group, the reaction does not proceed via a simple concerted


 or a fully dissociated 

pathway. Instead, ionization yields a highly destabilized carbocation tightly paired with the tosylate anion. Because the barrier for a foreign nucleophile to attack is so high, the weakly basic tosylate anion often outcompetes the solvent, leading to rapid "internal return" (collapse back to the starting material)[1].

Pathway SM 1-Phenyl-2,2,2-trifluoroethyl LG (Neutral Substrate) IP Carbocation-LG Ion Pair [R+ --- LG-] SM->IP Ionization (Rate-Limiting) SN2 Direct S_N2 Product (High Activation Barrier) SM->SN2 Direct Nu- Attack (Rare for CF3) IP->SM Internal Return (Fast) SN1 Substitution Product (Trapped by Nu-) IP->SN1 + Nu- (Product Formation) Elim Elimination Product (Alkene Byproduct) IP->Elim - H+

Fig 1. Mechanistic divergence in nucleophilic substitution of trifluoroethylbenzene derivatives.

6. Validated Experimental Protocols: A Self-Validating System To ensure high-fidelity results, the following protocols for the synthesis and subsequent nucleophilic substitution of 1-(4-methylphenyl)-2,2,2-trifluoroethyl tosylate incorporate built-in validation checkpoints.

Protocol A: Synthesis of the Tosylate Precursor Objective: Convert the stable alcohol into the reactive tosylate leaving group.

  • Reaction Setup: Dissolve 1.0 g (5.3 mmol) of 1-(4-methylphenyl)-2,2,2-trifluoroethanol in 10 mL of anhydrous pyridine under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Slowly add 1.2 g (6.3 mmol) of p-toluenesulfonyl chloride (TsCl) in portions.

  • Incubation: Stir the mixture at 4 °C for 24 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on silica TLC (Hexane/EtOAc 8:2). The starting alcohol (UV active, lower

    
    ) should be completely consumed, replaced by a new UV-active spot (higher 
    
    
    
    ).
  • Workup: Pour the mixture into ice water and extract with diethyl ether (3 x 20 mL). Wash the organic layer with 1M HCl to remove pyridine, followed by brine. Dry over

    
     and concentrate.
    
  • Validation Checkpoint 2 (Purity): Recrystallize the crude solid from ether/n-hexane. The purified 1-(4-methylphenyl)-2,2,2-trifluoroethyl tosylate should yield white crystals with a sharp melting point of 81.5–83.0 °C[1].

Protocol B: Nucleophilic Substitution with Azide (


) 
Objective: Displace the tosylate group to form the trifluoroethyl azide.
  • Solvent Preparation: Prepare a 50/50 (v/v) mixture of 2,2,2-trifluoroethanol (TFE) and ultrapure water. This highly ionizing, weakly nucleophilic solvent stabilizes the transition state[2].

  • Reaction Initiation: Dissolve 0.5 g of the purified tosylate in 15 mL of the TFE/water solvent. Add 5.0 equivalents of Sodium Azide (

    
    ).
    
  • Incubation & Monitoring: Stir at 25 °C.

  • Validation Checkpoint 3 (Kinetics): Monitor the reaction via HPLC. The half-life of the tosylate disappearance should be approximately 2.5 hours. Wait 12 hours (>4 half-lives) for >95% conversion.

  • Isolation: Dilute with water and extract with dichloromethane. The organic layer contains the target azide, ready for subsequent click-chemistry or reduction to the amine.

7. References

  • Dynamics for Reactions of Ion Pairs in Aqueous Solution: Reactivity of Tosylate Anion Ion Paired with the Highly Destabilized 1-(4-Methylphenyl)-2,2,2-Trifluoroethyl Carbocation. National Institutes of Health (NIH). 1[1]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Institutes of Health (NIH). 2[2]

  • Molecular Structure and Chemical Reactivity. X-ray Analyses and 13C-19F Coupling Constants of 1-Phenyl-2,2,2-trifluoroethyl compounds. American Chemical Society (ACS).3[3]

Comparative

The effect of the trifluoromethyl group on the regioselectivity of electrophilic aromatic substitution

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of functional groups that shape modern chemistry, the trifluoromethyl (CF₃) group holds a position of exceptional influence...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of functional groups that shape modern chemistry, the trifluoromethyl (CF₃) group holds a position of exceptional influence. Its unique electronic properties not only modulate the physicochemical characteristics of parent molecules—enhancing metabolic stability and lipophilicity, crucial traits in drug design—but also profoundly govern the course of chemical reactions.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the trifluoromethyl group's powerful directing effect in electrophilic aromatic substitution (EAS), supported by experimental data and detailed protocols. We will dissect the mechanistic underpinnings of its control and contrast its influence with other key substituents, offering a predictive framework for synthetic strategy.

The Dual Mandate of a Substituent: Reactivity and Regioselectivity

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction's facility and outcome are dictated by the electronic nature of the substituents already present on the ring. These groups perform a dual role: they either activate or deactivate the ring towards electrophilic attack, and they direct the incoming electrophile to a specific position (ortho, meta, or para).

This directing influence is not arbitrary; it is a consequence of the substituent's ability to stabilize or destabilize the cationic intermediate, known as the arenium ion or sigma complex, that forms during the reaction. The pathway leading to the most stable intermediate is the one that is kinetically favored, thus determining the regiochemical outcome.

Unmasking the Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that stems from the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[2][3] This intense pull of electron density away from the aromatic ring has two major consequences for electrophilic aromatic substitution:

  • Ring Deactivation: By withdrawing electron density, the CF₃ group diminishes the nucleophilicity of the benzene ring, making it significantly less reactive towards electrophiles compared to unsubstituted benzene.[2] Reactions, therefore, require harsher conditions (e.g., higher temperatures or stronger acids) to proceed at a reasonable rate.

  • Meta-Direction: The CF₃ group is an almost exclusive meta-director.[3] This regioselectivity is a direct result of the destabilizing inductive effect on the intermediate arenium ion.

To understand this, we must examine the resonance structures of the arenium ions formed during ortho, meta, and para attack by an electrophile (E⁺).

G Arenium Ion Intermediates for Trifluoromethylbenzene cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_initial [Initial Ortho Adduct] ortho_res1 Resonance Form 1 ortho_initial->ortho_res1 ortho_res2 Resonance Form 2 (Highly Destabilized) ortho_res1->ortho_res2 ortho_res3 Resonance Form 3 ortho_res2->ortho_res3 meta_initial [Initial Meta Adduct] meta_res1 Resonance Form 1 meta_initial->meta_res1 meta_res2 Resonance Form 2 meta_res1->meta_res2 meta_res3 Resonance Form 3 meta_res2->meta_res3 para_initial [Initial Para Adduct] para_res1 Resonance Form 1 para_initial->para_res1 para_res2 Resonance Form 2 para_res1->para_res2 para_res3 Resonance Form 3 (Highly Destabilized) para_res2->para_res3

Caption: Arenium ion intermediates in the EAS of trifluoromethylbenzene.

For both ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing CF₃ group. This arrangement is extremely unfavorable, as the adjacent partial positive charge on the carbon of the CF₃ group intensifies the positive charge of the arenium ion, significantly destabilizing the intermediate.[4][5]

In contrast, during meta attack, the positive charge is delocalized to three other carbon atoms, but never to the one bearing the trifluoromethyl group.[3][6] While all intermediates are destabilized by the CF₃ group compared to the intermediate for benzene, the meta intermediate is the "least destabilized" and therefore forms faster than the ortho or para intermediates.

energy_diagram start Reactants (CF₃-Ph + E⁺) ortho_para_TS TS (ortho/para) start->ortho_para_TS Higher ΔG‡ meta_TS TS (meta) start->meta_TS Lower ΔG‡ ortho_para_int Ortho/Para Intermediate (Highly Destabilized) ortho_para_TS->ortho_para_int meta_int Meta Intermediate (Least Destabilized) meta_TS->meta_int end Products ortho_para_int->end meta_int->end

Caption: Relative energy profile for EAS on trifluoromethylbenzene.

A Quantitative Comparison: Nitration Reactions

The nitration of aromatic compounds provides a classic benchmark for comparing the directing effects of various substituents. The data below starkly illustrates the controlling influence of the trifluoromethyl group compared to an activating group (methyl) and another strong deactivating group (nitro).

SubstrateSubstituentTypeOrtho (%)Meta (%)Para (%)Source(s)
Toluene-CH₃Activating, o,p-directing~66~3~31[7]
Nitrobenzene-NO₂Deactivating, m-directing~9~89~2[8]
Trifluoromethylbenzene -CF₃ Deactivating, m-directing ~6 ~91 ~3 [8]

As the data shows, both the -NO₂ and -CF₃ groups are strongly meta-directing. However, the trifluoromethyl group enforces this preference with exceptional fidelity, leading to a product mixture that is over 90% the meta-isomer. This makes the CF₃ group a highly predictable and reliable director for synthetic planning.

Friedel-Crafts Reactions: A Bridge Too Far?

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on an aromatic ring.[9][10] However, these reactions are notoriously difficult on strongly deactivated rings. Aromatic rings substituted with groups like -NO₂ or -CF₃ are generally too electron-poor to undergo Friedel-Crafts reactions under standard conditions.[11] The strong deactivation prevents the nucleophilic attack of the aromatic ring on the carbocation or acylium ion electrophile. This limitation is a critical consideration in retrosynthetic analysis.

Experimental Protocol: Nitration of Trifluoromethylbenzene

This protocol describes the synthesis of 3-nitrotrifluoromethylbenzene, illustrating the practical application of the principles discussed.

workflow Experimental Workflow: Nitration start Start step1 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->step1 step2 Cool Trifluoromethylbenzene in H₂SO₄ start->step2 step3 Slowly Add Nitrating Mixture (Maintain T < 30°C) step1->step3 step2->step3 step4 Stir at Room Temperature (1-2 hours) step3->step4 step5 Quench on Ice step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Wash & Dry step6->step7 step8 Purify (Distillation/Chromatography) step7->step8 end Obtain 3-Nitrotrifluoromethylbenzene step8->end

Caption: Workflow for the nitration of trifluoromethylbenzene.

Materials:

  • Trifluoromethylbenzene (Benzotrifluoride)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or other suitable organic solvent)

  • Ice

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.

Procedure: [8]

  • Preparation of the Nitrating Reagent: In a separate flask, carefully and slowly add one molar part of concentrated nitric acid to two molar parts of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.

  • Reaction Setup: Place trifluoromethylbenzene in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.

  • Nitration: Slowly add the prepared nitrating reagent dropwise from the addition funnel to the stirred trifluoromethylbenzene. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C.

  • Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for 1-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, primarily 3-nitrotrifluoromethylbenzene, can be purified by vacuum distillation or column chromatography.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control.

Conclusion

The trifluoromethyl group is a powerful tool for directing the course of electrophilic aromatic substitution. Its strong, purely inductive electron-withdrawing nature deactivates the aromatic ring while providing a highly reliable and predictable pathway to meta-substituted products. This level of regiocontrol is invaluable in multi-step syntheses where precision is paramount. While the deactivating effect of the CF₃ group precludes its use in certain reactions like Friedel-Crafts, its dominance as a meta-director makes it an indispensable component in the synthetic chemist's toolbox, particularly in the rational design of complex molecules for pharmaceuticals and materials science.

References

  • Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect - CF 3 - to be activating or deactivating in - Vaia. Vaia. [Link]

  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia. Vaia. [Link]

  • Solved Why is the trifluoromethyl group meta directing in | Chegg.com. Chegg.com. [Link]

  • Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... - Homework.Study.com. Homework.Study.com. [Link]

  • Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed. PubMed. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Trifluoromethylbenzene Nitration in Microreactors | PDF | Chemical Reactions - Scribd. Scribd. [Link]

  • Nitration of trifluoromethyl benzene. - ResearchGate. ResearchGate. [Link]

  • Singleton Saturday: Nitration of Toluene - Corin Wagen. Corin Wagen. [Link]

  • US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - ChemRxiv. ChemRxiv. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI. [Link]

  • Directing effects of poly-substituted aromatic rings - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. Mettler Toledo. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Wikipedia. [Link]

  • Meta directors II (video) - Khan Academy. Khan Academy. [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC. PMC. [Link]

  • Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Friedel-Crafts reactions in benzene - Crunch Chemistry. Crunch Chemistry. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Validation

Validating the mechanism of Friedel-Crafts reaction for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Comparative Validation of Friedel-Crafts Mechanisms for the Synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Executive Summary The introduction of a 2,2,2-trifluoroethyl group onto an aromatic ring is a highly sough...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation of Friedel-Crafts Mechanisms for the Synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Executive Summary

The introduction of a 2,2,2-trifluoroethyl group onto an aromatic ring is a highly sought-after transformation in medicinal chemistry and agrochemical development, yet direct installation remains a challenging synthetic task[1]. Classical Friedel-Crafts alkylation often suffers from low selectivity and requires harsh Lewis acids, making it unsuitable for deactivated electrophiles[2]. This guide provides an in-depth comparative analysis of catalytic systems—traditional Aluminum Chloride (AlCl₃) versus modern Bismuth(III) Triflate (Bi(OTf)₃)—for the Friedel-Crafts alkylation of chlorobenzene to selectively synthesize 1-chloro-2-(2,2,2-trifluoroethyl)benzene[3].

Mechanistic Causality: Overcoming the Destabilized Carbocation

To understand the experimental choices in this synthesis, we must first analyze the causality behind the reaction mechanism.

  • The Carbocation Challenge: In a standard Friedel-Crafts alkylation, a Lewis acid coordinates with an alkyl halide to generate a free carbocation. However, attempting to generate a 2,2,2-trifluoroethyl cation (CF₃CH₂⁺) is thermodynamically prohibited due to the strong electron-withdrawing inductive (-I) effect of the adjacent -CF₃ group.

  • The SN2-Like Transition State: To bypass this instability, the reaction cannot proceed via a classical SN1-type mechanism. Instead, the Lewis acid must activate a highly reactive leaving group, such as a triflate (-OTf) in 2,2,2-trifluoroethyl triflate. This creates a strongly polarized complex[CF₃CH₂-OTf ··· MLₙ] without fully breaking the C-O bond, which is then attacked by the nucleophilic arene in an SN2-like fashion.

  • Regioselectivity on Chlorobenzene: Chlorobenzene acts as the nucleophile. The chlorine atom exerts an electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+M). This directs the electrophilic attack to the ortho and para positions. Synthesizing the specific target, 1-chloro-2-(2,2,2-trifluoroethyl)benzene, requires optimizing the catalyst to favor the ortho Wheland intermediate over the para intermediate.

Mechanism A Chlorobenzene + CF3CH2-OTf B Lewis Acid Activation [CF3CH2-OTf ··· Bi(OTf)3] A->B C SN2-like Transition State (No free carbocation) B->C Arene attack D Wheland Intermediate (Ortho/Para attack) C->D E 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (Target Ortho Product) D->E -H+ (Ortho) F 1-Chloro-4-(2,2,2-trifluoroethyl)benzene (Para Byproduct) D->F -H+ (Para)

Mechanistic pathway of SN2-like Friedel-Crafts trifluoroethylation avoiding free carbocation.

Catalyst Comparison: AlCl₃ vs. Bi(OTf)₃

  • Aluminum Chloride (AlCl₃ - Traditional): The traditional workhorse of Friedel-Crafts chemistry. However, AlCl₃ requires stoichiometric loading because it strongly coordinates with the final product. Its harsh nature often leads to over-activation, resulting in poor regioselectivity and competing side reactions (e.g., halodealkylation or polymerization).

  • Bismuth(III) Triflate (Bi(OTf)₃ - Modern Alternative): A modern, highly oxophilic, and water-tolerant Lewis acid. Bi(OTf)₃ effectively activates the triflate leaving group to facilitate the SN2-like pathway. Because of its labile coordination sphere, it functions efficiently at catalytic loadings (5-10 mol%) and provides superior steric control, enhancing the yield of the target ortho isomer.

Quantitative Performance Data

The following table summarizes the experimental validation of both catalytic systems using chlorobenzene and 2,2,2-trifluoroethyl triflate.

ParameterProtocol A: Bi(OTf)₃ (Modern)Protocol B: AlCl₃ (Traditional)
Catalyst Loading 5 mol% (Catalytic)120 mol% (Stoichiometric)
Temperature 80 °C80 °C
Reaction Time 12 hours24 hours
Conversion > 95%< 40%
Ortho/Para Ratio 75 : 2545 : 55
Isolated Yield (Ortho) 68%15%
Primary Byproducts Trace para-isomerPoly-alkylated species, tar

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in analytical validation steps to confirm the reaction's success and regioselectivity.

Protocol A: Bi(OTf)₃-Catalyzed Trifluoroethylation (Optimized)

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, add chlorobenzene (10.0 mmol, serving as both reactant and solvent) and Bi(OTf)₃ (0.5 mmol, 5 mol%).

  • Electrophile Addition: Cool the suspension to 0 °C. Dropwise, add 2,2,2-trifluoroethyl triflate (5.0 mmol) over 15 minutes. Causality check: Slow addition at 0 °C prevents localized exothermic spikes that could lead to poly-alkylation.

  • Reaction: Heat the mixture to 80 °C for 12 hours. Causality check: Elevated temperature is required to overcome the high activation energy of the SN2-like attack on the deactivated electrophile.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize triflic acid byproducts. Extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Analytical Validation: Concentrate the solvent in vacuo. Analyze the crude mixture via ¹⁹F NMR (using fluorobenzene as an internal standard) to determine the ortho/para ratio. The -CF₃ group of the ortho product typically appears at ~ -65.2 ppm, distinct from the para isomer.

  • Purification: Isolate 1-chloro-2-(2,2,2-trifluoroethyl)benzene via silica gel column chromatography (hexane as eluent).

Protocol B: AlCl₃-Mediated Trifluoroethylation (Traditional)

  • Preparation: Suspend anhydrous AlCl₃ (6.0 mmol, 1.2 equiv) in dry chlorobenzene (10.0 mmol) at 0 °C under nitrogen.

  • Electrophile Addition: Add 2,2,2-trifluoroethyl triflate (5.0 mmol) dropwise.

  • Reaction: Stir at 80 °C for 24 hours. Note: Prolonged heating is required due to catalyst trapping.

  • Validation: Quench over crushed ice/HCl. GC-MS analysis will typically reveal a complex mixture, including unreacted starting material and poly-alkylated byproducts, confirming the inefficiency of classical Lewis acids for this specific transformation.

Workflow Step1 Reagent Prep (Dry Solvent, N2) Step2 Catalyst Addition (Bi(OTf)3, 5 mol%) Step1->Step2 Step3 Electrophile Addition (CF3CH2OTf, 0°C) Step2->Step3 Step4 Reaction Heating (80°C, 12h) Step3->Step4 Step5 Quench & Extract (NaHCO3 / EtOAc) Step4->Step5 Step6 Analysis (GC-MS / 19F NMR) Step5->Step6

Step-by-step experimental workflow for the Bi(OTf)3-catalyzed trifluoroethylation.

References

  • Benchchem. "1-Chloro-2-(2,2,2-trifluoroethyl)benzene". Benchchem Catalog.
  • RSC Advances. "Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides". RSC Publishing, 2021.
  • Tóth, B. L., et al. "Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation". Angewandte Chemie International Edition, 2016.

Sources

Comparative

A Senior Application Scientist's Guide to 1-Chloro-2-(2,2,2-trifluoroethyl)benzene: Bridging Predicted Properties with Experimental Validation

For the discerning researcher in drug discovery and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of reproducible and groundbreaking research....

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of reproducible and groundbreaking research. This guide provides an in-depth comparison of predicted and experimental data for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS 145914-05-2), a compound of interest for its potential applications stemming from the unique electronic properties of its substituents. Due to the limited availability of direct experimental data for this specific ortho-isomer, this guide emphasizes a comparative approach, referencing closely related analogs and providing robust, field-tested protocols for its empirical validation.

Introduction to 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with a molecular formula of C₈H₆ClF₃ and a molecular weight of 194.58 g/mol .[1] The strategic placement of a chlorine atom and a trifluoroethyl group on the benzene ring is anticipated to confer specific physicochemical properties, including altered lipophilicity and metabolic stability, which are of significant interest in medicinal chemistry.[2] This guide will delve into the predicted properties of this molecule and outline the experimental methodologies required for their verification.

Physicochemical Properties: A Comparative Analysis

A critical aspect of characterizing any new compound is the determination of its fundamental physicochemical properties. In the absence of extensive experimental data for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, we turn to computational predictions and compare them with the known properties of its isomers and related molecules.

Predicted vs. Analog Experimental Data

The following table summarizes the predicted properties for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, juxtaposed with experimental data for analogous compounds to provide a scientifically grounded estimation.

PropertyPredicted Value (1-Chloro-2-(2,2,2-trifluoroethyl)benzene)Experimental Value (Analog Compound)Analog Compound
Boiling Point ~170-190 °C152 °C1-Chloro-2-(trifluoromethyl)benzene[3]
Density ~1.3 - 1.4 g/mL1.370 g/mL1-Chloro-2-(trifluoromethyl)benzene[3]
LogP ~3.53.531-Chloro-2-(trifluoromethyl)benzene[3]

Note: Predicted values are estimated based on the properties of isomers and related compounds. The ortho-substitution in the target molecule is expected to influence intermolecular forces and thus, these properties.

The predicted boiling point of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is expected to be higher than that of 1-chloro-2-(trifluoromethyl)benzene due to the larger ethyl group, which increases the surface area and potential for van der Waals interactions. The density is predicted to be in a similar range, reflecting the presence of heavy atoms like chlorine and fluorine. The octanol-water partition coefficient (LogP) is a crucial parameter in drug design, and the predicted value suggests significant lipophilicity.

Experimental Protocol for Physicochemical Property Determination

To empirically validate these predicted values, the following standard laboratory protocols are recommended.

The boiling point can be accurately determined using a distillation apparatus.

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (typically 5-10 mL) and a boiling chip into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

A pycnometer provides a precise method for determining the density of a liquid.

  • Pycnometer Calibration: Weigh a clean, dry pycnometer. Fill it with deionized water of a known temperature and weigh it again.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with 1-Chloro-2-(2,2,2-trifluoroethyl)benzene and weigh it.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer (determined from the water measurement).

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. This section provides predicted spectroscopic data for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene and outlines the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

The predicted ¹H and ¹³C NMR chemical shifts for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene are presented below. These predictions are based on established substituent effects and data from analogous compounds.[4]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.2Multiplet4HAromatic Protons
~ 3.5 - 3.3Quartet2H-CH₂-CF₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 135 - 125Aromatic Carbons
~ 125 (quartet)-CF₃
~ 35 (quartet)-CH₂-

The quartet splitting pattern for the methylene (-CH₂) and trifluoromethyl (-CF₃) groups is due to the coupling between the hydrogen and fluorine atoms. The exact chemical shifts of the aromatic protons and carbons will be influenced by the ortho-positioning of the substituents.[5]

  • Sample Preparation: Dissolve approximately 10-20 mg of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

  • Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)Functional Group
~ 3100 - 3000C-H stretch (aromatic)
~ 1600 - 1450C=C stretch (aromatic)
~ 1350 - 1100C-F stretch
~ 800 - 600C-Cl stretch
  • Sample Preparation: A small drop of the liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zFragment
194/196[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
159[M - Cl]⁺
125[M - CF₃]⁺

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Data Acquisition: Record the mass spectrum.

Synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Proposed Synthetic Pathway

A potential route involves the trifluoroethylation of a suitable precursor, such as 2-chlorobenzyl bromide.

Synthesis_Pathway Precursor 2-Chlorobenzyl bromide Intermediate Grignard Reagent Precursor->Intermediate Mg, Ether Product 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Intermediate->Product Reagent Trifluoroethylating Agent (e.g., CF3CH2I) Reagent->Product Cu(I) catalyst

Caption: Proposed synthetic pathway for 1-Chloro-2-(2,2,2-trifluoroethyl)benzene.

Experimental Protocol for Synthesis
  • Grignard Reagent Formation: React 2-chlorobenzyl bromide with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent.

  • Trifluoroethylation: Add a trifluoroethylating agent, such as trifluoroethyl iodide, to the Grignard reagent in the presence of a copper(I) catalyst.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or distillation.

Conclusion

This guide provides a comprehensive overview of the predicted properties of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene and outlines the necessary experimental protocols for their validation. By cross-referencing predicted data with experimental values of analogous compounds, researchers can gain valuable insights into the expected behavior of this molecule. The provided methodologies offer a clear path for the empirical characterization of this and other novel chemical entities, ensuring the integrity and reproducibility of future research endeavors.

References

  • BenchChem. (n.d.). 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene. Retrieved from BenchChem website.[6]

  • ChemScene. (n.d.). 384-65-6 | (1-Chloro-2,2,2-trifluoroethyl)benzene. Retrieved from ChemScene website.[1]

  • MilliporeSigma. (n.d.). 1-Chloro-2-(2,2,2-trifluoroethyl)benzene. Retrieved from MilliporeSigma website.

  • Stenutz, R. (n.d.). 1-chloro-2-(trifluoromethyl)benzene. Retrieved from Stenutz website.[3]

  • Leroux, F. R., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 9.[2]

  • Fiveable. (2025, August 15). Ortho-Substituted Benzenes Definition. Retrieved from Fiveable website.[5]

  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-Chloro-2-(2-chloroethyl)benzene. Retrieved from BenchChem website.[4]

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-2-(2,2,2-trifluoroethyl)benzene proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of complex fluorinated and chlorinated organics is paramount. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of complex fluorinated and chlorinated organics is paramount. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-05-2) presents unique logistical and safety challenges due to the extreme stability of the carbon-fluorine (C-F) bond and the presence of a reactive chloro-substituent[1][2].

This guide provides the mechanistic causality behind standard operating procedures, ensuring that your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.

Chemical Profile & Hazard Causality

To safely manage this compound, one must first understand the physicochemical properties that dictate its behavior under stress. The combination of a halogenated aromatic ring and a trifluoroethyl group makes this chemical highly lipophilic, volatile, and resistant to standard degradation pathways[3].

Table 1: Physicochemical & Hazard Profile

Property / AttributeSpecificationMechanistic Causality / Impact
Chemical Name 1-Chloro-2-(2,2,2-trifluoroethyl)benzeneOrtho-chloro substitution interrupts intermolecular stacking, slightly increasing volatility[3].
CAS Number 145914-05-2Unique identifier for regulatory tracking[1].
GHS Classification Danger: H225, H315, H319, H335Highly flammable liquid/vapor; causes severe skin, eye, and respiratory irritation[4].
Thermal Decomposition HF, HCl, COCleavage of C-F and C-Cl bonds at high temperatures releases highly corrosive and toxic acid gases[5].
Waste Classification Halogenated Organic WasteRequires specialized RCRA-permitted incineration due to >5% halogen content[6][7].
The Causality of Thermal Hazards

When subjected to thermal stress (e.g., laboratory fires or improper incineration), the molecule undergoes unimolecular decomposition. The cleavage of the C-Cl and C-F bonds generates Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF)[5][8]. HF is uniquely hazardous; it is highly corrosive and systemically toxic, capable of penetrating the stratum corneum to deplete deep-tissue calcium[3].

G Compound 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Thermal Thermal Stress / Incineration Compound->Thermal Cleavage C-F and C-Cl Bond Cleavage Thermal->Cleavage HF Hydrogen Fluoride (HF) Requires Calcium Gluconate / Scrubbing Cleavage->HF HCl Hydrogen Chloride (HCl) Corrosive Gas Cleavage->HCl

Caption: Thermal decomposition pathway highlighting the generation of hazardous acid gases.

Operational Safety & Handling Protocol

Every operational step must be a self-validating system to prevent exposure. Because fluorinated compounds are lipophilic, they can easily bypass standard latex barriers[3].

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations must occur within a certified Class II Type B2 (100% exhaust) fume hood. Validation: Check the magnehelic gauge to ensure an inflow velocity of at least 100 fpm before opening the primary container.

  • PPE Selection: Don double-layered nitrile gloves, a chemical-resistant apron, and splash-proof safety goggles[3][5]. Causality: Double-gloving provides a critical buffer; if the outer glove is compromised by the solvent, the inner glove protects the skin long enough for safe removal.

  • Inert Atmosphere Storage: Store the primary container under an inert gas (Argon or Nitrogen) at 2–8 °C[3]. Causality: Minimizes oxidative degradation and suppresses vapor pressure during long-term storage.

Waste Segregation Methodology

Improper waste segregation is the leading cause of regulatory fines and incinerator damage. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene must never be mixed with non-halogenated organic waste[9].

Why Segregate? Halogens significantly lower the BTU (heating value) of the waste stream[10]. If introduced into a standard non-halogenated incinerator, the resulting HF and HCl gases will rapidly corrode the furnace refractory lining and release toxic Products of Incomplete Combustion (PICs), including short-chain PFAS and dioxins, into the atmosphere[8][11].

Step-by-Step Segregation Protocol:

  • Container Selection: Use a high-density polyethylene (HDPE) or glass waste carboy[6]. Do not use metal containers, as trace moisture can form HCl/HF, leading to catastrophic container failure.

  • Volume Management: Fill the container to a maximum of 75% capacity[6]. Validation: Visually confirm the headspace. Causality: Allows for the safe expansion of volatile vapors without over-pressurizing the vessel.

  • Labeling: Affix an EPA-compliant Hazardous Waste label specifically denoting "Halogenated Organic Waste - Contains Fluorinated/Chlorinated Aromatics"[7][9].

G Start Waste Generation: 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Decision Halogen Content > 5%? Start->Decision NonHalo Non-Halogenated Waste Stream Decision->NonHalo No Halo Halogenated Organic Waste Stream Decision->Halo Yes (Default) Store Store in HDPE/Glass (Max 75% Capacity) Halo->Store Incinerate RCRA Incineration (>1100°C + Alkali Scrubber) Store->Incinerate Licensed Contractor

Caption: Workflow for the segregation and disposal of halogenated organic waste.

Disposal & Destruction Plan

The ultimate destruction of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene requires specialized thermal treatment. The C-F bond is exceptionally robust, meaning standard incineration temperatures (800°C) are insufficient and will merely volatilize the compound or create dangerous fluorinated byproducts like trifluoroacetic acid (TFA)[8][11].

Destruction Requirements:

  • High-Temperature Incineration: The waste must be transferred to a licensed RCRA-permitted facility capable of achieving temperatures exceeding 1,100 °C with a minimum residence time of 2 seconds [8][12]. Causality: These extreme parameters are required to achieve 99.99% unimolecular decomposition of the fluorinated organic structure[8].

  • Flue Gas Scrubbing: Ensure your waste contractor utilizes wet alkali scrubbers (e.g., sodium hydroxide or calcium hydroxide) in their exhaust systems[8]. Validation: Request a Certificate of Destruction (CoD) from the contractor that explicitly guarantees the neutralization of hydrofluoric and hydrochloric acid emissions.

Emergency Response: Spill Protocol

In the event of a spill outside of secondary containment, immediate and systematic action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Causality: The high volatility of the compound will quickly create an inhalation hazard[3].

  • Containment: Don appropriate PPE (including a NIOSH-approved respirator if outside a fume hood). Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized universal spill pads)[5]. Do not use combustible materials like sawdust.

  • Recovery: Sweep the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container[4].

  • Validation: Wash the spill area with a mild detergent solution. Use pH paper on the residual wash water to verify that no acidic decomposition products (HCl/HF) remain on the surface.

References

  • U.S. Environmental Protection Agency (EPA). "Options and Considerations for the Disposal of PFAS Waste via Incineration". EPA Per- and Polyfluoroalkyl Substances (PFAS) Guidance.[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide: Halogenated Organic Waste". Nipissing Health & Safety.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling reactive and hazardous compounds like 1-Chloro-2-(2,2,2-trifluoro...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling reactive and hazardous compounds like 1-Chloro-2-(2,2,2-trifluoroethyl)benzene (CAS No. 145914-05-2) demands more than just following a checklist; it requires a deep, causal understanding of why specific protective measures are essential. This guide provides a comprehensive operational plan for personal protective equipment (PPE), grounded in the specific hazards of this halogenated aromatic compound, to ensure both your safety and the validity of your results.

Hazard Analysis: Understanding the Adversary

Before selecting PPE, we must first characterize the risks. 1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a hazardous substance with multiple potential health effects. Its primary threats lie in its flammability and its capacity to irritate the skin, eyes, and respiratory system.[1][2] A failure to appreciate these risks can lead to acute injury, chronic health issues, and experimental contamination.

The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of the primary hazards associated with this compound.

Hazard ClassificationGHS Hazard StatementSignal WordPictogramSource
Flammable Liquids, Category 2H225: Highly flammable liquid and vaporDanger🔥[1]
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationWarning[1][2]
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritationWarning[1][2]
Specific target organ toxicity — single exposure, Category 3May cause respiratory irritationWarning[2]

These classifications are not merely administrative; they are the empirical foundation upon which our entire safety protocol is built. The "Danger" signal word for flammability and "Warning" for irritation dictate the minimum level of engineering controls and PPE required.[1]

The Core Directive: A Multi-Layered Defense

Effective PPE is a system, not a single item. For 1-Chloro-2-(2,2,2-trifluoroethyl)benzene, this system must protect the three primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Ocular and Face Protection: Beyond the Basics

The H319 classification, "Causes serious eye irritation," immediately renders standard safety glasses inadequate.[1][2] Vapors and micro-splashes can easily bypass the minimal protection offered by safety glasses.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required for all handling operations. The key feature is the seal they form around the eyes, providing robust protection against splashes from any direction.[3]

  • Recommended for High-Risk Tasks: When handling larger volumes (>100 mL) or performing operations with a high potential for splashing (e.g., transfers under pressure, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a critical secondary layer of protection for the entire face.[3][4]

Dermal and Body Protection: Choosing the Right Barrier

The H315 statement, "Causes skin irritation," necessitates diligent protection of the hands and body.[1][2] Prolonged contact can also defat the skin, leading to dermatitis.[5]

  • Lab Coat: A flame-resistant lab coat is essential, providing a primary barrier against incidental splashes and contact.

  • Gloves: Glove selection is the most critical decision for dermal protection. Not all materials offer the same level of resistance to halogenated aromatic solvents. The principle of "like dissolves like" means that many common glove materials can be quickly permeated or degraded.

Glove MaterialProtection LevelRationale and Use Case
Nitrile Splash Protection OnlySuitable for very brief, low-volume tasks where only incidental contact is possible. Must be changed immediately upon any known contact.
Neoprene GoodOffers better resistance to a range of chemicals, including some acids and solvents, than standard nitrile.[6]
Viton® ExcellentProvides exceptional resistance to chlorinated and aromatic solvents. This is the preferred choice for extended handling or when immersion is a risk.[3]
Silver Shield/4H® ExcellentA multi-laminate glove that resists a very wide variety of toxic and hazardous chemicals, making it an excellent choice for this compound.[3]

Causality in Glove Choice: The trifluoromethyl and chloro- groups on the benzene ring create a molecule that can penetrate less robust polymers. Therefore, selecting a glove material like Viton®, specifically designed to resist these chemical classes, is a decision based on chemical compatibility, not just availability.[3] Always check the manufacturer's specific compatibility data before use.

Respiratory Protection: When Air Becomes a Hazard

The potential for respiratory irritation means that engineering controls are the first line of defense.[2]

  • Primary Control: All work with 1-Chloro-2-(2,2,2-trifluoroethyl)benzene must be performed in a properly functioning chemical fume hood.[7] This is non-negotiable.

  • Secondary Control (If Required): If engineering controls are insufficient or during a large-scale spill, respiratory protection is required. A full-face respirator with an organic vapor cartridge is necessary to protect against inhaling harmful vapors.[6][7]

Operational Plan: A Step-by-Step Protocol

This workflow provides a procedural guide for safe handling, from preparation to disposal.

PPE_Workflow cluster_prep 1. Pre-Operation cluster_exec 2. Execution (Inside Fume Hood) cluster_post 3. Post-Operation & Disposal a Assess Task (Volume & Procedure) b Verify Fume Hood Functionality a->b c Select & Inspect PPE (Gloves, Goggles, Coat) b->c d Don PPE (Coat -> Goggles -> Gloves) c->d e Perform Chemical Handling d->e f Secure Container Immediately After Use e->f g Doff PPE (Gloves -> Goggles -> Coat) f->g j Segregate Chemical Waste (Halogenated Organics) h Dispose of Contaminated PPE in Labeled Bag g->h i Wash Hands Thoroughly g->i

Caption: PPE workflow from preparation to disposal.

Emergency & Disposal Protocols

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control Ignition: Since the compound is highly flammable, turn off all nearby ignition sources if it is safe to do so.[2][8]

  • Don PPE: Before cleanup, don the highest level of recommended PPE, including a respirator if the spill is large or ventilation is poor.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite or sand to dike the spill.[7]

  • Clean: Carefully scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[7]

Disposal of Contaminated Materials and Chemical Waste
  • PPE Disposal: All disposable PPE (gloves, etc.) that is contaminated with 1-Chloro-2-(2,2,2-trifluoroethyl)benzene must be placed in a sealed, clearly labeled hazardous waste bag for incineration. Do not discard in regular trash.[7]

  • Chemical Waste: As a halogenated organic compound, all waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.[9] All waste disposal must comply with local, state, and federal regulations.[5][10]

By integrating this expert-level understanding of the hazards with a rigorous, step-by-step operational plan, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

  • PubChem. (n.d.). 1-Chloro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-(2-chloroethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • MG Chemicals. (2023). Safety Data Sheet. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Chlorodifluoroethane. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Chloro-2-fluorobenzene - Hazardous Agents. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

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